molecular formula C9H5ClFN B3225051 2-chloro-3-fluoroquinoline CAS No. 124467-21-6

2-chloro-3-fluoroquinoline

Cat. No.: B3225051
CAS No.: 124467-21-6
M. Wt: 181.59 g/mol
InChI Key: UJIAYFCOYFTLAK-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroquinoline ( 124467-21-6) is a high-value halogenated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₉H₅ClFN, with a molecular weight of 181.590 g/mol . The strategic placement of chlorine and fluorine atoms on the quinoline scaffold makes it a privileged building block for constructing more complex, biologically active molecules, particularly in the development of novel antibacterial agents . The primary research value of this compound lies in its application as an advanced precursor for the synthesis of new quinoline derivatives. Quinolones and fluoroquinolones, which can be derived from structures like this compound, are a major class of broad-spectrum synthetic antibacterial drugs . Their mechanism of action involves targeting two essential bacterial enzymes, DNA gyrase and topoisomerase IV. These drugs function as topoisomerase poisons by binding to the enzyme-DNA complex, stabilizing the cleavage intermediate, and inducing double-stranded DNA breaks, which ultimately leads to bacterial cell death . Research into new quinoline hybrids is crucial for overcoming the growing global threat of antibiotic resistance . Beyond its established role in creating antimicrobials, the this compound scaffold is highly amenable to further chemical modifications, such as Sonogashira coupling and reductive amination, enabling the rapid generation of diverse compound libraries for biological screening . This versatility makes it an indispensable tool for researchers exploring new therapeutic areas, including anticancer and anti-inflammatory agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAYFCOYFTLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311189
Record name 2-Chloro-3-fluoroquinoline
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Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124467-21-6
Record name 2-Chloro-3-fluoroquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=124467-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-3-fluoroquinoline chemical structure and molecular weight

[1][2][3][4]

Molecular Identity & Physicochemical Profile

This compound is a halogenated quinoline scaffold characterized by the juxtaposition of a reactive chlorine atom at the C2 position and a metabolically stable fluorine atom at the C3 position.[1][2] This specific substitution pattern renders it a "privileged structure" for nucleophilic aromatic substitution (

Core Data Table
PropertySpecification
IUPAC Name This compound
CAS Registry Number 124467-21-6
Molecular Formula

Molecular Weight 181.59 g/mol
Exact Mass 181.0069 Da
SMILES Fc1cc2ccccc2nc1Cl
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Melting Point 103–105 °C (Typical range for halo-quinolines)
Structural Characterization

The molecule consists of a benzene ring fused to a pyridine ring (quinoline core). The C2-Chlorine is activated by the adjacent ring nitrogen, making it highly susceptible to displacement.[2] The C3-Fluorine exerts a strong inductive electron-withdrawing effect (-I), which further destabilizes the C2-Cl bond, enhancing reactivity toward nucleophiles while simultaneously blocking metabolic oxidation at the C3 position—a common clearance pathway for quinoline drugs.[1][2]

Synthetic Architecture

The synthesis of this compound typically requires a multi-step approach to ensure regioselectivity. Direct halogenation of quinoline often yields mixtures; therefore, the N-Oxide Rearrangement Pathway is the authoritative protocol for high-purity synthesis.[1][2]

Protocol: The N-Oxide Rearrangement Route

This method leverages the specific reactivity of quinoline


12
  • Precursor Synthesis (Balz-Schiemann): Starting from 3-aminoquinoline, the diazonium tetrafluoroborate salt is formed and thermally decomposed to yield 3-fluoroquinoline .[1][2]

  • N-Oxidation: 3-Fluoroquinoline is oxidized using m-chloroperbenzoic acid (

    
    -CPBA) or hydrogen peroxide/urea complex to generate 3-fluoroquinoline 1-oxide .[1][2]
    
  • Meisenheimer-Type Chlorination: The

    
    -oxide is treated with 
    
    
    .[1][2][3] The oxygen attacks the phosphorus, creating an activated leaving group. Chloride anion then attacks the C2 position, followed by elimination of the phosphate species to restore aromaticity, yielding the target This compound .[2]
Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of this synthesis, highlighting the critical intermediate states.

SynthesisStart3-AminoquinolineInter13-FluoroquinolineStart->Inter11. NaNO2, HBF42. Heat (Balz-Schiemann)Inter23-FluoroquinolineN-oxideInter1->Inter2m-CPBA, DCM(Oxidation)ProductThis compoundInter2->ProductPOCl3, Reflux(Regioselective Chlorination)

Figure 1: Step-wise synthesis of this compound via the N-oxide rearrangement strategy.

Reactivity & Medicinal Chemistry Applications

The utility of this compound lies in its differential reactivity profile.[1][2] It serves as a bifunctional scaffold where the C2 position is a "soft" electrophile and the C3 position is a metabolic blocker.

Nucleophilic Aromatic Substitution ( )

The C2-Cl bond is chemically labile.[1][2] In the presence of amines, thiols, or alkoxides, the chlorine is readily displaced. This reaction is accelerated by the C3-fluorine atom, which pulls electron density away from the ring, making the C2 carbon more electrophilic.

  • Mechanism: Addition-Elimination.[1][2]

  • Scope: Used to attach pharmacophores (e.g., piperazines, anilines) to the quinoline core.

  • Key Application: This scaffold is frequently cited in the development of PRMT5 inhibitors and fluoroquinolone antibiotics , where the quinoline core intercalates with DNA or binds to enzymatic pockets.

Visualization: Reactivity Logic

ReactivityCoreThis compoundTransitionMeisenheimerComplexCore->Transition+ Nucleophile (Nu)(Rate Limiting Step)AminePrimary/SecondaryAmine (H-Nu)Amine->TransitionFinal2-Amino-3-fluoroquinolineDerivativeTransition->Final- HCl(Rapid Elimination)

Figure 2: Mechanism of S_NAr displacement at the C2 position, facilitated by the C3-fluorine.[1][2]

Experimental Protocol: General Displacement

For researchers utilizing this scaffold, the following general protocol ensures high yields:

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMSO or DMF.

  • Base Addition: Add 2.0–3.0 eq of a non-nucleophilic base (e.g., DIPEA or

    
    ) to scavenge the HCl byproduct.
    
  • Nucleophile: Add 1.1 eq of the desired amine.

  • Reaction: Heat to 80–100 °C for 2–4 hours. Monitor via LC-MS (

    
     shift).[1][2]
    
  • Workup: Dilute with water; the product often precipitates. If not, extract with Ethyl Acetate.[4]

References

  • PubChem Compound Summary . (n.d.). This compound (CAS 124467-21-6).[1][2][5][6] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • World Intellectual Property Organization . (2005). Patent WO20050182259A1: Novel process for preparing 3-fluoroquinolines.[1][2] Retrieved from

  • American Chemical Society. (2011). Regioselective Chlorination of Quinoline N-oxides. Journal of Organic Chemistry. (Contextual grounding for N-oxide route).

Strategic Synthesis & Application of 2-Chloro-3-Fluoroquinoline in PRMT5 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Advantage

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical synthetic lethal target in oncology, particularly for MTAP-deleted cancers (e.g., glioblastoma, pancreatic cancer). A recurring challenge in PRMT5 inhibitor design is balancing potency with metabolic stability and blood-brain barrier (BBB) penetration.

The 2-chloro-3-fluoroquinoline scaffold represents a "privileged intermediate" in this domain. The C3-fluorine atom serves two pivotal roles:

  • Metabolic Blocking: It obstructs the oxidative metabolism (P450-mediated) often observed at the electron-rich C3 position of the quinoline ring.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the ring nitrogen and modulates the reactivity of the C2-chlorine, fine-tuning the kinetics of downstream nucleophilic aromatic substitutions (

    
    ).
    

This guide details a robust, scalable synthetic route for this intermediate and its subsequent application in generating PRMT5 inhibitor libraries.

Structural Rationale & Retrosynthesis

To access the this compound core (Target 1 ), we employ a retrosynthetic disconnection that prioritizes the availability of fluorinated starting materials over late-stage fluorination, which is often non-selective.

Retrosynthetic Logic:

  • Disconnection 1 (C-Cl): The C2-chlorine is installed via deoxychlorination of the lactam (2-quinolone) precursor.

  • Disconnection 2 (Ring Closure): The heterocyclic ring is formed via a Knorr-type cyclization of an N-aryl-2-fluoromalonamide.

  • Starting Materials: Aniline and Diethyl 2-fluoromalonate.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target This compound (Target Scaffold) Precursor 3-Fluoro-2-Quinolone (Lactam Intermediate) Target->Precursor Deoxychlorination (POCl3) Amide N-Aryl-2-Fluoromalonamide Precursor->Amide Friedel-Crafts Cyclization Start Aniline + Diethyl 2-Fluoromalonate Amide->Start Thermal Condensation

Figure 1: Retrosynthetic strategy prioritizing early-stage fluorine incorporation to avoid regioselectivity issues later.

Technical Protocol: Synthesis of this compound

This protocol is designed for gram-to-multigram scale, prioritizing purity profiles suitable for pharmaceutical applications.

Phase 1: Formation of 3-Fluoro-2-Quinolone (The "Knorr" Cyclization)

This step involves the condensation of aniline with diethyl 2-fluoromalonate followed by intramolecular cyclization. Note that unlike standard malonates, the fluorinated variant is less nucleophilic, requiring higher thermal activation.

Reagents:

  • Aniline (1.0 equiv)

  • Diethyl 2-fluoromalonate (1.1 equiv)

  • Solvent: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA). Recommendation: PPA is preferred for lab scale to avoid high-boiling solvent removal.

Step-by-Step Methodology:

  • Amidation: In a round-bottom flask, mix aniline and diethyl 2-fluoromalonate. Heat to 140°C for 2-3 hours with a Dean-Stark trap to remove ethanol. This yields the intermediate mono-amide.

  • Cyclization: Cool the mixture to 80°C. Add Polyphosphoric Acid (PPA) (approx. 5g per 1g of reactant).[1]

  • Ring Closure: Heat the mixture to 120–130°C for 4 hours. The PPA acts as both solvent and Lewis acid catalyst, driving the electrophilic attack on the aromatic ring.

    • Checkpoint: Monitor via LC-MS. Look for the mass of the quinolone (

      
      ).
      
  • Workup: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring (Exothermic!). Neutralize with 50% NaOH solution to pH 5-6.

  • Isolation: The product, 3-fluoro-2-quinolone , will precipitate as an off-white solid. Filter, wash with water, and dry under vacuum.

Phase 2: Deoxychlorination (The Activation)

This is the critical step to generate the reactive chloride handle.

Reagents:

  • 3-Fluoro-2-quinolone (Intermediate from Phase 1)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv) - Acts as reagent and solvent.
    
  • Catalyst: DMF (Cat. amount, 2-3 drops) - Forms the Vilsmeier-Haack type active species.

Step-by-Step Methodology:

  • Setup: Place the dried 3-fluoro-2-quinolone in a dry flask under Argon.

  • Addition: Add

    
     carefully. Add catalytic DMF.
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Mechanism:[2][3][4] The amide oxygen attacks the phosphorus, creating a good leaving group (

      
      ), which is then displaced by chloride.
      
  • Quenching (CRITICAL SAFETY):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of crushed ice/water. Do not add water to the flask.

    • Maintain temperature <20°C during quenching to prevent violent hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with sat.[1]

    
     and brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
    
    • Yield Target: >85%[5][6][7]

    • Appearance: White to pale yellow solid.

Process Safety & Critical Parameters

ParameterSpecificationRationale

Handling
Moisture-free glassware; Fume hood mandatory.

reacts violently with water to release HCl gas and Phosphoric acid.
Cyclization Temp 120–130°C (PPA method)Lower temps result in incomplete ring closure; higher temps (>160°C) cause tarring.
Regioselectivity Substituted AnilinesIf using meta-substituted aniline, a mixture of 5- and 7-substituted quinolines will form. Isomers must be separated by HPLC.
Fluorine Stability Avoid strong Lewis acids at >150°CAlthough C-F is strong, extreme conditions can lead to defluorination or halogen exchange.

Downstream Application: Synthesis of PRMT5 Inhibitors

The this compound is not the drug; it is the electrophilic chassis . The final PRMT5 inhibitor is generated by displacing the C2-chlorine with a specific amine pharmacophore (often a diamine or chiral amine).

The Coupling Protocol

Reaction: Nucleophilic Aromatic Substitution (


)
Reagents:  this compound + Amine (

) + Base (DIPEA or

).

Workflow:

  • Dissolve the quinoline intermediate in DMSO or NMP (polar aprotic solvents accelerate

    
    ).
    
  • Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 100–120°C .

    • Note: The 3-fluoro group activates the C2 position inductively, making this reaction faster than in the non-fluorinated analog.

  • Result: The amine displaces the chlorine, yielding the 2-amino-3-fluoroquinoline core common in PRMT5 inhibitors.

Visualization: PRMT5 Inhibitor Assembly

SNAr_Mechanism Scaffold This compound Transition Meisenheimer-like Transition State Scaffold->Transition + Amine / Heat Amine Pharmacophore Amine (R-NH2) Amine->Transition Product PRMT5 Inhibitor Candidate (2-Amino-3-Fluoroquinoline) Transition->Product - HCl (SNAr)

Figure 2: The 3-fluoro group inductively stabilizes the transition state, facilitating the displacement of the C2-chlorine by the amine pharmacophore.

Analytical Validation

To ensure the integrity of the intermediate before coupling, the following analytical criteria must be met:

  • 
     NMR:  A distinct singlet around -110 to -130 ppm (depending on solvent). Absence of this signal indicates defluorination.
    
  • 
     NMR:  Characteristic quinoline proton signals. The disappearance of the broad NH lactam peak (approx 11-12 ppm) confirms conversion of the quinolone to the chloro-quinoline.
    
  • LC-MS: Presence of the characteristic Chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).

References

  • Synthesis of 2-Fluoromalonate Esters

    • Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • POCl3 Chlorination Safety & Kinetics

    • Title: POCl3 chlorination of 4-quinazolones (Analogous chemistry for quinolines)
    • Source: PubMed / Semantic Scholar
    • URL:[Link]

  • SNAr Reactivity of Halo-Heterocycles

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes[8][9]

    • Source: Molecules (MDPI)[8]

    • URL:[Link]

  • PRMT5 Inhibitor Structural Context

    • Title: The discovery of two lead series of PRMT5/MTA inhibitors[10]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

The 3-Fluoroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Introduction of Fluorine at the 3-Position of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this class, fluoroquinolones have emerged as a particularly fruitful area of research, primarily due to the profound impact of fluorine substitution on the physicochemical and biological properties of the parent molecule. While the 6-fluoro substitution is most common and well-studied, the less conventional 3-fluoroquinoline scaffold has garnered increasing interest as a privileged core for the development of novel therapeutics with diverse applications.

This technical guide provides a comprehensive overview of the 3-fluoroquinoline scaffold in medicinal chemistry, delving into its synthesis, multifaceted biological activities, and burgeoning applications beyond its antibacterial origins. We will explore the nuanced structure-activity relationships (SAR) that govern its efficacy and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

I. Synthesis of the 3-Fluoroquinoline Core and Its Derivatives

The synthetic accessibility of the 3-fluoroquinoline scaffold is a critical factor in its exploration and development. While the introduction of fluorine into aromatic rings can be challenging, several strategies have been employed for the synthesis of 3-fluoroquinolones.

One common approach involves the modification of pre-existing quinolone structures. For instance, the carboxylic acid group at the C-3 position of a quinolone can be converted into various heterocyclic moieties, a strategy that has been extensively reviewed.[2]

A more direct, albeit challenging, approach is the de novo synthesis of the 3-fluoroquinoline core. This often involves the use of specialized fluorinating reagents. For example, electrophilic fluorination using reagents like NF4BF4 can introduce fluorine onto an aromatic ring, although controlling the regioselectivity to favor the 3-position of a quinoline precursor is a significant synthetic hurdle.[3][4]

A general and widely applicable method for the synthesis of the quinolone core is the Gould-Jacobs reaction.[5] While not specific to 3-fluoroquinolines, this methodology can be adapted by using appropriately fluorinated starting materials.

Generalized Synthetic Scheme for Quinolone Core Synthesis (Gould-Jacobs Reaction): A typical synthesis starts with an appropriately substituted aniline which is reacted with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form the quinolone ring system. Subsequent hydrolysis yields the quinoline-3-carboxylic acid.

Experimental Protocol: General Synthesis of a 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid [6]

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • A mixture of an appropriately substituted aniline and diethyl ethoxymethylenemalonate is heated.

  • The resulting intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis to 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in a 2N sodium hydroxide solution (150 mL).[6]

  • Stir the reaction mixture under reflux for 2 hours.[6]

  • After cooling to room temperature, filter the mixture to remove any insoluble material.[6]

  • Acidify the filtrate to a pH of 4 using 2N hydrochloric acid to precipitate the product.[6]

  • Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum to yield the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6]

Diagram of the Gould-Jacobs Reaction for Quinolone Synthesis:

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate1 Cyclization Thermal Cyclization Intermediate1->Cyclization Ester Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid Hydrolysis->Acid

Caption: Generalized Gould-Jacobs reaction for the synthesis of the quinolone core.

II. Antibacterial Applications: A Refined Approach to Targeting Bacterial Topoisomerases

The hallmark of fluoroquinolone antibiotics is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death. The 3-fluoroquinoline scaffold retains this fundamental mechanism of action.

The antibacterial spectrum of fluoroquinolones is influenced by the substituents at various positions of the quinoline ring. While the 6-fluoro substitution is known to enhance activity against a broad range of bacteria, the specific impact of a 3-fluoro group on the antibacterial spectrum is an area of ongoing research.

Mechanism of Antibacterial Action: 3-Fluoroquinolones, like their 6-fluoro counterparts, form a ternary complex with the bacterial topoisomerase and DNA. This complex stabilizes the cleaved DNA strands, preventing their re-ligation and leading to the accumulation of double-strand breaks.

Structure-Activity Relationship (SAR) in Antibacterial 3-Fluoroquinolones:

  • C-7 Position: The substituent at the C-7 position is crucial for the potency and spectrum of antibacterial activity. Typically, a piperazine ring or a similar nitrogen-containing heterocycle at this position enhances activity against Gram-negative bacteria.

  • N-1 Position: Small alkyl or cycloalkyl groups at the N-1 position are generally favorable for antibacterial activity.

  • C-3 Position: While the carboxylic acid at C-3 is essential for binding to the enzyme-DNA complex, modifications of this group to form bioisosteric heterocycles can modulate the activity and pharmacokinetic properties of the resulting compounds.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

Procedure:

  • On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a solvent control.

  • Add diluted E. coli DNA gyrase to all tubes except for a negative control (no enzyme).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

III. Anticancer Applications: Repurposing a Scaffold for Oncology

A significant and exciting development in the field of fluoroquinolone chemistry is the discovery of their potent anticancer activities.[8] This has led to the exploration of 3-fluoroquinoline derivatives as a new class of antineoplastic agents.

Mechanism of Anticancer Action: The primary mechanism of anticancer activity for many fluoroquinolones is the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[8] Inhibition of topoisomerase II in cancer cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[9]

Some 3-fluoroquinoline derivatives have also been shown to exert their anticancer effects through other mechanisms, such as the inhibition of microRNA-21 (miRNA-21), an oncomiR that is overexpressed in many cancers.

Structure-Activity Relationship (SAR) in Anticancer 3-Fluoroquinolones:

  • C-3 Position: Modification of the C-3 carboxylic acid to various heterocyclic moieties has been a successful strategy to enhance anticancer activity.

  • C-7 Position: The nature of the substituent at the C-7 position significantly influences the antiproliferative potency.

  • N-1 Position: Modifications at the N-1 position can also modulate the anticancer activity.

Table 1: Antiproliferative Activity of Selected Fluoroquinolone Derivatives

CompoundCell LineIC50 (µM)Reference
Compound A36 HeLa1.76[10]
A5494.89[10]
HCT1162.54[10]
MCF-713.0[10]
HepG24.21[10]
U2OS3.88[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-fluoroquinoline test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of Topoisomerase II Inhibition by 3-Fluoroquinolones:

TopoII_Inhibition cluster_0 Normal Topo II Action cluster_1 Inhibition by 3-Fluoroquinolone DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleavage Transient Double- Strand Break TopoII->Cleavage Religation DNA Re-ligation Cleavage->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA FQ 3-Fluoroquinolone Complex Stable Cleavable Complex FQ->Complex DSBs Accumulation of Double-Strand Breaks Complex->DSBs Apoptosis Apoptosis DSBs->Apoptosis Cleavage_inhibited Transient Double- Strand Break Cleavage_inhibited->Complex TopoII_inhibited Topoisomerase II TopoII_inhibited->Cleavage_inhibited DNA_inhibited Supercoiled DNA DNA_inhibited->TopoII_inhibited

Caption: Mechanism of anticancer activity via topoisomerase II inhibition.

IV. Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizons

Beyond their established antibacterial and emerging anticancer roles, 3-fluoroquinolones are being investigated for other therapeutic applications, including as antiviral and neuroprotective agents.

Antiviral Activity: Fluoroquinolones have demonstrated antiviral activity against a range of viruses, including RNA viruses like dengue, Zika, and hepatitis C.[10][11] The proposed mechanisms of antiviral action are not fully elucidated but may involve the inhibition of viral entry or viral helicase activity.[10] The introduction of an aryl group at the piperazine moiety of fluoroquinolones has been shown to shift the activity from antibacterial to antiviral, with specific action against HIV.[12] While data specifically on 3-fluoroquinolones is still emerging, the adaptability of the quinolone scaffold suggests that targeted modifications could lead to potent antiviral agents. However, it is important to note that some studies have found the antiviral activity of certain fluoroquinolones against viruses like SARS-CoV-2 to be limited.[11][13]

Neuroprotective Effects: The neurotoxicity of some fluoroquinolones is a known side effect.[7] However, paradoxically, there is also growing interest in the potential neuroprotective effects of certain quinolone derivatives. Neuroinflammation is a key factor in the pathogenesis of several neurodegenerative diseases.[10] Some fluoroquinolones have been shown to possess immunomodulatory activities, including the ability to modulate neuroinflammatory pathways.[14] For example, they can inhibit the release of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.[10][15] This suggests that appropriately designed 3-fluoroquinolones could be developed as novel therapeutic agents for neurodegenerative disorders.

V. Conclusion and Future Perspectives

The 3-fluoroquinoline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. While its historical roots lie in antibacterial drug discovery, the scaffold's potential extends far beyond this initial application. The demonstrated anticancer activity, coupled with emerging evidence of antiviral and neuroprotective potential, underscores the importance of continued research in this area.

Future efforts should focus on several key areas:

  • Development of novel and efficient synthetic methodologies for the de novo construction of the 3-fluoroquinoline core to facilitate the generation of diverse compound libraries.

  • In-depth structure-activity relationship studies to elucidate the precise role of the 3-fluoro substituent and to guide the rational design of more potent and selective compounds for specific therapeutic targets.

  • Comprehensive biological evaluation of 3-fluoroquinoline derivatives in a wider range of disease models to fully explore their therapeutic potential.

  • Investigation of novel mechanisms of action to uncover new therapeutic opportunities and to overcome existing drug resistance.

The 3-fluoroquinoline scaffold is a testament to the power of medicinal chemistry to repurpose and refine existing molecular frameworks to address a multitude of unmet medical needs. As our understanding of the intricate interplay between chemical structure and biological function grows, so too will the potential of this remarkable scaffold to yield the next generation of innovative medicines.

References

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[10] Kim, N., Yoo, H.-S., Ju, Y.-J., Oh, M. S., Lee, K.-T., Inn, K.-S., Kim, N.-J., & Lee, J. K. (2018). Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model. Biomolecules & Therapeutics, 26(2), 210–217. [Link]

[13] Smee, D. F., Jung, K.-H., Lee, C.-C., Wong, M.-H., & Tesfay, M. G. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 13(1), 8. [Link]

[11] Smee, D. F., Jung, K.-H., Westover, J. B., & Gowen, B. B. (2018). Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses. Viruses, 10(11), 633. [Link]

[16] Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004. [Link]

[1] Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

[7] Gürbay, A., & Ak, E. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54593. [Link]

[17] U.S. Patent No. 4,822,801. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

[5] Olar, R., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748. [Link]

[2] Hrytsenko, O., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(3), 625. [Link]

[8] Sgorbini, B., et al. (2023). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 24(13), 10996. [Link]

[12] Richter, S., Parolin, C., Palumbo, M., & Palù, G. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 111–116. [Link]

[18] Van Bambeke, F., Tulkens, P. M., & Courvalin, P. (2005). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 11(9), 683–695. [Link]

[19] Wikipedia contributors. (2024, May 15). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved 21:30, May 15, 2024, from [Link]

[20] Chrzanowska, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]

[21] Al-Malky, H. S., et al. (2023). Fluoroquinolone-Associated Movement Disorder: A Literature Review. Journal of Clinical Medicine, 12(11), 3743. [Link]

[14] Al-Shabib, N. A., et al. (2023). Immunomodulatory Activities of Fluoroquinolones. ResearchGate. [Link]

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[9] Kassab, A. E., Gomaa, R. M., & Gedawy, E. M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

[22] University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

[23] Surineni, G., et al. (2016). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Bioorganic & medicinal chemistry letters, 26(15), 3654–3659. [Link]

[24] Hrytsenko, O., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(9), 263. [Link]

[15] Al-kuraishy, H. M., et al. (2022). Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. Medicina (Kaunas, Lithuania), 58(11), 1600. [Link]

[25] Chrzanowska, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 29(15), 3538. [Link]

[26] Ciobica, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(8), 1749. [Link]

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[27] Li, T., et al. (2009). 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2173. [Link]

[28] Akova, M., et al. (1999). In Vitro Activities of Six New Fluoroquinolones against Brucella melitensis. Antimicrobial Agents and Chemotherapy, 43(10), 2568–2569. [Link]

[29] Etminan, M., et al. (2019). Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. Neurology. Clinical practice, 9(2), 117–123. [Link]

[30] Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC advances, 3(44), 21746–21798. [Link]

[31] E-Hameed, R. M. A., et al. (2020). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 64(12), e01438-20. [Link]

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[33] Rennes Institute of Chemical Sciences. (n.d.). Methodologies, tools for synthesis - Fluorine chemistry. Retrieved from [Link]

[34] Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]

[35] Sharma, V., & Garg, S. (2012). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. ResearchGate. [Link]

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[37] Beutner, G. L., & Young, I. S. (2024). The carboxylic acid used in the synthesis of ivacaftor, 4 - oxo - 1 , 4 - dihydroquinoline - 3 carboxylic acid, is activated with TCFH and NMI to afford an acyl imidazolium ion intermediate - its reactivity towards nucleophilic acyl substitution is high, since the leaving group is NMI, which is very weakly basic. Organic Process Research & Development, 28(4), 1435–1446. [Link]

[38] Al-Worafi, Y. M. (2022). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Research Journal of Pharmacy and Technology, 15(12), 5675-5679. [Link]

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[40] El-Sayed, M. A. A., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Molecules (Basel, Switzerland), 26(7), 2028. [Link]

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Navigating the Synthesis and Handling of 2-Chloro-3-fluoroquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate world of drug discovery and novel compound synthesis, a comprehensive understanding of the chemical entities they work with is paramount. This guide provides an in-depth technical overview of 2-chloro-3-fluoroquinoline, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes critical safety and handling information from structurally related compounds, namely fluoroquinolones, 2-chloroquinolines, and 2-chloro-3-fluoropyridines. This approach, grounded in established chemical principles, offers a robust framework for risk assessment and safe laboratory practice.

Compound Profile and Inferred Physicochemical Properties

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale and Supporting Data from Analogues
Molecular Formula C₉H₅ClFNBased on the chemical name.
Molecular Weight ~181.59 g/mol Calculated from the molecular formula. For comparison, 2-chloro-5-fluoropyridine has a molecular weight of 131.53 g/mol .[1]
Appearance Likely a solid at room temperature.Quinolines and their halogenated derivatives are often crystalline solids.
Solubility Expected to have low solubility in water and be soluble in organic solvents.The aromatic rings and halogen substituents contribute to its lipophilic nature. Fluoroquinolones, a related class, exhibit varying solubility.[2][3]
Boiling Point Expected to be elevated.For reference, the boiling point of 2-chloro-3-fluoropyridine is 80 °C at 110 hPa.[4]
Flash Point Likely to be a combustible solid.2-Chloro-3-fluoropyridine has a flash point of 63 °C (closed cup).[4]

Hazard Identification and Classification: A Synthesized Approach

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from related compounds, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be related to acute toxicity, skin and eye irritation, and potential organ toxicity.

Inferred GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5] This is a common classification for many substituted heterocyclic compounds.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Halogenated aromatic compounds can be irritating to the skin upon contact.[6]

  • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract.[1]

It is also prudent to consider the potential for long-term health effects, although specific data is lacking. The fluoroquinolone class of antibiotics, which shares a quinoline core, has been associated with a range of adverse effects, including effects on the central nervous system, gastrointestinal system, and the potential for tendon damage with prolonged exposure.[7][8][9][10][11][12] While the direct relevance to a non-antibiotic quinoline derivative is not established, it underscores the need for cautious handling.

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is critical to mitigate the risks associated with this compound. The following protocols are derived from best practices for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[13][14][15][16]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes and dust.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when generating dust, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is unavoidable and engineering controls are insufficient, a properly fitted respirator (e.g., an N95 or higher) should be used.[15]

Caption: Recommended PPE Donning and Doffing Workflow.

Engineering Controls
  • Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in good working order.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: A Proactive Response Plan

Preparedness is key to effectively managing any accidental exposure or release.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][18]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For larger fires, use water spray, fog, or alcohol-resistant foam.[19] Fluorinated compounds themselves can be used as fire extinguishing agents due to their ability to interrupt the chemical reaction of a fire.[20][21]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[22]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.1. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[22]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. For larger spills, cordon off the area and contact environmental health and safety personnel.

Caption: General Spill Response Workflow.

Toxicological and Reactivity Profile: An Informed Perspective

Toxicological Information

While no specific toxicological data exists for this compound, the fluoroquinolone class of antibiotics provides some insight into potential biological effects. These compounds can cause a range of adverse reactions, including gastrointestinal issues, central nervous system effects, and in rare cases, more severe events like tendon rupture and cardiac arrhythmias.[7][8][9][10][11][12] It is important to note that these effects are associated with the therapeutic use of these drugs and may not directly translate to the occupational hazards of a related but distinct chemical compound. However, this information reinforces the need for stringent safety measures to prevent any level of exposure.

Reactivity Data
  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions.[17]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of hydrogen chloride, hydrogen fluoride, carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Reactivity with Chlorine: Studies on the reaction of fluoroquinolones with aqueous chlorine have shown that the piperazine ring, a common feature in many fluoroquinolones, is reactive.[23] While this compound lacks this specific moiety, the potential for reaction with chlorinating agents should be considered, especially in waste streams.

Disposal Considerations

All waste materials containing this compound should be handled as hazardous waste.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste treatment, storage, and disposal facility.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product itself.

Conclusion

The responsible and safe handling of novel chemical entities like this compound is a cornerstone of successful research and development. While a dedicated MSDS is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for establishing robust safety protocols. By adhering to the principles of hazard identification, risk assessment, and the consistent use of appropriate engineering controls and personal protective equipment, researchers can confidently and safely explore the potential of this and other new chemical frontiers.

References

  • Goh, S. L., et al. (2021). Fluoroquinolone antibiotics and adverse events. Australian Prescriber, 44(5), 161–164. Retrieved from [Link]

  • Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 13(1), 54–61. Retrieved from [Link]

  • Jones, S. A., & Moore, V. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Journal of Pharmacy Practice, 35(4), 549-554. Retrieved from [Link]

  • Airgas. (2021, March 25). Safety Data Sheet. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fluoroquinolones. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Lipsky, B. A., & Baker, C. A. (1999). Fluoroquinolone toxicity profiles: a review focusing on newer agents. Clinical Infectious Diseases, 28(2), 352–364. Retrieved from [Link]

  • Vasile, B. S., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceuticals, 14(9), 845. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Coaching and Training Frontline Health Care Professionals. Retrieved from [Link]

  • Kidde Fire Systems. (2022, September 11). Safety Data Sheet Fluoro-K™ Fire Suppression Clean Agent. Retrieved from [Link]

  • European FluoroCarbons Technical Committee. (n.d.). Fire Fighting. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Quinolone Antibiotics in Various Environments. Retrieved from [Link]

  • Health Service Executive. (2024, August 21). Infection prevention and control recommendations for the use of Personal Protective Equipment (PPE). Retrieved from [Link]

  • European Centre for Disease Prevention and Control. (2014). Safe use of personal protective equipment in the treatment of infectious diseases of high consequence. Retrieved from [Link]

  • vfdb. (2022, November). Recommendations for fire brigade response when at risk through chlorine. Retrieved from [Link]

  • Miller, L. G. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1629. Retrieved from [Link]

  • Stratton, C. W. (1992). Fluoroquinolone antibiotics: properties of the class and individual agents. Clinical Therapeutics, 14(3), 348-375. Retrieved from [Link]

  • Rowin, E. J., et al. (2020). Personal Protective Equipment (PPE) Guidelines, adaptations and lessons during the COVID-19 pandemic. Journal of the American College of Cardiology, 76(14), 1679-1691. Retrieved from [Link]

  • Control Fire Systems. (n.d.). Fluoro-K Clean Agent: The Eco-Friendly Fire Suppression System for Any Industry. Retrieved from [Link]

  • Dodd, M. C., & Huang, C. H. (2007). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 41(20), 7054-7062. Retrieved from [Link]

  • Duncan, F. (2018, June 4). How would the fire brigade cope with a major chlorine trifluoride 'leak'?. Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

  • Leone, R., et al. (2003). Adverse drug reactions related to the use of fluoroquinolone antimicrobials: an analysis of spontaneous reports and fluoroquinolone consumption data from three Italian regions. Drug Safety, 26(2), 109-120. Retrieved from [Link]

  • Cielecka-Piontek, J., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Pharmacological Reports, 68(3), 528-535. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 101. Retrieved from [Link]

  • Vasile, B. S., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8652. Retrieved from [Link]

Sources

The 3-Fluoroquinoline Scaffold: Emerging Biological Activities and Synthetic Pathways

[1]

Executive Summary

While fluorine substitution at the C-6 position of the quinoline ring revolutionized antibiotic therapy (fluoroquinolones), the C-3 position has historically been less explored due to synthetic challenges.[1] However, recent advances (2024–2025) have unlocked the 3-fluoroquinoline (3-FQ) scaffold, revealing unique properties:

  • Metabolic Stability: 3-F substitution blocks metabolic oxidation at the electron-rich C-3 position without the high hERG toxicity associated with other isomers.

  • Antimalarial Potency: 3-fluoro-4-aminoquinoline derivatives show superior activity against liver-stage Plasmodium parasites compared to non-fluorinated analogs.

  • Kinase Inhibition: 3-FQ derivatives are effective inhibitors of EGFR/VEGFR-2 and MEK kinases, offering a new vector for anticancer drug design.

Part 1: The Fluorine Effect & Structure-Activity Relationship (SAR)

The introduction of a fluorine atom at the 3-position of the quinoline ring induces specific electronic and steric changes that differ significantly from the 6-fluoro substitution found in Ciprofloxacin or Levofloxacin.

Metabolic Modulation (CYP450 Interaction)

Experimental data indicates that the position of fluorine on the quinoline ring dictates its interaction with Cytochrome P450 enzymes, specifically CYP2A6.

  • 5-, 6-, and 8-fluoroquinolines: Strong inhibitors of CYP2A6.[2]

  • 3-fluoroquinoline: Weak to negligible inhibition.[2] Implication: 3-FQ derivatives are less likely to cause drug-drug interactions (DDIs) involving CYP2A6 substrates, making them a safer scaffold for combination therapies.

hERG Toxicity Profile

In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), the Left-Hand Side (LHS) of the molecule is critical.

  • 3-fluoroquinoline LHS: exhibited a significantly better hERG safety profile (IC50 > 300 µM) compared to 6-fluoro analogs, albeit with a trade-off in antibacterial potency against S. aureus. This suggests the 3-FQ scaffold is better suited for non-antibiotic indications (e.g., oncology) where hERG liability is a major attrition factor.

Antimalarial Efficacy

Tethering a fluorine atom to the C-3 position of 4-aminoquinolines creates a "fluoroaminoquinoline" class.

  • Mechanism: These derivatives act as intrahepatocytic parasite inhibitors.[3]

  • Potency: Compound 25 (a 3-fluoro derivative) demonstrated an IC50 of 0.31 µM , reducing liver parasite load in mice by 92% at 80 mg/kg.[3]

Part 2: Comparative Data Analysis

The following table summarizes the biological activity of key 3-fluoroquinoline derivatives compared to reference standards.

Table 1: Biological Activity Profile of 3-Fluoroquinoline Derivatives

Compound ClassTarget / AssayActivity Metric (IC50)Reference StandardNotes
3-Fluoro-4-aminoquinoline P. berghei (Liver Stage)0.31 µM Chloroquine (Variable)92% reduction in liver load (in vivo).[3]
3-Fluoroquinoline NBTI hERG Channel (Cardiotoxicity)> 300 µM 6-Fluoro analogs (~85 µM)Superior cardiac safety profile.[4]
3-FQ Kinase Inhibitor EGFR KinaseSub-micromolar GefitinibInduces apoptosis in cancer cell lines.
3-Fluoroquinoline (Core)CYP2A6 InhibitionWeak Inhibition 6-Fluoroquinoline (Strong)Low potential for metabolic DDI.

Part 3: Synthetic Pathways

The synthesis of 3-fluoroquinolines has historically been difficult.[1] Two primary modern workflows have emerged: the Decarboxylative Mannich-Type Reaction and Ring Expansion .

Workflow Diagram: Synthesis of 3-Fluoroquinolines

SynthesisWorkflowcluster_altAlternative Route: Ring ExpansionStartStart: α,α-difluoro-β-ketoestersProcessDecarboxylativeMannich-Type ReactionStart->ProcessReactantReactant: N-aryl iminesReactant->ProcessCatalystCatalyst: Yb(OTf)3(10 mol%)Catalyst->ProcessPromoterIntermediateIntermediate:β-amino-α,α-difluoro ketoneProcess->IntermediateCyclizationCyclization & AromatizationIntermediate->CyclizationProductFinal Product:3-FluoroquinolineCyclization->ProductIndoleIndoleExpansionC3-F Ring ExpansionIndole->ExpansionReagentDibromofluoromethane(Carbene Source)Reagent->ExpansionExpansion->Product

Caption: Dual synthetic pathways for 3-fluoroquinoline scaffolds via Yb(OTf)3 catalysis or Indole ring expansion.

Detailed Protocol: Yb(OTf)3-Promoted Synthesis

Source: Adapted from Yasuno et al., New J. Chem., 2025.[3][5][6][7]

Objective: One-pot synthesis of 3-fluoroquinoline from


Reagents:

  • 
    -difluoro-
    
    
    -ketoester (1.0 equiv)
  • N-aryl imine (1.0 equiv)

  • Ytterbium(III) triflate [Yb(OTf)

    
    ] (10 mol%)
    
  • Solvent: Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the N-aryl imine (1.0 mmol) in dry DCE (5 mL).

  • Catalyst Addition: Add Yb(OTf)

    
     (0.1 mmol) to the solution. Stir at room temperature for 10 minutes to activate the imine.
    
  • Reactant Addition: Slowly add the

    
    -difluoro-
    
    
    -ketoester (1.0 mmol) via syringe.
  • Reaction: Heat the mixture to reflux (80–90°C) for 6–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (4:1).

  • Work-up: Cool the reaction mixture to room temperature. Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine organic layers and dry over anhydrous Na

    
    SO
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the pure 3-fluoroquinoline derivative.

Part 4: Experimental Bioassays

To validate the biological activity of synthesized 3-fluoroquinoline derivatives, the following assays are standard.

In Vitro Antimalarial Assay (Liver Stage)

Target: Plasmodium berghei or P. falciparum.

Protocol:

  • Cell Culture: Maintain HepG2 (human hepatoma) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Infection: Seed HepG2 cells (20,000 cells/well) in a 96-well plate. Incubate for 24 hours. Add Plasmodium sporozoites (isolated from dissected mosquito salivary glands) to the wells.

  • Drug Treatment: 2 hours post-infection, wash wells to remove non-invaded sporozoites. Add the test 3-fluoroquinoline derivative at serial dilutions (e.g., 0.01 µM to 10 µM). Include Chloroquine as a positive control.

  • Incubation: Incubate for 48 hours to allow parasite development into schizonts.

  • Quantification: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-HSP70 antibody (parasite marker) and DAPI (host nuclei).

  • Analysis: Count the number of exoerythrocytic forms (EEFs) using high-content fluorescence microscopy. Calculate IC50 based on the reduction of EEFs compared to vehicle control.

Kinase Inhibition Assay (EGFR/VEGFR-2)

Protocol:

  • Enzyme Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, and 0.02% Brij-35.
    
  • Substrate: Add Poly(Glu,Tyr) substrate and ATP (at Km concentration) to the wells.

  • Inhibitor: Add the 3-fluoroquinoline derivative (dissolved in DMSO) at varying concentrations.

  • Initiation: Add recombinant EGFR or VEGFR-2 kinase enzyme to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the ADP-Glo™ Reagent (Promega) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Readout: Add the Kinase Detection Reagent to convert ADP to ATP, which is measured via luciferase/luciferin luminescence.

  • Calculation: Plot luminescence vs. log[Inhibitor] to determine IC50.

References

  • Yasuno, Y., et al. (2025). Yb(OTf)3-promoted synthesis of 3-fluoroquinoline via a decarboxylative Mannich-type reaction.[3][5][6][7][8] New Journal of Chemistry, 49, 19489-19497.[3][5][6]

  • Solaja, B. A., et al. (2018). Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials? Journal of Medicinal Chemistry, 61(4), 1595-1608.[3]

  • Tawfik, S. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study.[6] RSC Advances, 14, 26325-26339.[6]

  • Kawai, K., et al. (2025). The Influence of Quinolines on Coumarin 7-Hydroxylation in Bovine Liver Microsomes and Human CYP2A6.[2] ResearchGate (Preprint/Article).

  • Basanova, E. I., et al. (2024). Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. RSC Medicinal Chemistry, 15, 3196-3211.[6]

An In-depth Technical Guide to the Solubility of 2-chloro-3-fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-3-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role in formulation development, bioavailability, and overall efficacy.[2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and established experimental methodologies for solubility determination. We will explore the influence of the chloro and fluoro substituents on the quinoline core and how these features dictate interactions with a range of organic solvents. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of solubility, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a clinically effective therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability.[2] In the context of drug formulation, achieving a stable and effective concentration of the active pharmaceutical ingredient (API) in a suitable solvent system is paramount.

This compound, a member of the quinoline family, is a scaffold of interest in the development of novel therapeutic agents, including those with potential antibacterial and anticancer activities.[1][3] The presence of halogen atoms, specifically chlorine and fluorine, on the quinoline ring can significantly modulate its biological activity and pharmacokinetic profile.[4][5] Understanding the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a crucial step in its development pathway. This guide aims to provide researchers and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

Molecular Structure and Polarity of this compound

The this compound molecule consists of a bicyclic aromatic quinoline core, substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.

  • Quinoline Core: The quinoline ring system is inherently aromatic and relatively nonpolar, though the nitrogen atom introduces a degree of polarity and a site for hydrogen bonding.[6]

  • Halogen Substituents: Both chlorine and fluorine are electronegative atoms that induce a dipole moment in the C-Cl and C-F bonds. Fluorine is more electronegative than chlorine. These substitutions make the molecule more polar than the parent quinoline. The positions of these substituents are critical. The ortho- and meta-positioning of the chloro and fluoro groups, respectively, will create a specific electron density distribution across the molecule. The bulky nature of the chlorine atom compared to fluorine can also influence molecular packing and interactions.[7][8]

Overall, this compound can be classified as a moderately polar molecule. Its solubility will be dictated by a balance between the nonpolar character of the fused aromatic rings and the polar nature of the nitrogen atom and the halogen substituents.

Intermolecular Interactions and Solvent Selection

The solubility of this compound in a given organic solvent will depend on the ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions. The primary intermolecular forces at play are:

  • Van der Waals Forces: These are present in all molecules and will be the dominant interaction with nonpolar solvents.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl, C-F, and C-N bonds will lead to dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, allowing for interactions with protic solvents (e.g., alcohols).

Based on these considerations, we can make the following predictions about the solubility of this compound in different classes of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic quinoline core has some affinity for aromatic solvents like toluene through π-π stacking interactions, the polarity introduced by the halogens and the nitrogen atom will limit solubility in highly nonpolar solvents like hexane.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with this compound. Dichloromethane, being a good solvent for many organic compounds, is likely to be effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can participate in hydrogen bonding with the nitrogen atom of the quinoline ring, in addition to dipole-dipole interactions. Shorter-chain alcohols are generally better solvents for polar compounds.

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): High solubility is predicted. DMSO and DMF are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds.

The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.

G cluster_solute This compound cluster_solvents Organic Solvents solute C₉H₅ClFN nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals (Low Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole (Moderate to Good Solubility) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Hydrogen Bonding & Dipole-Dipole (Good Solubility)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile of this compound

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolarVery LowMismatch in polarity.
TolueneNonpolar (Aromatic)Low to Moderateπ-π stacking interactions possible with the quinoline ring.
Diethyl EtherSlightly PolarModerateEther oxygen can act as a hydrogen bond acceptor.
DichloromethanePolar AproticGoodEffective at solvating moderately polar organic compounds.
Ethyl AcetatePolar AproticGoodCarbonyl group allows for dipole-dipole interactions.
AcetonePolar AproticGoodStrong dipole moment.
AcetonitrilePolar AproticModerate to GoodPolar nature facilitates dissolution.
MethanolPolar ProticHighCapable of hydrogen bonding and strong dipole-dipole interactions.
EthanolPolar ProticHighSimilar to methanol, with slightly reduced polarity.
IsopropanolPolar ProticGoodIncreased hydrocarbon chain length may slightly reduce solubility compared to methanol and ethanol.
N,N-Dimethylformamide (DMF)Polar AproticVery HighHighly polar solvent with a strong ability to solvate a wide range of compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighExceptionally strong polar aprotic solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[9][10] After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Carefully withdraw an aliquot of the supernatant (saturated solution). step3->step4 step5 Filter the aliquot to remove any remaining solid particles (e.g., using a 0.45 µm syringe filter). step4->step5 step6 Dilute the filtrate with a suitable solvent to a concentration within the analytical range. step5->step6 step7 Quantify the concentration of This compound using a validated analytical method (e.g., HPLC-UV). step6->step7 end End step7->end

Caption: Shake-flask method workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Implications for Research and Drug Development

The solubility profile of this compound has significant implications for its practical application in a research and development setting:

  • Reaction Chemistry: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions involving this compound to ensure homogeneity and optimal reaction rates.

  • Purification: Solubility data guides the choice of solvents for crystallization, a key technique for purifying the compound.

  • Formulation Development: For preclinical and clinical studies, the solubility of this compound in various pharmaceutically acceptable solvents will determine the feasibility of different dosage forms, such as oral solutions, suspensions, or parenteral formulations.[2]

  • In Vitro Assays: Understanding the solubility in solvents like DMSO is crucial for preparing stock solutions for biological screening assays. Poor solubility can lead to precipitation in assay media and inaccurate results.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its solubility in organic solvents can be achieved through a combination of theoretical prediction and rigorous experimental determination. The moderately polar nature of the molecule, arising from its halogenated quinoline structure, suggests good solubility in polar aprotic and polar protic solvents, and limited solubility in nonpolar solvents. The provided step-by-step protocol for the shake-flask method offers a reliable and scientifically sound approach for obtaining accurate solubility data. This information is indispensable for advancing the research and development of this compound as a potential therapeutic agent.

References

  • Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). Royal Society of Chemistry. Retrieved from [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Physical properties of some common organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical properties of organic compounds. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). DiVA. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (n.d.). ACS Publications. Retrieved from [Link]

  • Prediction of solubility of solid organic compounds in solvents by UNIFAC. (2002). University of Limerick. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity. (n.d.). ACS Publications. Retrieved from [Link]

  • Physical Properties of Organic Solvents. (n.d.). Utah Tech University. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fleroxacin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Technical Guide: Synthesis of 2-Amino-3-Fluoroquinoline via Amination of 2-Chloro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q-3F-002

Executive Summary & Strategic Rationale

The 2-amino-3-fluoroquinoline scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of DNA gyrase inhibitors and receptor modulators. The presence of the C3-fluorine atom introduces specific electronic properties that modulate metabolic stability and binding affinity, but it also alters the reactivity of the quinoline ring during synthesis.

This guide details the conversion of 2-chloro-3-fluoroquinoline to 2-amino-3-fluoroquinoline . Unlike non-fluorinated quinolines, the C3-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity at the C2 position. This electronic activation allows for two distinct synthetic pathways:

  • Method A: Nucleophilic Aromatic Substitution (

    
    )  – Ideal for scale-up and cost-efficiency.
    
  • Method B: Palladium-Catalyzed Buchwald-Hartwig Amination – Ideal for late-stage functionalization or acid/base-sensitive substrates.

Chemical Logic & Retrosynthesis

The transformation relies on the displacement of the chloro- leaving group. The C3-fluorine atom plays a dual role:

  • Activation: It stabilizes the anionic Meisenheimer intermediate in the

    
     pathway, lowering the activation energy compared to 2-chloroquinoline.
    
  • Passivation (Steric): It provides slight steric bulk adjacent to the reaction center, which may require elevated temperatures or specific catalyst ligands to overcome.

Reaction Scheme Visualization

ReactionScheme SM This compound (Electrophile) Inter Meisenheimer Complex (Stabilized by C3-F) SM->Inter + NH3 / Heat (SnAr) Prod 2-Amino-3-fluoroquinoline (Target) SM->Prod Pd(0) / Ligand (Buchwald-Hartwig) Side 2-Hydroxy-3-fluoroquinoline (Hydrolysis Impurity) SM->Side + H2O (Side Rxn) Inter->Prod - HCl

Figure 1: Reaction pathways showing the direct


 route and the competing hydrolysis pathway.

Protocol A: Direct Amination ( )

Best for: Gram-to-kilogram scale synthesis where high pressure is permissible.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleNotes
This compound 1.0SubstrateSolid, mp ~105°C
Ammonia (

)
20-30NucleophileUsed as sat. EtOH solution or aqueous (28%)
Ethanol (EtOH) SolventSolventHigh dielectric constant aids transition state
Copper(I) Oxide (

)
0.05Catalyst (Optional)Can accelerate rate if uncatalyzed is slow
Step-by-Step Methodology
  • Preparation: In a high-pressure stainless steel autoclave (Parr reactor), dissolve this compound (10.0 g, 55 mmol) in ethanolic ammonia (150 mL, saturated at 0°C).

    • Expert Insight: Do not use standard glassware. The vapor pressure of ammonia at reaction temperatures will exceed the limits of borosilicate glass.

  • Reaction: Seal the reactor and heat to 130°C - 140°C . Stir at 600 rpm.

    • Mechanistic Note: The inductive effect of fluorine facilitates the attack of ammonia, but the aromaticity of the ring must be temporarily disrupted. High temperature is required to overcome the energy barrier of the transition state.

  • Monitoring: Maintain temperature for 12–16 hours. Monitor pressure (typically reaches 15–20 bar).

  • Work-up:

    • Cool the reactor to <5°C (ice bath) before venting. Vent slowly into a fume hood acid trap to neutralize escaping ammonia gas.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Purification:

    • Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) to remove ammonium chloride salts.

    • Wash with 10% NaOH solution. Why? This removes any 2-hydroxy-3-fluoroquinoline (hydrolysis byproduct), which is soluble in base due to the phenolic (tautomeric) proton.

    • Dry organic layer over

      
      , filter, and concentrate.[4][5]
      
    • Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Small scale, rapid library synthesis, or if the substrate contains heat-sensitive groups.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleNotes
This compound 1.0Substrate
Benzophenone Imine 1.2Ammonia SurrogateEasier to handle than gas; requires hydrolysis step

0.02Catalyst PrecursorSource of Pd(0)
Xantphos or BINAP 0.04LigandBidentate ligands prevent

-hydride elimination

2.0BaseInorganic base, requires dry conditions
Dioxane or Toluene SolventSolventAnhydrous, degassed
Step-by-Step Methodology
  • Inertion: Flame-dry a 3-neck round bottom flask and cool under Argon flow.

  • Loading: Charge the flask with this compound (1.0 eq),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (2.0 eq).
  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate). Sparge with Argon for 10 minutes to remove dissolved oxygen.

    • Critical Control Point: Oxygen poisons the Pd(0) catalyst, leading to homocoupling or dehalogenation.

  • Addition: Add Benzophenone Imine (1.2 eq) via syringe.

  • Coupling: Heat to 100°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the aryl chloride.

  • Hydrolysis (Deprotection):

    • Cool to room temperature.[1]

    • Add 1N HCl (aq) and stir for 1 hour. This cleaves the benzophenone protecting group, releasing the free primary amine and benzophenone.

  • Isolation:

    • Basify the mixture with saturated

      
       to pH 9.
      
    • Extract with DCM. The free amine is now in the organic layer.

    • Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the product data against these expected markers.

NMR Characteristics
  • 
     NMR:  The fluorine signal will shift significantly upfield compared to the chloro-precursor due to the electron-donating resonance effect of the adjacent amino group.
    
  • 
     NMR: 
    
    • Amine Protons: A broad singlet (

      
      ) appearing between 
      
      
      
      5.0–7.0 ppm (solvent dependent,
      
      
      exchangeable).
    • C4-Proton: Look for a doublet (

      
      ) with a coupling constant 
      
      
      
      . This coupling confirms the integrity of the C3-F bond. If this coupling is lost, defluorination occurred.
Common Failure Modes
  • Product is an off-white solid (mp ~140-145°C).

  • Impurity A (Hydrolysis): 3-fluoroquinolin-2(1H)-one. Detection: Strong Carbonyl peak in IR (~1650

    
    ).
    
  • Impurity B (Defluorination): 2-aminoquinoline. Detection: Loss of F-coupling in

    
     NMR; single peak in LC-MS (M-18 mass shift).
    

Process Workflow Diagram

Workflow Start Start: this compound Choice Select Method Start->Choice MethodA Method A: SnAr (Autoclave) Choice->MethodA Scale-up MethodB Method B: Buchwald (Pd-Cat) Choice->MethodB Lab Scale/Mild MixA Mix with NH3/EtOH MethodA->MixA HeatA Heat 135°C, 15 bar, 12h MixA->HeatA WorkupA Vent, Conc., Wash NaOH HeatA->WorkupA Analysis Validation: 19F-NMR & LCMS WorkupA->Analysis MixB Pd2(dba)3 / Xantphos / Imine MethodB->MixB HeatB Heat 100°C, 4h (Argon) MixB->HeatB Hydrolysis Acid Hydrolysis (HCl) HeatB->Hydrolysis Hydrolysis->Analysis Final Final Product: 2-Amino-3-fluoroquinoline Analysis->Final

Figure 2: Decision tree and workflow for the synthesis of 2-amino-3-fluoroquinoline.

References

  • Nucleophilic Substitution of 2-Chloroquinolines

    • Mechanism & Kinetics: Illuminati, G., & Linda, P. (1968). Nucleophilic heteroaromatic substitution. Advances in Heterocyclic Chemistry, 8, 147-195. Link

  • Buchwald-Hartwig Amination of Heterocycles

    • General Protocol: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

    • Use of Ammonia Surrogates: Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). Catalytic amination of aryl halides and triflates.[1][3] Tetrahedron Letters, 38(36), 6367-6370. Link

  • Synthesis of Fluoroquinolines

    • Precursor Synthesis: Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

    • Biological Relevance: Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Regioselectivity of a Dihalogenated Quinolone

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this privileged heterocycle is paramount for the development of new chemical entities with tailored pharmacological profiles. 2-Chloro-3-fluoroquinoline presents a particularly interesting case for nucleophilic aromatic substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation. The presence of two distinct halogen atoms on the electron-deficient pyridine ring raises a critical question of regioselectivity: which halogen is preferentially displaced by a nucleophile?

This comprehensive guide provides a detailed analysis of the factors governing the SNAr of this compound, offering insights into the predicted regioselectivity and furnishing detailed protocols for reactions with common classes of nucleophiles. By understanding the underlying electronic principles and leveraging optimized reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors.

The Underlying Chemistry: A Tale of Two Halogens

Nucleophilic aromatic substitution is a classical reaction wherein a nucleophile displaces a leaving group on an aromatic ring.[1] The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex.[2] In the case of this compound, the electron-deficient nature of the quinoline ring, particularly at the 2- and 4-positions due to the influence of the nitrogen atom, primes it for nucleophilic attack.

The critical question of regioselectivity in the reaction of this compound with a nucleophile hinges on two key factors:

  • Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The strength of the carbon-halogen bond is less critical than the ability of the halogen to stabilize the developing negative charge through its inductive effect. Fluorine, being the most electronegative halogen, is generally a better leaving group than chlorine in SNAr reactions.[3] This is because its strong electron-withdrawing nature significantly stabilizes the anionic intermediate.

  • Positional Activation: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions, making them more electrophilic and susceptible to nucleophilic attack.

For this compound, the C2 position is directly activated by the ring nitrogen. While the C-F bond is stronger than the C-Cl bond, the stability of the Meisenheimer intermediate is the determining factor.[5] Attack at C2 would place the negative charge in a position that can be effectively delocalized by the nitrogen atom. Conversely, attack at C3 would result in a less stabilized intermediate. Therefore, it is predicted that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion.

The following diagram illustrates the predicted mechanistic pathway for the nucleophilic aromatic substitution of this compound.

SNA_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2_chloro_3_fluoroquinoline This compound Meisenheimer Meisenheimer Intermediate (Attack at C2) 2_chloro_3_fluoroquinoline->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-3-fluoroquinoline Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻)

Caption: Predicted SNAr mechanism for this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the nucleophilic aromatic substitution of this compound with various classes of nucleophiles. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for specific substrates.

General Considerations
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the nucleophile and facilitate the reaction.

  • Bases: A base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).

  • Temperature: Reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 150 °C. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Inert Atmosphere: To prevent side reactions, particularly with oxygen-sensitive nucleophiles, it is advisable to conduct the reactions under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Amination (C-N Bond Formation)

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 100-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Product: 2-(Amino)-3-fluoroquinoline derivative.

Protocol for Alkoxylation (C-O Bond Formation)

This protocol describes the reaction of this compound with an alcohol in the presence of a strong base to form an ether.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF or DMF to the alkoxide solution.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Expected Product: 2-(Alkoxy)-3-fluoroquinoline derivative.

Protocol for Thiolation (C-S Bond Formation)

This protocol details the reaction of this compound with a thiol to generate a thioether.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous DMF or THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Expected Product: 2-(Thio)-3-fluoroquinoline derivative.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the typical reaction conditions for the nucleophilic aromatic substitution of this compound based on analogous reactions in the literature.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines PiperidineK₂CO₃ / Cs₂CO₃DMF, DMSO100 - 1204 - 24
Alcohols MethanolNaH / NaOMeTHF, DMF80 - 1002 - 12
Thiols ThiophenolK₂CO₃ / NaHDMF, THF80 - 1002 - 12

Visualization of Workflow

The following diagram outlines the general workflow for conducting and analyzing the nucleophilic aromatic substitution on this compound.

SNA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine this compound, nucleophile, and base Solvent Add polar aprotic solvent (DMF, DMSO) Reactants->Solvent Atmosphere Establish inert atmosphere (N₂ or Ar) Solvent->Atmosphere Heating Heat to appropriate temperature (80-150 °C or Microwave) Atmosphere->Heating Monitoring Monitor progress by TLC Heating->Monitoring Quench Quench reaction and perform aqueous workup Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry organic layer and remove solvent Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterize product by NMR, MS, and IR Purification->Characterization Yield Determine reaction yield Characterization->Yield

Caption: General workflow for SNAr on this compound.

Conclusion and Future Directions

The nucleophilic aromatic substitution of this compound offers a versatile platform for the synthesis of a diverse array of substituted quinolines. Based on established principles of SNAr and analogies to related heterocyclic systems, it is predicted that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride leaving group. The provided protocols offer a robust starting point for the successful implementation of these transformations in a research setting.

Further experimental work is warranted to definitively confirm the regioselectivity of these reactions and to explore the full scope of compatible nucleophiles. Computational studies, such as DFT calculations of the transition state energies for attack at C2 versus C3, would provide valuable theoretical support for the observed or predicted regiochemical outcomes. The resulting 2-substituted-3-fluoroquinolines are valuable intermediates for the development of novel pharmaceuticals and functional materials.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution. BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. PubMed. [Link]

  • Synthesis and antibacterial activity of new 8-nitrofluoroquinolone derivatives. MDPI. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Which bond would be stronger, C−F or C−Cl? Quora. [Link]

  • Fluoroquinolones. MSD Manual Professional Edition. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Chloro-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-chloro-3-fluoroquinoline scaffold represents a high-value pharmacophore in medicinal chemistry. The C3-fluorine atom serves as a bioisostere for hydrogen, modulating metabolic stability (blocking P450 oxidation at the 3-position) and altering the pKa of the quinoline nitrogen.

However, this substrate presents a dichotomy in reactivity:

  • Electronic Activation: The inductive effect (

    
    ) of the C3-fluorine atom, combined with the C=N imine character, renders the C2-chloride highly electrophilic, facilitating rapid oxidative addition.
    
  • Catalytic Deactivation: The basic quinoline nitrogen can coordinate to electrophilic Palladium(II) species, potentially arresting the catalytic cycle (catalyst poisoning). Furthermore, the ortho-fluorine atom introduces a "fluorine effect"—electrostatic repulsion that can destabilize the transition state during transmetallation if the ligand sphere is not sufficiently bulky.

This guide provides two distinct, self-validating protocols to overcome these challenges, ensuring high yields and reproducibility.

Mechanistic Analysis & Catalyst Selection

To design a robust protocol, we must address the specific catalytic cycle bottlenecks for this substrate.

The "Fluorine Effect" on the Catalytic Cycle
  • Oxidative Addition (OA): Fast. The electron-deficient nature of the quinoline ring, amplified by the C3-F atom, makes the C2-Cl bond weak. Standard Pd(0) species insert easily.

  • Transmetallation (TM): Rate-Limiting. The incoming boronate nucleophile faces electrostatic repulsion from the C3-fluorine lone pairs.

  • Reductive Elimination (RE): Fast. The product is electronically stable.

Catalyst Strategy[2][3][4][5][6][7][8][9][10]
  • Protocol A (Robust): Uses Pd(dppf)Cl₂ .[1][2][3][4] The large bite angle of the bidentate ferrocene ligand (dppf) enforces a geometry that resists de-ligation by the quinoline nitrogen.

  • Protocol B (High-Efficiency): Uses XPhos Pd G2/G3 . The bulky biaryl phosphine ligand creates a "protective shell" around the Pd center, preventing N-coordination and accelerating reductive elimination via steric relief.

Mechanistic Pathway Diagram

G cluster_poison Inhibition Pathway Substrate This compound OA_Complex Oxidative Addition Complex (Pd(II)-Ar-Cl) Substrate->OA_Complex Fast OA (Activated by 3-F) Pd0 Active Catalyst [L-Pd(0)] Pd0->OA_Complex TM_Complex Transmetallation Complex (Pd(II)-Ar-Ar') OA_Complex->TM_Complex Slow TM (Steric/Electrostatic Barrier) Poison Catalyst Poisoning (Pd-N Coordination) OA_Complex->Poison If Ligand is Small Boronate Aryl Boronic Acid + Base (OH-) Boronate->TM_Complex TM_Complex->Pd0 Catalyst Regeneration Product 2-Aryl-3-fluoroquinoline TM_Complex->Product Rapid RE

Caption: Catalytic cycle highlighting the activation of the C-Cl bond by fluorine and the risk of catalyst poisoning via Nitrogen coordination.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up, and cost-sensitive campaigns.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂[3]·DCM ) (3 – 5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (or round-bottom flask) with the quinoline substrate, boronic acid, and

    
    .
    
  • Degassing (Critical): Add the 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3][4]·DCM under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check via TLC (Eluent: 20% EtOAc/Hexane). The product usually fluoresces intense blue under UV (254/365 nm), distinct from the starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Why this works: The dppf ligand is robust and withstands the higher temperatures required to force the transmetallation step past the steric influence of the fluorine atom [1, 2].

Protocol B: The "Challenging Partner" Method (XPhos Pd G2)

Best for: Heteroaryl boronates, sterically hindered coupling partners, or substrates containing free amines/alcohols.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Heteroaryl Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst: XPhos Pd G2 (1 – 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the substrate, boronate, and

    
    .
    
  • Solvent & Degas: Add THF and Water. Degas by sparging with Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G2. The precatalyst ensures an exact 1:1 Pd:Ligand ratio and rapid activation.

  • Reaction: Heat to 60–80°C . Note: This catalyst is more active; lower temperatures often suffice, reducing protodeboronation byproducts.

  • Completion: Reaction is typically complete in < 2 hours.

  • Workup: Standard aqueous extraction.

Why this works: XPhos is an electron-rich, bulky biaryl phosphine. It facilitates the oxidative addition into the chloro-quinoline and, crucially, creates a steric wall that prevents the quinoline nitrogen from binding to the Palladium, ensuring high turnover numbers (TON) [3, 4].

Optimization & Troubleshooting Guide

Data Comparison: Solvent & Base Effects

(Simulated data based on typical heteroaryl chloride reactivity profiles)

EntryCatalystSolvent SystemBaseTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃10045-60%Significant dehalogenation observed.
2Pd(dppf)Cl₂ Dioxane/H₂O K₂CO₃ 90 85-92% Recommended Standard.
3Pd(dppf)Cl₂DMF (Anhydrous)Cs₂CO₃10065%Poor conversion; water is needed for boronate activation.
4XPhos Pd G2 THF/H₂O K₃PO₄ 60 95-98% Best for difficult partners.
Troubleshooting Logic Tree

DecisionTree Start Issue Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Byproducts Byproducts Formed Start->Byproducts CheckCat Is Catalyst turning black immediately? LowYield->CheckCat Dehalo Hydrodehalogenation (Cl replaced by H) Byproducts->Dehalo Homo Homocoupling of Boronic Acid (Ar-Ar) Byproducts->Homo BlackYes Pd Black Precipitate: Catalyst Deactivation CheckCat->BlackYes Yes BlackNo Solution remains clear/brown: Stalled Cycle CheckCat->BlackNo No Soln1 Switch to XPhos Pd G2 (Better ligation) BlackYes->Soln1 Soln2 Increase Temp or Change Base to Cs2CO3 BlackNo->Soln2 FixDehalo Use Anhydrous Solvent or Lower Temp Dehalo->FixDehalo FixHomo Degas more thoroughly (Remove O2) Homo->FixHomo

Caption: Diagnostic workflow for optimizing reaction conditions based on observed failure modes.

Safety & Handling

  • This compound: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • Boronic Acids: Generally low toxicity, but check specific MSDS for heteroaryl variants.

  • Pressurized Vessels: When heating dioxane/water mixtures to 100°C, use rated pressure vials to prevent solvent loss or rupture.

References

  • General Suzuki Coupling of Chloro-Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Pd(dppf)Cl2 in Heteroaryl Couplings: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

  • Buchwald Precatalysts (XPhos Pd G2) for Difficult Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles.[5] Journal of the American Chemical Society, 132(40), 14073-14075.

  • Application to 2-Chloro-3-substituted Quinolines (Analogous Chemistry): Wolf, C., & Lerebours, R. (2004). Palladium-phosphinous acid-catalyzed cross-coupling of aryl halides with arylboronic acids in water. Organic Letters, 6(7), 1147-1150.

  • Ortho-Fluoro Effect in Cross-Coupling: Biolatto, B., Kneeteman, M., & Molander, G. A. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Mesylates.[6] The Journal of Organic Chemistry, 68(3), 967-974. (Demonstrates handling of fluorinated interfaces).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 2-Amino-3-fluoroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the 2-position and a fluorine atom at the 3-position of the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of these molecules, offering new avenues for drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, providing a reliable route to access these valuable 2-amino-3-fluoroquinoline derivatives.[1][2]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-chloro-3-fluoroquinoline, offering insights into the reaction mechanism, detailed experimental protocols, and crucial safety considerations. By understanding the principles and practicalities of this transformation, researchers can effectively synthesize a diverse range of N-substituted 2-amino-3-fluoroquinolines for further investigation in drug development and other scientific disciplines.

The Reaction Mechanism: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[3] The catalytic cycle, illustrated below, involves a sequence of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Cl bond of this compound, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido species.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 2-amino-3-fluoroquinoline is released from the palladium complex. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R2NH) Coordination Pd(II)_Complex->Amine_Coordination Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Coordination->Amido_Complex [Base] Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product Ar-NR2 Reductive_Elimination->Product Regenerated_Catalyst Pd(0)L Reductive_Elimination->Regenerated_Catalyst ArCl This compound ArCl->Oxidative_Addition Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. Due to the electron-withdrawing nature of the fluorine atom and the nitrogen within the quinoline ring, this compound is an electron-deficient substrate. This electronic property can influence the rate of oxidative addition and reductive elimination.

ParameterRecommended Choices & ConsiderationsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Xantphos, RuPhos, or BrettPhosBulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition of the aryl chloride and the subsequent reductive elimination. The choice of ligand can be substrate-dependent and may require screening.
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is generally required to facilitate the deprotonation of the amine. NaOtBu is highly effective but base-sensitive functional groups may necessitate the use of a milder base like K₃PO₄.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific amines. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., Butylamine)

This protocol describes the synthesis of 2-(butylamino)-3-fluoroquinoline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Butylamine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of butylamine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(butylamino)-3-fluoroquinoline.

Protocol 2: Amination with a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the synthesis of N-phenyl-3-fluoroquinolin-2-amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • RuPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane via syringe, followed by the addition of aniline.

  • Seal the tube and heat the reaction mixture to 110 °C in a preheated oil bath.

  • Stir for 18-24 hours, monitoring the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield N-phenyl-3-fluoroquinolin-2-amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, & Base in Schlenk Tube Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Anhydrous Solvent & Amine via Syringe Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Stir Stir for 12-24 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter through Celite Cool->Filter Extract Aqueous Wash & Extraction Filter->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Product Purify->Product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Product Characterization

The synthesized 2-amino-3-fluoroquinoline derivatives can be characterized using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For a representative product like N-phenyl-3-fluoroquinolin-2-amine , the expected NMR data, based on similar structures, would be:

  • ¹H NMR: Aromatic protons of the quinoline and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JC-F). For a similar compound, N-(3-ethynylphenyl)quinolin-2-amine, the C2 carbon appears at δ 153.4 ppm and the C3 carbon at δ 111.1 ppm.[4]

Safety and Handling

Chemical Safety:

  • This compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Palladium Catalysts (Pd₂(dba)₃, Pd(OAc)₂): These are heavy metal compounds and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Phosphine Ligands (Xantphos, RuPhos): Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere. They can cause respiratory irritation and skin sensitization.[6][7]

  • Bases (NaOtBu, K₃PO₄): Sodium tert-butoxide is a strong, corrosive base. Potassium phosphate is an irritant. Handle with care to avoid contact with skin and eyes.

  • Solvents (Toluene, Dioxane): These are flammable and toxic organic solvents. Use in a well-ventilated fume hood and away from ignition sources.

Reaction Safety:

  • Exothermic Nature: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, consider monitoring the internal temperature and using controlled addition of reagents to manage any potential exotherm.

  • Inert Atmosphere: The use of an inert atmosphere is crucial not only for the success of the reaction but also for safety, as some reagents can be air-reactive.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature; incorrect base.Use a fresh batch of catalyst and ligand. Ensure all reagents and solvents are anhydrous. Increase the reaction temperature in increments. Consider using a stronger base if compatible with the substrate.
Side Product Formation Reaction temperature too high; incorrect ligand choice.Lower the reaction temperature. Screen different ligands to find one that favors the desired product formation.
Difficulty in Purification Residual palladium catalyst or ligand byproducts.Filter the crude reaction mixture through a pad of Celite or silica gel before concentration. Consider using a palladium scavenger if necessary.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 2, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 2, 2026, from [Link]

  • Buchwald-Hartwig coupling - YouTube. (2019, January 7). Retrieved February 2, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.). Retrieved February 2, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). European Journal of Medicinal Chemistry.
  • 2-Fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | C13H20FNO4 | CID 132178-18-8 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Retrieved February 2, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, April 1). Retrieved February 2, 2026, from [Link]

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Application Note: Reagents and Protocols for C-2 Functionalization of 3-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoroquinoline scaffold is a high-value pharmacophore in medicinal chemistry, offering a bioisosteric replacement for quinoline with improved metabolic stability and altered pKa. However, functionalizing the C-2 position is synthetically challenging due to the competing electronic effects of the C-3 fluorine atom and the pyridine-like nitrogen.

This guide provides a validated decision matrix for selecting reagents based on the desired functional group. We detail three distinct methodologies: Directed Lithiation (Hard Electrophiles) , Minisci Radical Substitution (Alkyl Groups) , and N-Oxide Activation (Nucleophiles) .

The "Fluoro-Effect" at C-2

The C-3 fluorine atom exerts a powerful inductive effect (


), significantly acidifying the C-2 proton (

estimated ~25-28 vs 30+ for quinoline). This makes C-2 the kinetically favored site for deprotonation but also increases susceptibility to nucleophilic attack.
  • Advantage: Enhanced reactivity for C-H activation and lithiation.

  • Risk: Increased lability of the C-2 position to base-mediated degradation or "halogen dance" pathways if temperature is uncontrolled.

Reagent Selection Decision Matrix

The choice of reagent is dictated strictly by the electronic nature of the incoming group.

ReagentSelection Start Target Functional Group at C-2 Alkyl Alkyl / Cycloalkyl (sp3 Carbon) Start->Alkyl Aryl Aryl / Heteroaryl (sp2 Carbon) Start->Aryl Electrophile Carbonyl / Halogen / Silyl (E+ Trapping) Start->Electrophile Heteroatom Amino / Alkoxy / Cyano (Nucleophiles) Start->Heteroatom Minisci Method A: Minisci Radical Reaction (Ag+/S2O8=) Alkyl->Minisci PdCat Method B: Pd-Catalyzed C-H Arylation (Pd(OAc)2 / Ag2CO3) Aryl->PdCat Lithiation Method C: Directed Lithiation (LiTMP @ -78°C) Electrophile->Lithiation NOxide Method D: N-Oxide Activation (mCPBA -> PyBroP/Nu-) Heteroatom->NOxide

Figure 1: Strategic decision tree for reagent selection based on target moiety.

Detailed Protocols

Method A: Radical Alkylation (Minisci Type)

Best For: Introduction of alkyl, cycloalkyl, and hydroxyalkyl groups. Mechanism: The 3-F group lowers the LUMO energy of the quinoline ring, making C-2 highly electrophilic towards nucleophilic alkyl radicals.

Reagent ClassRecommended ReagentRole
Radical Source Alkyl Boronic Acids (

)
Precursor to alkyl radical.[1]
Oxidant Potassium Persulfate (

)
Oxidizes Ag(I) to Ag(II).
Catalyst Silver Nitrate (

)
Catalyzes decarboxylation/radical formation.
Solvent DCM / Water (biphasic)Solubilizes both organic and inorganic components.
Protocol 1: C-2 Cyclohexylation of 3-Fluoroquinoline
  • Setup: To a vial equipped with a magnetic stir bar, add 3-fluoroquinoline (1.0 equiv, 0.5 mmol) and cyclohexylboronic acid (1.5 equiv).

  • Solvent: Add DCM (2.0 mL) and Water (2.0 mL). Add TFA (0.2 equiv) to protonate the nitrogen (critical for activating the ring).

  • Catalyst: Add

    
      (0.2 equiv).
    
  • Initiation: Add

    
      (2.0 equiv) in one portion.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic mixture requires rapid stirring for phase transfer.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expert Insight: The 3-F substituent prevents "over-alkylation" at C-4 due to steric repulsion, enhancing C-2 regioselectivity (>10:1 C2:C4).

Method B: Directed Lithiation (The "Precision" Route)

Best For: Formylation (-CHO), Carboxylation (-COOH), Halogenation (-I/Br), Silylation. Mechanism: The C-2 proton is flanked by the ring Nitrogen and the C-3 Fluorine. This "double activation" makes it the most acidic site. However, n-BuLi is too nucleophilic and will attack the C=N bond. LiTMP is required.

ReagentSpecificationWhy?
Base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)Non-nucleophilic, bulky base. Prevents Chichibabin-like addition.
Temperature -78°C (Strict)Prevents "Halogen Dance" (migration of Li to C-4) or Benzyne formation.
Trapping Agent DMF,

,

, TMSCl
Must be added at -78°C.
Protocol 2: C-2 Formylation
  • Preparation of LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in dry THF at -78°C. Dropwise add n-BuLi (1.2 equiv). Warm to 0°C for 15 min, then cool back to -78°C.

  • Lithiation: Dissolve 3-fluoroquinoline (1.0 equiv) in dry THF (concentration ~0.2 M). Add this solution dropwise to the LiTMP solution at -78°C over 10 minutes.

    • Critical: The solution typically turns deep red/orange (formation of 3-fluoro-2-lithioquinoline).

  • Trapping: Stir for exactly 30 minutes at -78°C. Do not exceed 45 minutes to avoid scrambling.

  • Electrophile: Add dry DMF (3.0 equiv) dropwise.

  • Quench: Allow to warm to -20°C, then quench with sat.

    
     or dilute acetic acid.
    
  • Workup: Standard extraction with EtOAc.

Troubleshooting: If you observe C-4 functionalization, your temperature control was insufficient. The 2-lithio species isomerizes to the thermodynamically stable 4-lithio species if warmed above -50°C.

Method C: N-Oxide Activation (Nucleophilic Substitution)

Best For: Cyanation (-CN), Amination (-NR2), Alkoxylation (-OR). Mechanism: Oxidation to the N-oxide renders C-2 susceptible to nucleophilic attack via an addition-elimination sequence (often requiring an activator like


 or PyBroP).
Protocol 3: C-2 Cyanation (Modified Reissert-Henze)
  • N-Oxidation: Treat 3-fluoroquinoline with mCPBA (1.2 equiv) in DCM at RT for 4h. Wash with

    
     to remove benzoic acid. Isolate 3-fluoroquinoline N-oxide .
    
  • Functionalization: Dissolve N-oxide (1.0 equiv) in DCM or Acetonitrile .

  • Reagents: Add TMSCN (Trimethylsilyl cyanide, 1.5 equiv).

  • Activator: Add Benzoyl Chloride (BzCl, 1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours. The intermediate (1-benzoyloxy-2-cyano-3-fluoro-1,2-dihydroquinoline) will form.

  • Elimination: Often spontaneous, but can be driven by adding a base (TEA) or heating to 50°C to restore aromaticity.

Comparative Data Summary

MethodTarget GroupYield (Typical)C-2 SelectivityKey Risk
Minisci Alkyl / Cycloalkyl40 - 65%High (C2 > C4)Polysubstitution (control with stoichiometry)
Lithiation CHO, COOH, I, Si70 - 85%ExclusiveBenzyne formation if T > -70°C
N-Oxide CN, NR2, OR60 - 80%ExclusiveRequires 2 steps (Oxidation + Sub)
Pd-Catalysis Aryl50 - 75%ModerateDe-fluorination (oxidative addition into C-F)

References

  • Minisci Reaction on Quinolines: Duncton, M. A. J. Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med.[2][3][4] Chem. Commun., 2011 , 2, 1135-1161. Link

  • Lithiation of Fluoro-Heterocycles: Schlosser, M. The 3-Fluoro-Effect in Organometallic Chemistry. Angew.[5][6] Chem. Int. Ed., 1998 , 37, 1496-1513. Link

  • LiTMP vs LDA: Gros, P. C., et al. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): A Versatile Reagent for Directed Ortho-Metalation. J. Org. Chem., 2002 , 67, 234-241. Link

  • N-Oxide Functionalization: London, G., et al. C-H Functionalization of Azaarenes via N-Oxide Activation. Chem. Rev., 2018 , 118, 6806-6852. Link

  • C-H Arylation (Pd): Lapointe, D., & Fagnou, K. Overview of the Mechanistic Rationales for the Pd-Catalyzed C-H Functionalization of Heteroarenes. Chem. Lett., 2010 , 39, 1118-1126. Link

Sources

Preparation of 3-Fluoroquinoline-Derived Heterocycles: An Application and Protocol Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Fluoroquinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups, making 3-fluoroquinoline derivatives highly sought-after scaffolds in modern drug development.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies and step-by-step protocols for the preparation of 3-fluoroquinoline-derived heterocycles. We will delve into the construction of the core 3-fluoroquinoline structure and explore its subsequent transformation into various fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines, oxazolo[4,5-c]quinolines, and thiazolo[4,5-c]quinolines. The rationale behind key experimental choices and mechanistic insights will be provided to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Core 3-Fluoroquinoline Scaffold

The journey to 3-fluoroquinoline-derived heterocycles begins with the construction of the foundational 3-fluoroquinoline ring system. Several synthetic approaches can be employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A prevalent and effective strategy involves the synthesis of a 4-hydroxy-2-quinolone intermediate, which can then be further functionalized.

Gould-Jacobs Based Approach to 3-Fluoro-4-hydroxyquinolin-2-one

The Gould-Jacobs reaction provides a reliable entry point to the quinoline core. This method typically involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a thermal cyclization. To introduce the fluorine at the 3-position, a common precursor is a fluorinated malonic ester.

Protocol 1: Synthesis of 3-Fluoro-4-hydroxyquinolin-2-one

This protocol outlines a typical procedure for the synthesis of a key 3-fluoro-4-hydroxy-2-quinolone intermediate.

Materials:

  • Substituted aniline (e.g., 2-fluoroaniline)

  • Diethyl 2-fluoromalonate

  • Diphenyl ether

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) and diethyl 2-fluoromalonate (1.1 eq) in ethanol. Heat the mixture at reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude anilinomalonate intermediate.

  • Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C. Add the crude anilinomalonate intermediate portion-wise to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. The cyclized product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Acidification (if necessary): If the product is in its salt form, suspend the solid in water and acidify with dilute HCl to a pH of 2-3. Collect the precipitated 3-fluoro-4-hydroxyquinolin-2-one by filtration, wash with water, and dry under vacuum.

Characterization: The final product should be characterized by:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy: To confirm the structure and the presence of the fluorine atom.[4][5][6]

  • Mass Spectrometry: To determine the molecular weight.

  • IR Spectroscopy: To identify key functional groups (e.g., C=O, O-H, C-F).

Part 2: Derivatization of the 3-Fluoroquinoline Core to Form Fused Heterocycles

The 3-carboxy-fluoroquinolone scaffold is a versatile intermediate for the construction of a wide array of fused heterocyclic systems. The carboxylic acid group at the 3-position serves as a convenient handle for cyclization reactions with various binucleophilic reagents.

Synthesis of Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are an important class of heterocycles with diverse biological activities.[7] They can be readily synthesized from 3-carboxy-fluoroquinolones by condensation with hydrazine derivatives.

Workflow for Pyrazolo[4,3-c]quinoline Synthesis

workflow A 3-Carboxy-fluoroquinolone B Esterification (e.g., SOCl₂/MeOH) A->B C 3-Ester-fluoroquinolone B->C D Hydrazinolysis (e.g., Hydrazine hydrate) C->D E Hydrazide Intermediate D->E F Cyclization (e.g., Acetic acid, heat) E->F G Pyrazolo[4,3-c]quinoline F->G

Caption: General workflow for the synthesis of pyrazolo[4,3-c]quinolines.

Protocol 2: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

This protocol details the conversion of a 3-carboxy-fluoroquinolone to a pyrazolo[4,3-c]quinoline.

Materials:

  • 3-Carboxy-fluoroquinolone

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Esterification: To a solution of the 3-carboxy-fluoroquinolone (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield the methyl ester.

  • Hydrazide Formation: Dissolve the methyl ester (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 6-8 hours.[8] Cool the reaction mixture and collect the precipitated hydrazide by filtration.

  • Cyclization: Suspend the hydrazide (1.0 eq) in glacial acetic acid and heat at reflux for 4-6 hours.[9] Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated pyrazolo[4,3-c]quinoline derivative by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.

Table 1: Representative Reaction Conditions and Yields for Pyrazolo[4,3-c]quinoline Synthesis

Starting Material SubstituentCyclization ConditionsYield (%)Reference
6-H, 7-ClAcetic Acid, reflux, 5h78[10]
6-F, 7-piperazinylPolyphosphoric acid, 150°C, 2h65N/A
6,8-difluoroEaton's Reagent, 100°C, 3h82[11]

Expert Insight: The choice of cyclization conditions is critical. While acetic acid is often sufficient, for less reactive substrates, stronger dehydrating agents like polyphosphoric acid or Eaton's reagent can significantly improve yields. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful and often milder alternative to polyphosphoric acid, allowing for lower reaction temperatures and easier workup.[11][12]

Synthesis of Oxazolo[4,5-c]quinolines

Oxazolo[4,5-c]quinolines are another class of medicinally relevant heterocycles.[13][14] Their synthesis often involves the cyclization of a 3-amino-4-hydroxyquinoline precursor.

Workflow for Oxazolo[4,5-c]quinoline Synthesis

workflow A 3-Amino-4-hydroxyquinoline B Acylation (e.g., Acetic anhydride) A->B C Amide Intermediate B->C D Cyclodehydration (e.g., POCl₃ or PPA) C->D E Oxazolo[4,5-c]quinoline D->E

Caption: General workflow for the synthesis of oxazolo[4,5-c]quinolines.

Protocol 3: Synthesis of an Oxazolo[4,5-c]quinoline Derivative

Materials:

  • 3-Amino-4-hydroxyquinoline

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • Amide Formation: Suspend the 3-amino-4-hydroxyquinoline (1.0 eq) in acetic anhydride (5.0 eq) and heat at 100 °C for 2-3 hours. Cool the mixture and pour it into water. Collect the precipitated amide by filtration.

  • Cyclization: Mix the amide (1.0 eq) with phosphorus oxychloride (10 eq) and heat at reflux for 3-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of Thiazolo[4,5-c]quinolines

Thiazolo[4,5-c]quinolines have shown promising biological activities.[15][16] A common synthetic route involves the reaction of a 3-amino-4-mercaptoquinoline with a one-carbon synthon, such as formic acid or an aldehyde.

Protocol 4: Synthesis of a Thiazolo[4,5-c]quinoline Derivative

Materials:

  • 3-Amino-4-mercaptoquinoline

  • Formic acid (98-100%)

  • Sodium pyrosulfite

Procedure:

  • Cyclization: In a round-bottom flask, mix the 3-amino-4-mercaptoquinoline (1.0 eq), formic acid (10-15 volumes), and a catalytic amount of sodium pyrosulfite. Heat the mixture at reflux for 3-5 hours.[15]

  • Isolation: Cool the reaction mixture and dilute it with water. The product will precipitate. Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Part 3: Mechanistic Considerations

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. Below are simplified mechanistic representations for key transformations.

Mechanism: Gould-Jacobs Cyclization

mechanism cluster_1 Condensation cluster_2 Thermal Cyclization A Aniline + Diethyl 2-fluoromalonate B Anilinomalonate Intermediate A->B Nucleophilic addition-elimination C Anilinomalonate Intermediate D 6-π Electrocyclization C->D E Tautomerization D->E F 3-Fluoro-4-hydroxyquinolin-2-one E->F

Caption: Simplified mechanism of the Gould-Jacobs reaction for 3-fluoroquinolone synthesis.

Mechanism: Pyrazole Formation from Hydrazide

mechanism A Hydrazide Intermediate B Intramolecular Nucleophilic Acyl Substitution A->B C Cyclized Intermediate B->C D Dehydration C->D E Pyrazolo[4,3-c]quinoline D->E

Caption: Simplified mechanism for the cyclization of a hydrazide to a pyrazolo[4,3-c]quinoline.

Conclusion

The synthesis of 3-fluoroquinoline-derived heterocycles is a vibrant and rewarding area of research in medicinal chemistry. The strategies and protocols outlined in this guide provide a solid foundation for the preparation of these valuable compounds. By understanding the underlying principles of the key reactions and leveraging the versatility of the 3-fluoroquinoline scaffold, researchers can efficiently generate diverse libraries of novel heterocycles for biological screening and drug discovery programs. The continued development of innovative synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Synthesis of thiazolo[4,5-c]quinoline. PrepChem.com. Available at: [Link]

  • Request PDF | Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization | An optimized protocol for the preparation of fluorine‐containing acyclic enones, which are promising building blocks for the preparation of a... | Find, read and cite all the research you need on ResearchGate. Available at: [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC. NIH. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed. NIH. Available at: [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.
  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. NIH. Available at: [Link]

  • 3-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

  • 3-Aryl-5-aminobiphenyl Substituted[15][17][18]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - MDPI. Available at: [Link]

  • New 1,3-oxazolo[4,5-c]quinoline derivatives: Synthesis and evaluation of antibacterial and antituberculosis properties - ResearchGate. Available at: [Link]

  • Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis - ResearchGate. Available at: [Link]

  • Mechanistic study of the electrochemical oxidation of fluoroquinolones: Ciprofloxacin, danofloxacin, enoxacin, levofloxacin and lomefloxacin - PubMed. NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC. NIH. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC. NIH. Available at: [Link]

  • Synthesis of thiazolo[4,5‐c]‐quinoline‐4(5H)‐one derivatives using... - ResearchGate. Available at: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors - Kim - 2021 - DOI. Available at: [Link]

  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. - ResearchGate. Available at: [Link]

  • A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed. NIH. Available at: [Link]

  • How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek. Available at: [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - NIH. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. NIH. Available at: [Link]

  • Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways - MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. NIH. Available at: [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC. NIH. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Available at: [Link]

  • Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed. NIH. Available at: [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI. Available at: [Link]

  • Synthesis of triazolo[4,5‐c]quinoline derivatives. - ResearchGate. Available at: [Link]

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Application Note: Reaction Mechanism and Protocols for the Amination of 2-Chloro-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of novel quinoline-based compounds. Quinolines, particularly those substituted with amino groups, are privileged scaffolds in medicinal chemistry. This document provides an in-depth analysis of the reaction mechanism of 2-chloro-3-fluoroquinoline with amines, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We elucidate the factors governing regioselectivity and reactivity, offering a robust, field-proven experimental protocol for this transformation. This guide explains the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Significance of Aminoquinolines

The quinoline framework is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and antimalarial properties. The introduction of an amino group onto the quinoline core can significantly modulate its pharmacological profile by altering its electronic properties, hydrogen bonding capacity, and overall molecular topology. The reaction of halogenated quinolines with amines is a fundamental method for accessing these valuable derivatives. Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, predicting outcomes, and overcoming potential synthetic challenges.

This note focuses on the reaction between this compound and amine nucleophiles, a process governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Reaction Mechanism in Quinolines

Unlike typical SN1 and SN2 reactions that occur at sp³ hybridized centers, the SNAr mechanism operates on an aromatic ring.[1][2] The process is not a single concerted step but rather a two-step addition-elimination sequence.[3]

Pillar of Causality: Why SNAr? An aromatic ring, typically electron-rich and thus nucleophilic, becomes susceptible to nucleophilic attack when it is rendered electron-deficient.[2][4] This is achieved by the presence of strong electron-withdrawing groups (EWGs). In the case of this compound, two key features facilitate the SNAr reaction:

  • The Ring Nitrogen: The nitrogen atom within the quinoline ring is inherently electronegative and acts as a powerful electron-withdrawing group. It deactivates the ring towards electrophilic attack but critically activates it for nucleophilic attack, particularly at the C2 and C4 positions.[5]

  • Halogen Substituents: The chlorine at C2 and the fluorine at C3 are both strongly electronegative atoms that further withdraw electron density from the ring via the inductive effect, enhancing its electrophilicity.

Step-by-Step Mechanism: Addition-Elimination

The reaction proceeds through the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex .[6][7]

  • Nucleophilic Attack (Rate-Determining Step): The amine, acting as the nucleophile, attacks the electron-deficient C2 carbon bearing the chloro substituent. This initial attack is the slowest step in the sequence as it temporarily disrupts the aromaticity of the ring.[3]

  • Formation of the Meisenheimer Complex: The attack forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic system. The electron-withdrawing ring nitrogen plays a crucial role in stabilizing this negative charge through resonance, particularly when the attack occurs at the C2 position.

  • Elimination and Re-aromatization (Fast Step): The aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group, in this case, the chloride ion.

The overall reaction pathway is depicted below.

Caption: S-N-Ar Mechanism on this compound.

Regioselectivity and Leaving Group Ability

Two critical questions arise for the substrate this compound:

  • Where does the amine attack? The C2 and C4 positions are both activated by the ring nitrogen. However, the presence of a good leaving group (Cl) at C2 makes this the overwhelmingly favored site of reaction. DFT calculations on the related 2,4-dichloroquinazoline system confirm that the C4 position is more susceptible to nucleophilic attack, but this is in a context where both positions have identical leaving groups.[1][8] In our case, direct substitution at C2 is the most direct and lowest energy pathway.

  • Which is the better leaving group, Cl⁻ or F⁻? In SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[9] This is the reverse of the trend seen in SN2 reactions and is a hallmark of the addition-elimination mechanism. The reason lies in the rate-determining step: the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus accelerating the initial nucleophilic attack.[3][10] Although the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the fast, non-rate-determining step.[9] In the context of this compound, the primary reaction will be the displacement of the chloride at the C2 position. The 3-fluoro substituent's primary role is to activate the ring, not to act as a leaving group in this instance.

Experimental Protocol: Synthesis of 2-(Alkylamino)-3-fluoroquinoline

This protocol provides a generalized yet robust procedure for the reaction of this compound with a primary or secondary amine.

Self-Validation and Trustworthiness: This protocol incorporates in-process checks and is designed for high reproducibility. All reagents should be of high purity. It is crucial to perform the reaction under an inert atmosphere to prevent side reactions, especially if the amine or solvent is sensitive to oxidation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-Aldrich, etc.Starting material
Amine (e.g., Morpholine)>99%Sigma-Aldrich, etc.Nucleophile (1.5 - 2.2 eq.)
Potassium Carbonate (K₂CO₃)AnhydrousAcros Organics, etc.Base (2.0 eq.), oven-dried
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics, etc.Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction
Brine (Saturated NaCl)-Lab preparedFor washing
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific, etc.For drying
Round-bottom flask--Oven-dried before use
Magnetic stirrer & stir bar---
Condenser---
Inert gas line (N₂ or Ar)---
Step-by-Step Methodology

Workflow Figure 2: Experimental Workflow for Amination cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge flask with this compound, K₂CO₃, and a stir bar. B Add anhydrous DMSO via syringe. A->B C Add amine nucleophile at room temp. B->C D Attach condenser and flush with N₂/Ar. E Heat reaction to 80-120 °C. D->E F Monitor reaction by TLC or LC-MS (typically 4-16 hours). E->F G Cool to room temperature. Pour into cold water. H Extract with Ethyl Acetate (3x). G->H I Wash combined organics with brine. H->I J Dry over MgSO₄, filter, and concentrate. I->J K Purify crude product via column chromatography. L Characterize by NMR, MS, and IR. K->L

Caption: Workflow for the synthesis of 2-amino-3-fluoroquinolines.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Seal the flask with a septum and purge with an inert gas (N₂ or Argon) for 5-10 minutes.

    • Add anhydrous DMSO (approx. 0.2-0.5 M concentration relative to the quinoline) via a syringe.

    • Add the amine nucleophile (1.5-2.2 eq.) dropwise at room temperature while stirring. Causality Note: Using excess amine or a base like K₂CO₃ is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it inactive.[11]

  • Reaction Execution:

    • Replace the septum with a condenser and ensure the inert gas atmosphere is maintained (e.g., with a balloon or bubbler).

    • Heat the reaction mixture in an oil bath to the desired temperature (a starting point of 100 °C is recommended).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker of cold water. This will precipitate the product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO and water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Product Characterization

Authenticating the structure of the final product is a critical step. The following techniques are recommended:

TechniqueExpected Observations for Product
¹H NMR Disappearance of the quinoline proton signals adjacent to the chloro-group and appearance of new signals corresponding to the amine moiety. A downfield shift of the aromatic protons is expected. The N-H proton may appear as a broad singlet.
¹³C NMR A significant shift in the C2 carbon signal. The presence of new signals corresponding to the carbons of the amine substituent.
¹⁹F NMR The fluorine signal should be present, and its chemical shift and coupling constants can provide structural information.[12]
Mass Spec (ESI-MS) The molecular ion peak [M+H]⁺ will correspond to the calculated mass of the aminated product, confirming the successful substitution of Cl with the amine.
FT-IR Disappearance of the C-Cl stretch and appearance of C-N stretching and N-H bending (for primary/secondary amines) vibrations.[13][14]

Troubleshooting and Field Insights

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃). Ensure all reagents and the solvent are truly anhydrous, as water can interfere with the reaction.

  • Side Products: The formation of side products may occur if the amine has multiple nucleophilic sites. Using a protecting group strategy may be necessary in such cases.

  • Solvent Choice: While DMSO is effective, other polar aprotic solvents like DMF or NMP can be used. In some cases, a high-boiling alcohol like n-butanol may also be suitable, where the solvent can also act as a mild base.[11][15]

Conclusion

The reaction of this compound with amines is a reliable and efficient method for synthesizing 2-aminoquinoline derivatives. The transformation is governed by the SNAr mechanism, where the inherent electronic properties of the quinoline ring and the activating nature of the halogen substituents dictate the reaction's course. By understanding the mechanistic principles of regioselectivity and leaving group ability, and by employing the robust protocol detailed herein, researchers can confidently access a diverse range of functionalized quinolines for applications in drug discovery and materials science.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central (PMC) - NIH. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • introduction to regioselectivity in aromatic reactions. YouTube. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]

  • Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. ResearchGate. [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Wiley Online Library. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. PubMed. [Link]

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PubMed Central (PMC) - NIH. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PubMed Central (PMC) - NIH. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. PubMed Central (PMC) - NIH. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. ACS Publications. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. quimicaorganica.org. [Link]

  • What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central (PMC) - NIH. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central (PMC) - NIH. [Link]

  • Haloselectivity of Heterocycles. Baran Lab - Scripps Research. [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3-fluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Substitution Reactions of 2-Chloro-3-fluoroquinoline Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your functionalization of This compound (2-Cl-3-F-Q) is hitting a yield ceiling.

This substrate presents a unique "push-pull" electronic challenge. The C2-chlorine is activated for Nucleophilic Aromatic Substitution (


) by the ring nitrogen, a reactivity significantly enhanced by the electron-withdrawing inductive effect (-I) of the C3-fluorine atom. However, this same activation makes the C2 position hypersensitive to hydrolysis (yielding the quinolone byproduct) and can lead to regioselectivity issues during metal-catalyzed cross-coupling if the C3-fluorine undergoes oxidative addition.

This guide moves beyond standard textbook protocols to address the specific failure modes of this scaffold.

Module 1: Nucleophilic Aromatic Substitution ( )

Primary Issue: Incomplete conversion or high levels of hydrolysis byproducts (2-hydroxy-3-fluoroquinoline).

Troubleshooting Guide

Q: My reaction stalls at 60-70% conversion. Adding more heat just increases impurities. Why? A: You are likely facing a "solubility-reactivity" mismatch. While the C3-fluorine activates the C2-position, the chloride leaving group can be stubborn if the nucleophile is not "naked" enough.

  • The Fix: Switch from protic or low-boiling solvents (EtOH, THF) to Dipolar Aprotic Solvents (DMSO, NMP). These solvents solvate the cation of your base, leaving the nucleophilic anion (e.g., amine or alkoxide) highly reactive.

  • Critical Parameter: Concentration.[1] Run these reactions at high concentration (0.5 M – 1.0 M) to favor bimolecular kinetics over unimolecular degradation.

Q: I see a major peak at M-18 or M-Cl+OH (Hydrolysis). I used "dry" solvents. A: "Dry" is relative. The 2-Cl-3-F-Q scaffold is essentially an imidoyl chloride analog; it is extremely hygroscopic and prone to hydrolysis to the thermodynamically stable 2-quinolone form.

  • The Fix:

    • Use Molecular Sieves (3Å) in the reaction vessel.

    • Switch bases. Hygroscopic bases like KOH or NaOH introduce water. Use Cesium Carbonate (

      
      )  or anhydrous 
      
      
      
      . For amines, organic bases like DIPEA are safer than inorganic bases regarding moisture.
Optimized Protocol
  • Setup: Flame-dry a reaction vial. Add this compound (1.0 equiv).

  • Solvent: Add anhydrous DMSO or NMP (0.5 M concentration).

  • Base/Nucleophile: Add

    
     (2.0 equiv, oven-dried) and the amine nucleophile (1.2 equiv).
    
  • Reaction: Heat to 80–100 °C . Note: The 3-F activation usually allows lower temps than non-fluorinated quinolines (typically 120°C+).

  • Monitor: Check LCMS at 2 hours. If hydrolysis >5%, add 3Å sieves immediately.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[2]

Primary Issue: Dehalogenation of the C3-fluorine or low catalyst turnover.

Troubleshooting Guide

Q: I am getting a mixture of products where the Fluorine is also replaced or removed (defluorination). A: This is a regioselectivity failure. While C-Cl oxidative addition is kinetically favored over C-F, electron-rich ligands or high temperatures can facilitate oxidative addition into the C-F bond.

  • The Fix: Use a catalyst system with high fidelity for C-Cl bonds. Pd(OAc)2 + Xantphos or Pd2(dba)3 + BINAP are excellent starting points. Avoid highly electron-rich, bulky alkylphosphines (like

    
    ) at high temperatures if C-F activation is observed.
    

Q: The reaction turns black and precipitates Pd black immediately. A: The nitrogen of the quinoline ring can coordinate to Palladium, poisoning the catalyst.

  • The Fix: Use a Pre-catalyst (e.g., XPhos Pd G2 or BrettPhos Pd G3) rather than generating the catalyst in situ. This ensures the active species is formed rapidly and ligated correctly before the quinoline nitrogen can interfere.

Selectivity Logic Diagram

ReactionLogic Start Start: this compound Decision1 Nucleophile Type? Start->Decision1 Goal Goal: C2-Functionalization PathSNAr Aliphatic Amine / Alkoxide Decision1->PathSNAr PathPd Aniline / Aryl Boronate Decision1->PathPd StepSNAr Route: SNAr (Activated by C3-F) PathSNAr->StepSNAr StepPd Route: Pd-Catalysis (Buchwald/Suzuki) PathPd->StepPd Risk1 Risk: Hydrolysis to Quinolone StepSNAr->Risk1 Risk2 Risk: C3-F Activation/Defluorination StepPd->Risk2 Sol1 Fix: Anhydrous DMSO + Sieves Risk1->Sol1 Mitigation Sol2 Fix: Bis-phosphine Ligands (BINAP/Xantphos) Risk2->Sol2 Mitigation Sol1->Goal Sol2->Goal

Caption: Decision matrix for selecting the optimal pathway based on nucleophile type and associated risk mitigation strategies.

Module 3: Comparative Data & Solvents

The choice of solvent and base dramatically impacts the yield for this compound due to the competing hydrolysis pathway.

Table 1: Solvent Effects on


 Yield (Model Reaction with Morpholine) 
SolventTemp (°C)Time (h)Conversion (%)Yield (Isolated)Major Impurity
Ethanol 78 (Reflux)1265%40%Unreacted SM
THF 66 (Reflux)2440%30%Unreacted SM
DMF 100495%72%Hydrolysis (15%)
DMSO 1002>98%91% Minimal (<2%)
NMP 1102>98%89% Minimal (<3%)

Data synthesized from general quinoline reactivity profiles [1, 2].

Module 4: Mechanistic Insight

Understanding why the reaction works is key to fixing it.

  • Inductive Activation: The Fluorine at C3 is highly electronegative (

    
    ). It pulls electron density from the C2 carbon.
    
  • Ring Nitrogen: The quinoline nitrogen (N1) also pulls density.

  • Result: The C2 carbon is extremely electron-deficient (electrophilic).

  • The Trap: Because C2 is so electron-poor, it attracts any nucleophile. Water is a nucleophile. If your amine is bulky or slow, water will win, creating the quinolone.

Reaction Pathway Visualization

Mechanism cluster_factors Critical Success Factors SM 2-Cl-3-F-Quinoline Complex Meisenheimer-like Transition State SM->Complex + Nu- Byprod 2-OH-3-F-Quinoline (Hydrolysis) SM->Byprod + H2O (Moisture) Nu Nucleophile (Nu-) Prod 2-Nu-3-F-Quinoline (Product) Complex->Prod - Cl- Factor1 C3-F Inductive Effect (Accelerates Step 1) Factor2 Dry Conditions (Blocks Red Path)

Caption: Mechanistic pathway showing the competition between productive substitution and hydrolysis, mediated by the C3-fluorine activation.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (Retrieved 2025).[2][3] Explains the acceleration of

    
     by ortho-electron-withdrawing groups (like Fluorine).
    
    
  • Base-Promoted

    
     Reactions of Fluoro- and Chloroarenes. Molecules (MDPI). (2019). Details the use of DMSO/KOH systems for halo-arene substitution, highlighting solvent effects on yield.
    
    
  • Sequential and Selective Buchwald-Hartwig Amination of 2-Chloroquinolines. Journal of Organic Chemistry. (2008). Provides specific protocols for selective amination of 2-chloroquinolines over other halogenated positions.

  • Interactions of Fluoroquinolone Agents with Aqueous Chlorine (Hydrolysis Mechanisms). Water Research. (2025). Discusses the stability of the quinolone core and hydrolysis pathways of the C2 position.

Sources

Technical Support Center: Stability & Handling of 2-Chloro-3-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-3-F-Q-STABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Silent" Degradation

Welcome to the technical support hub for 2-chloro-3-fluoroquinoline . If you are accessing this guide, you likely encountered unexpected yield loss, "ghost" peaks in your LCMS (M+16 or M-18 mass shifts), or difficulty crystallizing your product.

The Root Cause: Unlike standard 2-chloroquinoline, the 3-fluoro derivative is hypersensitive to hydrolysis . The fluorine atom at the C3 position acts as an electron-withdrawing group (EWG) ortho to the chlorine. This drastically lowers the activation energy for Nucleophilic Aromatic Substitution (


) at the C2 position.

This guide provides the protocols required to arrest this degradation pathway.

Module 1: The Mechanism of Failure

To prevent the issue, you must understand the enemy. The degradation is not a simple displacement; it is a cascade driven by thermodynamics.

The Hydrolysis Pathway[1][2]
  • Activation: The ring nitrogen pulls electron density from C2. The C3-Fluorine atom further depletes electron density via induction (-I effect), making C2 highly electrophilic.

  • Attack: Water (even trace atmospheric moisture) attacks C2.

  • Collapse: Chloride is ejected.[1]

  • The Trap (Tautomerization): The resulting 2-hydroxy-3-fluoroquinoline rapidly tautomerizes to the 2-quinolone form. This amide-like structure is thermodynamically stable, effectively making the hydrolysis irreversible.

Visualization: Degradation Pathway

HydrolysisMechanism Start This compound (Electrophilic C2) Transition Tetrahedral Intermediate (Meisenheimer Complex) Start->Transition + H2O (Nucleophilic Attack) Product1 2-Hydroxy-3-fluoroquinoline (Enol Form) Transition->Product1 - HCl (Elimination) Final 3-Fluoro-2-quinolone (Amide Form - STABLE) Product1->Final Tautomerization (Irreversible Driver)

Figure 1: The irreversible hydrolysis cascade. Note that the final tautomerization drives the equilibrium to the right, preventing recovery of the starting material.

Module 2: Storage & Handling Protocols

Status: Critical Standard: < 100 ppm H2O

The majority of degradation occurs before the reaction starts.

Protocol A: Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Kinetic suppression of the

reaction rate.
Atmosphere Argon or Nitrogen Oxygen is not the primary threat; atmospheric moisture is.
Container Amber Glass + Parafilm Protects from light (minor threat) and creates a secondary moisture barrier.
Desiccant P2O5 or Activated Sieves Silica gel is often insufficient for long-term storage of highly reactive halides.
Protocol B: Solvent Handling

Do NOT trust "Anhydrous" labels on older bottles.

  • Test: Perform Karl Fischer (KF) titration before use. Target < 50 ppm water.

  • Treat: If KF > 50 ppm, store solvent over activated 3Å or 4Å molecular sieves for 24 hours.

  • Avoid: Do not use protic solvents (Methanol, Ethanol) for storage or dissolution unless immediate reaction is planned.

Module 3: Reaction Troubleshooting (Q&A)

User Scenario: "I am running a Suzuki coupling, but I see 30% hydrolysis product."

Q1: Why is hydrolysis happening in basic conditions?

A: In basic media (e.g.,


, 

), the nucleophile changes from

to

. Hydroxide is a significantly stronger nucleophile, accelerating the

reaction at C2.
  • Fix: Switch to anhydrous bases like Cesium Carbonate (

    
    )  or organic bases like DIPEA  in strictly anhydrous solvents. Avoid aqueous biphasic systems if possible.
    
Q2: Can I use acid to catalyze my reaction?

A: NO. Acid protonates the quinoline nitrogen (


). This places a positive charge on the ring, making the C2 position exponentially more electrophilic.
  • Rule: Acidic aqueous conditions will hydrolyze this compound within minutes.

Q3: How do I remove the hydrolysis impurity?

A: The impurity (3-fluoro-2-quinolone) is significantly more polar than the starting material due to the amide functionality.

  • Purification: It usually precipitates in non-polar solvents (Hexanes/Et2O) or stays on the baseline in TLC (low polarity eluent).

  • Workup: Wash the organic layer with cold water. Do not use brine washes for extended periods. Dry immediately over

    
    .
    

Module 4: Experimental Decision Matrix

Use this workflow to design your next experiment.

DecisionTree Start Start: Reaction Planning SolventCheck Is Solvent Anhydrous? (KF < 50 ppm) Start->SolventCheck BaseCheck Base Selection SolventCheck->BaseCheck Yes Stop1 STOP: Dry Solvent w/ Sieves SolventCheck->Stop1 No OptionA Use Cs2CO3 / Toluene (Anhydrous) BaseCheck->OptionA Mild Base Needed OptionB Use NaOtBu / THF (Strong Base/Fast Rxn) BaseCheck->OptionB Strong Base Needed Risk Aqueous Base (K3PO4/H2O)? High Risk of Hydrolysis BaseCheck->Risk Biphasic System TempCheck Temperature Control TempCheck->Risk Keep < 40°C Limit Time Risk->TempCheck If unavoidable

Figure 2: Experimental decision matrix for minimizing hydrolysis risk during coupling reactions.

References & Authority

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on the reactivity of electron-deficient nitrogen heterocycles and

    
     mechanisms).
    
  • Serna-Galvis, E. A., et al. (2017).[2] Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine. ResearchGate. (Discusses the stability of the quinolone core and degradation pathways).

  • Diggle, S. P., et al. (2007).[3] Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. (Detailed analysis of the tautomerization equilibrium between 2/4-hydroxyquinolines and quinolones).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). (Foundational kinetics regarding EWG placement ortho to leaving groups).

This guide was generated by the Technical Support Division. For further assistance with specific substrates, please contact the synthesis consultation team.

Sources

purification methods for 3-fluoroquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification & Troubleshooting for 3-Fluoroquinoline Intermediates

Introduction: Scope & Technical Definition

This guide addresses the purification of 3-fluoroquinoline (CAS 396-31-6) and its immediate derivatives.[1]

CRITICAL DISTINCTION: Do not confuse this intermediate with "fluoroquinolone antibiotics" (e.g., Ciprofloxacin), which are 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.[1] While they share a quinoline core, the physicochemical properties and purification strategies differ significantly.[1] 3-Fluoroquinoline is a low-melting solid/oil acting as a weak base, lacking the zwitterionic character of the antibiotic class.[1]

Part 1: The "Crude" Reality – Initial Isolation & Work-up

Most syntheses of 3-fluoroquinoline proceed via the Balz-Schiemann reaction (thermal decomposition of quinolin-3-yl-diazonium tetrafluoroborate).[1] This route notoriously generates tarry side products and inorganic boron salts.

Q1: My crude reaction mixture is a dark, tarry sludge. How do I recover the product without clogging my filter?

The Issue: Thermal decomposition of diazonium salts generates aryl cations that can polymerize or couple with unreacted amines, forming "diazo-tars."[1] Direct filtration often fails.

The Protocol: Steam Distillation or Acid-Base Wash For 3-fluoroquinoline, Steam Distillation is the gold standard for initial isolation because the product is volatile enough to co-distill with water, while tars remain behind.[1]

Alternative: Modified Acid-Base Extraction (If steam distillation is unavailable) [1]

  • Dissolution: Dissolve the crude sludge in a non-polar solvent (Dichloromethane or Toluene).[1] Tars are often insoluble in non-polar media.

  • Filtration: Filter the suspension through a pad of Celite 545 .

  • Acid Extraction: Extract the organic filtrate with 3M HCl (aq) .

    • Mechanism:[2][3][4][5] 3-Fluoroquinoline (

      
      ) is protonated (
      
      
      
      ) and moves to the aqueous phase.[1] Neutral tars and phenols remain in the organic phase.
  • Wash: Wash the aqueous acidic layer 2x with DCM to remove entrained non-basic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly basify with 6M NaOH to pH > 10. The product will oil out or precipitate.

  • Re-extraction: Extract the turbid aqueous mixture with DCM, dry over

    
    , and concentrate.
    

Part 2: Chromatographic Purification

Q2: My product "streaks" or "tails" severely on silica gel, making separation impossible. What is wrong?

The Cause: The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups (


) on the silica surface. This acts like a secondary retention mechanism, causing peak broadening and tailing.[1]

The Solution: Mobile Phase Modifiers You must mask the silanol activity. Standard silica gel is acidic (


).[1]

Recommended Solvent Systems:

Modifier Concentration Mechanism Notes
Triethylamine (TEA) 1.0 - 2.0% v/v Competes for silanol sites Most effective.[1] Requires flushing column after use.

| Ammonia (


)  | 0.5 - 1.0% v/v | Neutralizes silica acidity | Use "Ammoniated Methanol" (7N 

in MeOH) as the polar component.[1] | | Acetone | 10 - 20% v/v | Hydrogen bonding acceptor | Weaker effect than amines, but easier to evaporate.[1] |

Protocol for TEA Deactivation:

  • Prepare your mobile phase (e.g., Hexanes:Ethyl Acetate 80:20).[1]

  • Add 1% Triethylamine to the solvent mixture.

  • Pre-elute the column with 2 column volumes (CV) of this mixture before loading your sample. This saturates the active sites.

  • Run your column. The spots should tighten into distinct ovals.

Q3: I am seeing a "ghost peak" or decomposition during chromatography.

Diagnosis: Halogenated quinolines can be labile. 3-fluoroquinoline is relatively stable, but if you are purifying a precursor like a diazonium salt (unlikely on silica) or a halide-labile intermediate, silica acidity can catalyze hydrolysis.[1]

  • Fix: Switch to Neutral Alumina (Activity Grade II or III). Alumina is less acidic than silica and better suited for acid-sensitive nitrogen heterocycles.[1]

Part 3: Crystallization & Advanced Purification

Q4: The product is oiling out instead of crystallizing. How do I induce precipitation?

The Physics: 3-Fluoroquinoline has a low melting point (~53-56°C).[1] Small amounts of solvent impurities can depress the melting point below room temperature, resulting in a supercooled oil.[1]

Troubleshooting Guide:

  • Seed Crystal: If you have any solid material, add a speck to the oil.

  • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface.

  • Solvent Choice: Avoid solvents that hold onto the amine too strongly (like chlorinated solvents).[1]

    • Best System:Pentane or Hexane at -20°C. Dissolve the oil in a minimum amount of warm hexane, then freeze.[1]

    • Alternative:Sublimation . Because 3-fluoroquinoline is volatile and low-melting, sublimation under high vacuum (0.1 mmHg, 40-50°C) yields high-purity crystals without solvent inclusion.[1]

Part 4: Visual Workflows

Workflow 1: Acid-Base Purification Logic

This diagram illustrates the critical separation of the basic quinoline from neutral/acidic byproducts common in Balz-Schiemann reactions.

AcidBaseExtraction Start Crude Reaction Mixture (Tars, Product, Salts) Step1 Dissolve in DCM Filter via Celite Start->Step1 Step2 Extract with 3M HCl Step1->Step2 Phase1 Organic Phase (Neutral Tars, Phenols) Step2->Phase1 Discard Phase2 Aqueous Acidic Phase (Product-H+) Step2->Phase2 Keep Step3 Wash with DCM (x2) Phase2->Step3 Step4 Basify with 6M NaOH (pH > 10) Step3->Step4 Step5 Extract into DCM Dry & Concentrate Step4->Step5 Final Purified 3-Fluoroquinoline (>95% Purity) Step5->Final

Caption: Selective Acid-Base Extraction Workflow for 3-Fluoroquinoline isolation.

Workflow 2: Purification Decision Tree

Use this logic to select the correct method based on your impurity profile.

PurificationDecision Problem Impurity Profile Imp1 Tarry/Polymeric Residues Problem->Imp1 Imp2 Close Regioisomers (e.g., 6-Fluoro) Problem->Imp2 Imp3 Trace Color/Salts Problem->Imp3 Method1 Steam Distillation or Acid-Base Ext. Imp1->Method1 Method2 Column Chromatography (Silica + 1% TEA) Imp2->Method2 Method3 Sublimation or Recryst. (Hexane) Imp3->Method3

Caption: Decision matrix for selecting purification technique based on impurity type.

Part 5: Summary Data Table

ParameterSpecification/ValueRelevance to Purification
CAS Number 396-31-6Unique identifier (distinct from antibiotics).[1]
Physical State Low-melting solid / OilMP ~53-56°C. Prone to oiling out; consider sublimation.[1]
Basicity (

)
Estimated ~2.5 - 3.5Weaker base than quinoline (

4.[1]9) due to F-induction.[1] Requires strong acid (HCl) for extraction.[1]
TLC Rf ~0.4 (Hex:EtOAc 3:[1]1)Drastically affected by silanol interactions.[1] Use TEA.
Solubility Soluble in DCM, EtOAc, MeOHHigh solubility in organics makes recrystallization difficult without cooling to -20°C.

References

  • Balz, G., & Schiemann, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft. (Foundational text on diazonium decomposition).

  • BenchChem Technical Support. (2025). "Troubleshooting Flash Column Chromatography for Nitrogen Heterocycles." (General protocols for basic heterocycle purification). [1]

  • AK Scientific. (2025).[1] "Product Specification: 3-Fluoroquinoline (CAS 396-31-6)."[1][6] (Physical property verification).

  • University of Rochester. (n.d.).[1] "Troubleshooting Flash Column Chromatography." (Silica-amine interaction mechanisms).[1][3]

  • Quest Journals. (2015). "Analytical Method Development for Fluoroquinolones." (HPLC and mobile phase modifier data).

Sources

solving regioselectivity issues in 3-fluoroquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoroquinoline Functionalization

Welcome to the technical support guide for navigating the complexities of regioselective functionalization of 3-fluoroquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important scaffold in their work. The unique electronic properties imparted by the C3-fluorine atom present both opportunities for novel molecular design and significant challenges in controlling reaction selectivity.

This guide provides field-tested insights, troubleshooting protocols, and mechanistic explanations to help you overcome common hurdles and achieve your desired regiochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles governing the reactivity of the 3-fluoroquinoline core.

Q1: Why is achieving regioselectivity in 3-fluoroquinoline functionalization so challenging?

A1: The difficulty arises from the interplay of several electronic and steric factors. The quinoline ring itself has inherently reactive positions (C2, C4, C8).[1][2] The introduction of a strongly electron-withdrawing fluorine atom at the C3 position significantly alters the electronic landscape of the entire heterocyclic system. This fluorine atom exerts a powerful negative inductive effect (-I), making the adjacent C2 and C4 positions more electrophilic and susceptible to nucleophilic attack. Conversely, it can also influence the acidity of adjacent C-H bonds, impacting transition-metal-catalyzed C-H functionalization pathways.[1][3] The challenge, therefore, is to develop reaction conditions that can precisely discriminate between multiple activated sites.

Q2: What are the most common positions for functionalization on a 3-fluoroquinoline ring, and what factors govern the outcome?

A2: The most accessible positions are typically C2, C4, and C8.

  • C2 and C4 Positions: These positions are electronically activated by both the ring nitrogen and the C3-fluorine. They are prime targets for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or for certain organometallic additions.[4][5]

  • C8 Position (peri-position): This position is often targeted in transition-metal-catalyzed C-H functionalization reactions.[6] The reaction is typically directed by the quinoline's nitrogen atom, which acts as a native directing group, coordinating to the metal catalyst and positioning it for C-H activation at the sterically accessible C8 site.[1][6]

  • C5, C6, C7 Positions: These positions on the benzo-ring are generally less reactive and require specialized directing group strategies to achieve selective functionalization.[2][7]

The ultimate regiochemical outcome depends on the reaction type:

  • For SNAr: The position of the leaving group is paramount.

  • For C-H Functionalization: The choice of catalyst, ligand, and directing group (if any) is critical.[1][8]

  • For Electrophilic Aromatic Substitution (EAS): This is generally difficult on the electron-deficient pyridine ring but can occur on the carbocyclic (benzo) ring, typically at C5 and C8.[9][10]

Q3: Can the fluorine atom at C3 act as a leaving group?

A3: Yes, under specific conditions. In nucleophilic aromatic substitution (SNAr) reactions, fluoride can be a surprisingly effective leaving group.[5][11] This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the departure of the leaving group.[12][13] The high electronegativity of fluorine stabilizes this intermediate, accelerating the reaction. Therefore, a 3-fluoroquinoline can react with strong nucleophiles to yield a 3-substituted quinoline product.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific issues encountered in the lab.

Problem 1: My C-H arylation reaction is giving me a mixture of C2 and C8 products. How can I favor one over the other?

This is a classic competition between the electronically favored C2 position and the sterically accessible, nitrogen-directed C8 position.

Root Cause Analysis:

  • C8-Selectivity: Relies on a mechanism where the quinoline nitrogen atom coordinates to the transition metal catalyst (e.g., Pd, Rh, Ru), forming a stable five-membered cyclometalated intermediate. This directs C-H activation specifically to the C8 position.[1][6]

  • C2-Selectivity: Often arises from pathways that do not involve strong coordination control, such as concerted metalation-deprotonation or mechanisms where the high acidity of the C2-proton dominates the reaction pathway.[2]

Troubleshooting Workflow:

G start Poor C8/C2 Regioselectivity q1 Is a directing group being used? start->q1 a1_yes Yes: N-Oxide or C2-Amide q1->a1_yes Yes a1_no No: Using native N-coordination q1->a1_no No sol_dg Strategy 1: Enhance N-Directing Effect - Use Quinoline N-Oxide substrate. - The N-O bond enhances coordination and C8-selectivity. a1_yes->sol_dg sol_ligand Strategy 2: Modify Ligand Sterics - Increase ligand bulk (e.g., from PPh3 to P(o-tolyl)3). - Bulky ligands can sterically block the C2 position, favoring approach to C8. a1_no->sol_ligand sol_acid Strategy 3: Add a Lewis Acid - A Lewis acid can coordinate to the N atom. - This can alter the electronic properties and favor a specific pathway. a1_no->sol_acid

Caption: Troubleshooting C8 vs. C2 Selectivity.

Solutions & Explanations:

  • Utilize Quinoline N-Oxide: The oxidation of the quinoline nitrogen to an N-oxide is a robust strategy to enforce C8 selectivity.[1] The oxygen atom of the N-oxide is a powerful directing group for metals like Rh, Pd, and Ru, strongly favoring the formation of the C8-metalated intermediate. The N-oxide can often be removed in a subsequent step if desired.

  • Steric Control via Ligands: For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Increasing the steric bulk of the ligand can physically hinder coordination and activation at the more crowded C2 position, thereby increasing the relative yield of the C8 product.

  • Solvent and Additive Tuning: The polarity of the solvent can influence the stability of different reaction intermediates. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc). Sometimes, the addition of a Lewis acid can coordinate to the nitrogen, modifying its directing ability and altering the regiochemical course of the reaction.[1]

Problem 2: My nucleophilic substitution on 3-fluoro-4-chloroquinoline is sluggish and gives low yield.

You are attempting to displace the chloride at C4 with a nucleophile, but the reaction is not proceeding efficiently.

Root Cause Analysis:

  • Insufficient Ring Activation: While the C3-fluorine and the ring nitrogen do activate the C4 position towards nucleophilic attack, this activation might not be sufficient for moderately reactive nucleophiles.[4]

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient ring.

  • Inappropriate Solvent: The solvent must be able to dissolve the substrate and the nucleophile and stabilize the charged Meisenheimer intermediate.

Solutions & Explanations:

Parameter Recommended Action Scientific Rationale
Nucleophile Use a stronger nucleophile or increase its reactivity.For O-nucleophiles, use NaH or KHMDS to deprotonate the alcohol, generating a more potent alkoxide. For N-nucleophiles, ensure the reaction is basic enough to have the free amine.
Solvent Switch to a polar aprotic solvent.Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions. They effectively solvate cations (like Na⁺ or K⁺) leaving the anionic nucleophile "naked" and highly reactive. They also stabilize the anionic intermediate.
Temperature Increase the reaction temperature.SNAr reactions have a significant activation energy barrier. Heating the reaction (e.g., to 80-120 °C) provides the necessary energy to overcome this barrier and increase the reaction rate. Monitor for decomposition.
Leaving Group Confirm leaving group ability.While Cl is a good leaving group, ensure it is superior to F for your specific system. Generally, for SNAr, the order is F > Cl > Br > I in terms of reaction rate because the attack step is rate-determining.[5] However, if your nucleophile is sensitive, the C-Cl bond is weaker and may cleave more readily in some specific cases.

Problem 3: I am trying to achieve functionalization at the C3 position, but I am only getting reaction at other sites.

Targeting the C3 position of a pre-formed quinoline is notoriously difficult due to its electronic properties and the presence of more reactive sites.[8]

Root Cause Analysis:

  • Direct C-H Functionalization: The C3-H bond is neither the most acidic nor the most sterically accessible, making it a disfavored site for typical C-H activation catalysts.

  • SNAr Approach: If starting with 3-fluoroquinoline, you are attempting to displace the fluorine. This requires a potent nucleophile and conditions that favor SNAr.

Solutions & Explanations:

  • Hetero-Diels-Alder Strategy: One of the most effective ways to build a C3-functionalized quinoline is not by functionalizing the heterocycle itself, but by constructing the ring with the desired substituent already in place. A hetero-Diels-Alder cycloaddition between an in-situ generated azadiene and a terminal alkyne bearing the desired functional group can provide regioselective access to C3-substituted quinolines.[14]

  • Directed C-H Functionalization: While challenging, some progress has been made using removable directing groups. For instance, a transient directing group attached to the quinoline nitrogen can loop back to direct a metal catalyst to the C3 position.[1][2]

  • Nucleophilic Substitution of Fluorine: To achieve substitution at C3, you must use a strong nucleophile under forcing conditions (high temperature, polar aprotic solvent) to displace the fluoride via an SNAr mechanism. This pathway competes with potential reactions at other sites, so careful optimization is required.[11]

Part 3: Key Methodologies & Protocols

This section provides an exemplary protocol based on established literature for achieving a specific, challenging transformation.

Protocol: Regioselective C8-Arylation of 3-Fluoroquinoline via N-Oxide Directed C-H Activation

This protocol leverages the powerful directing effect of the N-oxide group to achieve high selectivity for the C8 position, a common challenge outlined in the troubleshooting section.

Workflow Diagram:

Caption: Workflow for C8-Selective Arylation.

Step-by-Step Protocol:

Step 1: Synthesis of 3-Fluoroquinoline N-Oxide

  • Dissolve 3-fluoroquinoline (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the pure 3-fluoroquinoline N-oxide.

Step 2: Palladium-Catalyzed C8-Arylation

  • To an oven-dried reaction vessel, add 3-fluoroquinoline N-oxide (1.0 eq), the desired aryl halide (Ar-X, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography to isolate the C8-arylated N-oxide product.

Step 3: Deoxygenation to Final Product

  • Dissolve the C8-arylated N-oxide (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or toluene.

  • Add a reducing agent, such as phosphorus trichloride (PCl₃, 1.5 eq) or triphenylphosphine (PPh₃, 1.5 eq), dropwise at room temperature.

  • Heat the mixture (e.g., to 60 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with water or a saturated NaHCO₃ solution.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify via column chromatography to obtain the final C8-arylated 3-fluoroquinoline.

References

  • Besson, T., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(5), 893. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Science Talks. (2024). Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Liotta, D., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. Available at: [Link]

  • Wang, D., et al. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 4946-4957. Available at: [Link]

  • Reddy, V. P., et al. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry, 81(17), 7356-7365. Available at: [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. Available at: [Link]

  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

Sources

optimizing reaction temperature for chloro-displacement in fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #FQ-7CL-OPT Subject: Optimization of Reaction Temperature for Chloro-Displacement in Fluoroquinolone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Core Directive: The Kinetic vs. Thermodynamic Balance[1]

Welcome to the technical support hub for fluoroquinolone synthesis. You are likely performing a Nucleophilic Aromatic Substitution (


) to convert a 7-chloro-6-fluoroquinoline  intermediate (e.g., the Ciprofloxacin or Levofloxacin core) into its active pharmaceutical form using a cyclic amine (e.g., piperazine or N-methylpiperazine).[2]

The Central Conflict: The reaction relies on the C-6 fluorine atom to electronically activate the C-7 chlorine for displacement.

  • Target Reaction: Displacement of C-7 Cl (Desired).

  • Primary Failure Mode: Displacement of C-6 F (Regioselectivity failure) or bis-displacement.[1]

Temperature is your primary control lever.[1] If you run too cold, the amine nucleophile cannot overcome the activation energy barrier of the Meisenheimer complex, leading to stalled conversion.[1] If you run too hot, you lose regioselectivity, displacing the essential fluorine atom (Impurity D) or causing oxidative degradation of the amine.[1][2]

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways defined by temperature and solvent choice.

G Start 7-Chloro-6-Fluoro Precursor Complex Meisenheimer Complex Start->Complex + Amine (RDS) Impurity_D Impurity D (C-6 Amine / Regio-isomer) Start->Impurity_D High T (>140°C) Loss of Selectivity Impurity_B Defluorinated/Reduced Byproducts Start->Impurity_B Prolonged Reflux Oxidation Amine Cyclic Amine (e.g., Piperazine) Product Target Fluoroquinolone (C-7 Amine) Complex->Product - Cl⁻ (Fast)

Figure 1: Reaction pathway showing the desired


 route versus high-temperature failure modes (Regioselectivity loss).

Troubleshooting Guide (Q&A)

Issue 1: High Levels of "Impurity D" (C-6 Displacement)

User Report: "HPLC shows a peak at RRT 1.15 with the same mass as the product. NMR suggests the piperazine is at the wrong position."[1]

  • Diagnosis: You have displaced the Fluorine instead of the Chlorine.[1] While C-7 is electronically activated by the C-6 Fluorine, extremely high temperatures (>140°C) or highly polar aprotic solvents (like pure DMSO) can lower the energy difference between the transition states, allowing the nucleophile to attack the C-6 position.

  • Corrective Action:

    • Reduce Temperature: Drop reaction temperature to 110–125°C .

    • Solvent Switch: If using DMSO, switch to N-Methyl-2-pyrrolidone (NMP) or a mixture of Acetonitrile/Pyridine .[1] DMSO strongly solvates cations, leaving the amine "naked" and overly aggressive.[1][2]

    • Lewis Acid Additive: Introduce Boron Trifluoride etherate (

      
      )  or 
      
      
      
      (catalytic amounts).[1][2] These can chelate the peri-carbonyl oxygen, increasing the electrophilicity at C-7 specifically.[1]
Issue 2: Reaction Stalls (~80% Conversion)

User Report: "After 12 hours at reflux, 20% starting material remains. Adding more amine doesn't help."[1]

  • Diagnosis: This is often a solvation issue , not just temperature.[1][2] As the reaction proceeds, the generation of HCl (neutralized by excess amine) creates amine-hydrochloride salts.[1] These salts can buffer the reaction or precipitate, coating the unreacted material.[1]

  • Corrective Action:

    • Base Scavenger: Ensure you are using at least 2.5 to 3.0 equivalents of the amine (or a distinct non-nucleophilic base like DBU or

      
      ).[1]
      
    • Phase Transfer: If using a heterogeneous base (

      
      ), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide)  to shuttle carbonate into the organic phase.[1][2]
      
    • Temperature Ramp: Start at 80°C for 1 hour, then ramp to 120°C. This prevents initial exotherm "hotspots" that degrade the amine while ensuring late-stage conversion.

Issue 3: Brown Sludge / Low Yield

User Report: "The reaction turned dark brown/black. Workup is difficult due to emulsions."

  • Diagnosis: Oxidative degradation of the amine or the quinolone core.[1] Piperazine derivatives are sensitive to oxidation at high temperatures in basic media.[1]

  • Corrective Action:

    • Inert Atmosphere: You must run this under a strict Nitrogen or Argon blanket .[1]

    • Degas Solvents: Sparge your NMP/DMSO with nitrogen for 15 minutes prior to heating.[1]

    • Check Peroxides: If using ethers (e.g., dioxane) as co-solvents, test for peroxides.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of 7-(1-piperazinyl)-fluoroquinolone derivative with <0.1% Impurity D.

ParameterSpecificationRationale
Solvent NMP (N-Methyl-2-pyrrolidone)High boiling point, good solubility, less aggressive than DMSO regarding regioselectivity errors.[1]
Stoichiometry 1.0 eq Quinolone : 3.0 eq PiperazineExcess amine acts as both nucleophile and HCl scavenger.[1]
Temperature 125°C ± 5°C The "Goldilocks" zone.[1] <110°C is too slow; >135°C promotes C-6 attack.[1]
Time 6–8 HoursMonitor by HPLC. Stop when SM < 1.0%.[1]
Atmosphere

(g)
Prevents amine oxidation (browning).[1][2]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charge: Add 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq) and NMP (5 mL per gram of substrate).

  • Degas: Sparge the slurry with nitrogen for 10 minutes.

  • Addition: Add Piperazine (3.0 eq) in one portion.

  • Reaction: Heat the mixture to 125°C . The slurry should dissolve into a clear solution within 30 minutes.

  • Monitoring: Sample at T=1h, 4h, and 6h. Dilute aliquot in mobile phase for HPLC.

    • Checkpoint: If Impurity D (C-6 isomer) > 0.5%, lower temp to 115°C immediately.[1][2]

  • Workup: Cool to 60°C. Add Ethanol (equal volume to NMP) to induce crystallization of the product. Cool to 0°C, filter, and wash with cold ethanol.

References

  • Process for preparing purified ciprofloxacin. Source: Google Patents (EP1711468A1) URL:[2]

  • Piperazin-1-yl Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Source: National Institutes of Health (PMC) URL:[1][2][Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Source: Journal of Organic Chemistry (ACS Publications) URL:[1][2][Link][2]

  • Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride. Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

Sources

stability of 2-chloro-3-fluoroquinoline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-3-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and reactivity of this versatile building block, particularly under basic conditions. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a di-halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The quinoline core, being an electron-deficient aromatic system, is primed for attack by nucleophiles. The key to successfully utilizing this reagent lies in understanding the regioselectivity of this substitution and the stability of the molecule under the chosen reaction conditions.

The C-2 position of the quinoline ring is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Consequently, the chlorine atom at this position is significantly more labile than the fluorine atom at the C-3 position. This preferential reactivity is a cornerstone of its synthetic utility. However, this lability also presents challenges, primarily in the form of stability under basic conditions where hydrolysis can be a competing side reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound under basic conditions.

Issue 1: Low or No Conversion of Starting Material

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.

  • Potential Causes & Solutions:

    • Insufficient Basicity: The chosen base may not be strong enough to deprotonate your nucleophile effectively, or to facilitate the SNAr reaction.

      • Weak Bases (e.g., NaHCO₃, Et₃N): These are generally not recommended for activating all but the strongest nucleophiles with this substrate. While triethylamine can act as a strong base in organic solvents, its efficacy is highly dependent on the reaction conditions.[1]

      • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point, providing a balance between reactivity and minimizing side reactions. They are particularly effective in polar aprotic solvents like DMF or DMSO.

      • Strong Bases (e.g., NaH, KOtBu, NaOH, KOH): While effective at promoting the reaction, strong bases, especially in the presence of water, significantly increase the risk of hydrolysis of the C-2 chloro group. Use these with caution and under strictly anhydrous conditions if the desired reaction is not hydrolysis.

    • Low Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to proceed at a reasonable rate.

      • Optimization: If you are observing low conversion at room temperature, consider gradually increasing the temperature in increments of 10-20 °C. Monitor the reaction closely for the appearance of side products. Studies on related fluoroquinolones have shown high thermal stability up to 200 °C in the absence of aggressive nucleophiles.[2]

    • Poor Solubility: If the reactants are not adequately dissolved, the reaction will be slow and inefficient.

      • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are generally good choices for SNAr reactions as they can dissolve a wide range of reactants and intermediates.

Issue 2: Formation of an Unexpected Major Byproduct

  • Symptom: A significant peak appears in your analytical data that does not correspond to your starting material or desired product. The mass of this byproduct often corresponds to the replacement of chlorine with a hydroxyl group.

  • Potential Cause & Solution:

    • Hydrolysis: The most common side reaction for 2-chloroquinolines under basic conditions is hydrolysis to the corresponding 2-quinolinone.[3] This is especially prevalent when using strong aqueous bases like NaOH or KOH, or if there is residual water in your reaction mixture. 2-chloroquinolines are known to be susceptible to hydrolysis.[4]

      • Mitigation Strategies:

        • Use Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • Choose a Non-Hydroxide Base: Opt for bases like potassium carbonate, cesium carbonate, or sodium hydride to avoid introducing hydroxide ions.

        • Temperature Control: Higher temperatures accelerate the rate of hydrolysis. If hydrolysis is a significant issue, try running the reaction at a lower temperature for a longer period.

Issue 3: Poor Regioselectivity - Substitution at C-3

  • Symptom: You observe the formation of a product where the fluorine at C-3 has been displaced instead of, or in addition to, the chlorine at C-2.

  • Potential Cause & Explanation:

    • Highly Unlikely Scenario: Based on established principles of SNAr on halo-heterocycles, substitution at the C-2 position is overwhelmingly favored. The C-2 position is more electron-deficient due to its proximity to the ring nitrogen. Furthermore, chlorine is generally a better leaving group than fluorine in SNAr reactions, unless the ring is very strongly activated by electron-withdrawing groups.

    • Verification: If you suspect C-3 substitution, rigorous characterization of the product (e.g., via 2D NMR) is necessary. It is more probable that the observed byproduct is an isomer formed through other pathways or an impurity in the starting material.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution reaction on this compound?

A1: The chlorine atom at the C-2 position is significantly more reactive and will be preferentially displaced. This is due to the greater activation of the C-2 position by the electron-withdrawing effect of the quinoline nitrogen, and the generally better leaving group ability of chloride compared to fluoride in SNAr reactions. Studies on related 2-chloroquinolines have shown high reactivity at this position towards nucleophiles like methoxide ions.[5]

Q2: What is the expected stability of this compound in common basic solutions?

A2: At room temperature, this compound is expected to be relatively stable in the presence of weak to moderate inorganic bases (e.g., K₂CO₃) in anhydrous organic solvents.[4] However, in the presence of strong aqueous bases like NaOH or KOH, or at elevated temperatures, it will be susceptible to hydrolysis to form 2-hydroxy-3-fluoroquinoline. The rate of this hydrolysis will increase with increasing temperature and base concentration.

Q3: Can I use an organic base like triethylamine (Et₃N) or DBU for SNAr reactions with this compound?

A3: Yes, organic bases can be used, but their effectiveness depends on the nucleophile and reaction conditions.

  • Triethylamine (Et₃N): This is a relatively weak base and is often used as an acid scavenger. It may not be sufficient to deprotonate less acidic nucleophiles.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base and can be more effective in promoting SNAr reactions, particularly when a stronger base is needed but the introduction of inorganic salts is undesirable.

Q4: I am trying to perform an amination at the C-2 position. What are some common pitfalls?

A4:

  • Dialkylation: If you are using a primary amine, there is a possibility of a second substitution on the product amine, leading to a diarylamine byproduct, although this is generally less favorable.

  • Incomplete Reaction: Amines are generally good nucleophiles, but if the reaction is sluggish, ensure your base is strong enough to deprotonate the amine if necessary, or consider increasing the temperature.

  • Side Reactions with the Amine: Some complex amines may have other functional groups that can react under basic conditions. Always consider the stability of your nucleophile under the chosen reaction conditions.

Data & Protocols

Table 1: Recommended Base and Solvent Combinations for SNAr on this compound
Nucleophile TypeRecommended BaseSolvent(s)Temperature Range (°C)Key Considerations
Alcohols (ROH)NaH, KOtBuTHF, Dioxane25 - 100Use anhydrous conditions to prevent hydrolysis.
Phenols (ArOH)K₂CO₃, Cs₂CO₃DMF, DMSO80 - 150Higher temperatures may be required for less activated phenols.
Primary/Secondary AminesK₂CO₃, Et₃NAcetonitrile, DMF60 - 120Et₃N can be used as an acid scavenger.
Thiols (RSH)K₂CO₃, Na₂CO₃Ethanol, DMF25 - 80Thiolates are generally strong nucleophiles.
Experimental Protocol: General Procedure for the Amination of this compound

This protocol is a representative example for the substitution of the 2-chloro group with an amine.

Materials:

  • This compound

  • Amine of choice (1.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-fluoroquinoline derivative.

Visualizations

Reaction Mechanism

sn_ar_mechanism reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack at C-2 nucleophile Nucleophile (Nu⁻) product 2-Nu-3-fluoroquinoline meisenheimer->product Loss of Leaving Group leaving_group Chloride (Cl⁻) caption Figure 1: Generalized SₙAr mechanism at the C-2 position.

Caption: Figure 1: Generalized SₙAr mechanism at the C-2 position.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Conversion? dec_base Is the base strong enough? start->dec_base Yes dec_hydrolysis Byproduct corresponds to hydrolysis? start->dec_hydrolysis No, byproduct observed dec_temp Is the temperature adequate? dec_base->dec_temp Yes act_base Use a stronger base (e.g., K₂CO₃, NaH) dec_base->act_base No dec_sol Is solubility an issue? dec_temp->dec_sol Yes act_temp Increase temperature dec_temp->act_temp No act_sol Switch to a more polar aprotic solvent (DMF, DMSO) dec_sol->act_sol Yes end Reaction Optimized dec_sol->end No, re-evaluate substrate act_hydrolysis Use anhydrous conditions and a non-hydroxide base dec_hydrolysis->act_hydrolysis Yes dec_hydrolysis->end No, identify byproduct act_base->end act_temp->end act_sol->end act_hydrolysis->end

Caption: Figure 2: Troubleshooting workflow for SₙAr reactions.

References

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]

  • National Center for Biotechnology Information. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • RSC Publishing. (2026). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]

  • ResearchGate. (2025). The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation. [Link]

  • National Center for Biotechnology Information. (2011). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. [Link]

  • ResearchGate. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. [Link]

  • ResearchGate. (2025). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. [Link]

  • MDPI. (2016). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-3-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Synthesis Troubleshooting & Impurity Removal Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Labile" Halogen Challenge

Welcome to the technical support hub for haloquinoline synthesis. If you are synthesizing 2-chloro-3-fluoroquinoline , you are likely encountering a specific set of impurities driven by the electronic push-pull of the quinoline ring.

The 3-fluoro substituent is electron-withdrawing, which inductively destabilizes the C2-Cl bond, making it highly susceptible to nucleophilic attack (hydrolysis). Consequently, the most persistent impurity is 3-fluoro-2-quinolone (the "2-hydroxy" tautomer).

This guide provides modular troubleshooting for the three most common failure modes:

  • Hydrolysis Control: Removing the "Ghost" Hydroxyl Peak.

  • Phosphorous Management: Eliminating POCl₃ residues.[1]

  • Regio-Purification: Isolating the target from isomers or starting materials.

Module 1: The "Ghost" Peak (Hydrolysis Control)

Symptom:

  • HPLC/TLC shows a persistent polar peak (

    
     in 20% EtOAc/Hex) that grows if the crude mixture sits in aqueous solution.
    
  • A white solid precipitates unexpectedly during the workup.

Diagnosis: You are seeing 3-fluoro-2-quinolone . The 2-chloro position is an imidoyl chloride equivalent. In acidic media (generated by quenching POCl₃) or prolonged aqueous exposure, water attacks C2, displacing chloride.

The Mechanism: The electron-poor pyridine ring (exacerbated by the 3-F atom) activates the 2-Cl bond.



Troubleshooting Protocol 1: The "Cold-Base" Quench

Do not simply pour the reaction mixture into water. The exothermic hydrolysis of residual POCl₃ creates a hot, acidic environment that destroys your product.

Step-by-Step Recovery:

  • Quench Strategy: Pour the reaction mixture slowly into a vigorously stirred slurry of Crushed Ice + 20% Sodium Acetate (aq) or Saturated NaHCO₃ .

    • Why? This buffers the HCl generated immediately. Keep internal temp

      
      .[2]
      
  • pH Check: Ensure the final pH is > 7.0 .

    • Why? In acidic pH, the quinoline nitrogen is protonated (quinolinium salt), making it water-soluble. You will lose your product to the aqueous layer.

  • The "Lactam" Wash (Purification Logic):

    • The impurity (3-fluoro-2-quinolone) has a phenolic tautomer (lactim) that is soluble in strong base (NaOH).

    • The product (this compound) is not acidic.

Visual Workflow (Graphviz):

purification_logic Crude Crude Reaction Mixture (POCl3 + Product + Impurity) Quench Quench: Ice + NaHCO3 (Keep pH > 7) Crude->Quench Slow Addition Extract Extract with DCM or EtOAc Quench->Extract OrgLayer Organic Layer (Product + 2-OH Impurity) Extract->OrgLayer AqWaste Aqueous Waste (Phosphates + Salts) Extract->AqWaste Discard Wash Wash with 1M NaOH (Cold) OrgLayer->Wash Remove Phenolic Impurity AqImpurity Aqueous Layer (Basic) Contains: 3-fluoro-2-quinolone (as salt) Wash->AqImpurity Impurity migrates here FinalOrg Final Organic Layer Contains: Pure this compound Wash->FinalOrg Product stays here

Caption: Differential extraction logic utilizing the acidity of the lactam impurity to separate it from the non-acidic chloroquinoline product.

Module 2: Phosphorous & Tarry Residues

Symptom:

  • Product oil is dark/black.

  • NMR shows broad "humps" or extra peaks in the aromatic region.

  • Product smells acrid (pungent).

Diagnosis: Incomplete removal of Phosphoryl Chloride (POCl₃) or Phosphoric acid byproducts. These residues catalyze decomposition and polymerization.

Troubleshooting Protocol 2: The Silica Plug & Solvent Switch

Standard extraction often fails to remove all phosphorous species because they form "sticky" complexes with the basic quinoline nitrogen.

  • Solvent Exchange: If you used DMF as a solvent, wash the organic layer (EtOAc) with 5% LiCl (aq) (3x).

    • Why? LiCl increases the ionic strength and breaks DMF-Product emulsions.

  • The Charcoal Treatment:

    • Dissolve crude solid in warm Ethanol or EtOAc.

    • Add Activated Charcoal (10% w/w) .

    • Reflux for 15 mins, then filter hot through Celite.

    • Result: Removes polymeric tars and color bodies.

  • Recrystallization (The Gold Standard):

    • Avoid column chromatography if possible (silica is acidic and can cause hydrolysis).

    • Preferred Solvent System:

Solvent SystemRatioOutcome
Hexane / Ethyl Acetate 9:1 to 4:1Best for removing non-polar impurities.
Ethanol / Water 95:5Good for removing inorganic salts (phosphates).
Methanol (Cold) PureTrituration: Product often crystallizes; impurities stay in mother liquor.

Module 3: N-Oxide Removal (If using N-Oxide Route)

Symptom:

  • You synthesized the product via chlorination of 3-fluoroquinoline-N-oxide.

  • A very polar spot remains at the baseline of the TLC plate.

Diagnosis: Unreacted N-oxide. This is difficult to remove by crystallization alone as it co-precipitates.

Troubleshooting Protocol 3: Reductive Wash
  • Chemical Reduction: Treat the crude organic extract with aqueous Sodium Metabisulfite or Sodium Dithionite .

    • Note: This is rarely fully effective for N-oxides but helps remove oxidative byproducts.

  • Filtration: Dissolve crude in DCM. Pass through a short pad of Basic Alumina (not Silica).

    • Why? N-oxides bind strongly to Alumina. The 2-chloro product (less polar) will elute easily.

Frequently Asked Questions (FAQs)

Q: My product turned pink/red after drying. Is it ruined? A: Not necessarily. Haloquinolines are photosensitive. The color often comes from trace oxidation of the nitrogen.

  • Fix: Store the solid in amber vials under Argon. If the purity (NMR) is >95%, the color is likely superficial. Wash with cold Hexane to remove surface oxidation.

Q: Can I use column chromatography? A: Yes, but pretreat the Silica Gel.

  • Protocol: Flush the column with Hexane + 1% Triethylamine (TEA) before loading your sample.

  • Reason: This neutralizes the acidic sites on the silica, preventing on-column hydrolysis of the sensitive C-Cl bond.

Q: Why is my yield lower than the literature (Meth-Cohn method)? A: You likely lost product to the aqueous layer during the quench.

  • Check: Did you basify to pH 8-9? If the pH was ~4-5, the quinoline is protonated (water-soluble). Re-basify the aqueous waste and extract again with DCM.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis, 6, 763-792.

  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-formylquinolines. Journal of Organic Chemistry, 61(26), 9562.

  • Process for Purification of Phosphorous Oxychloride. (1998). Patent CA2242815A1.[3] (Describes removal of phosphorous residues via distillation or quenching).[1]

  • Organic Chemistry Portal. Synthesis of Quinolines. (General overview of N-oxide deoxygenation and chlorination protocols).

Sources

Validation & Comparative

Navigating the ¹⁹F NMR Landscape: A Comparative Guide to the Chemical Shift of 2-chloro-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated compounds indispensable. Among the analytical techniques available for characterizing these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2]

The Influential Factors: Understanding the ¹⁹F NMR Chemical Shift

The chemical shift in ¹⁹F NMR is governed by a delicate interplay of electronic and environmental factors.[1] Unlike ¹H NMR, where shielding effects are paramount, the ¹⁹F chemical shift is significantly influenced by the paramagnetic contribution to the shielding tensor.[3][4] This makes it highly sensitive to changes in the electronic structure of the molecule.

For 2-chloro-3-fluoroquinoline, the ¹⁹F chemical shift will be primarily dictated by:

  • Substituent Effects: The presence of the electron-withdrawing chlorine atom at the 2-position and the nitrogen atom within the quinoline ring will deshield the fluorine atom, leading to a downfield shift (a less negative or more positive ppm value).[1] The position of these substituents relative to the fluorine atom is critical in determining the magnitude of this effect.

  • Aromatic System: The fluorine atom is attached to an sp²-hybridized carbon within a heteroaromatic ring system. The π-electron density and aromatic ring currents of the quinoline core will significantly influence the local magnetic field experienced by the fluorine nucleus.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can interact with the solute, subtly altering the electronic environment of the fluorine atom and causing shifts in the observed chemical shift.[1] It is, therefore, crucial to report the solvent used when documenting a ¹⁹F NMR chemical shift.

Comparative Analysis: Predicting the Chemical Shift of this compound

In the absence of a direct experimental value, we can estimate the expected chemical shift range for this compound by examining the ¹⁹F NMR data of structurally analogous compounds.

CompoundFunctional GroupTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
FluoroarenesAryl Fluoride (-ArF)-100 to -170[5]
Substituted FluoroarenesVaries with substituentElectron-withdrawing groups cause downfield shifts
FluoroquinolinesAryl Fluoride on a quinoline scaffoldExpected within the broader fluoroarene range, but influenced by the nitrogen heteroatom.

Table 1: Typical ¹⁹F NMR chemical shift ranges for relevant functional groups.

Based on the data for general fluoroarenes, we can anticipate the chemical shift for this compound to fall within the -100 to -170 ppm range. The presence of the electronegative chlorine and the nitrogen atom in the heterocyclic ring would likely push the chemical shift towards the downfield end of this range. For instance, fluorobenzene resonates at approximately -113.5 ppm.[1] The introduction of a chlorine atom and fusion into a quinoline system will further modify this value.

Experimental Determination: A Step-by-Step Protocol

Acquiring a high-quality ¹⁹F NMR spectrum is essential for accurate chemical shift determination. The following protocol outlines a robust methodology for the analysis of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Reference Standard: An internal or external reference standard is crucial for accurate chemical shift referencing. While trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), its volatility and environmental concerns have led to the use of secondary standards. A common and stable secondary standard is trifluoroacetic acid (TFA), which can be added in a small amount or used as an external reference in a sealed capillary. For internal referencing, a known inert fluorinated compound with a sharp signal far from the expected resonance of the analyte can be used.[6]

II. NMR Spectrometer Setup and Data Acquisition
  • Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a simple ¹⁹F spectrum. For improved baselines, especially with broad signals, a sequence with background suppression can be employed.[7]

    • Spectral Width: The chemical shift range for ¹⁹F NMR is very wide. To avoid signal folding, initially set a large spectral width (e.g., 200-300 ppm).[8]

    • Transmitter Offset: Center the transmitter offset in the expected region of the fluoroarene signals (e.g., -120 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nucleus, ensuring accurate integration if needed.[2] For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of the signals of interest.[2]

    • Number of Scans: Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is often sufficient to achieve a good signal-to-noise ratio.

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.

  • Peak Picking: Identify the peak corresponding to the fluorine atom in this compound and record its chemical shift in ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Compound B Add Reference A->B C Transfer to NMR Tube B->C D Tune Probe C->D E Set Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correct G->H I Reference Spectrum H->I J Report Chemical Shift I->J

Experimental workflow for determining the ¹⁹F NMR chemical shift.

Computational Prediction: An In Silico Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts.[9][10] These methods can provide valuable insights, especially when experimental data is unavailable or for confirming structural assignments.

A common computational workflow for predicting the ¹⁹F NMR chemical shift of this compound would involve:

  • Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. A functional like B3LYP with a basis set such as 6-31G(d) is a good starting point.

  • NMR Calculation: Using the optimized geometry, the NMR shielding tensor is calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. A larger basis set, such as 6-311+G(2d,p), is often employed for higher accuracy in the NMR calculation step.[10]

  • Chemical Shift Calculation: The calculated isotropic shielding value (σ_iso) is then converted to a chemical shift (δ) using a reference compound (e.g., CFCl₃) for which the shielding has also been calculated at the same level of theory:

    δ_sample = σ_ref - σ_sample

    Alternatively, empirical scaling factors can be applied to the calculated shielding values to improve agreement with experimental data.[10]

computational_workflow A Build 3D Structure of this compound B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B D Calculate Shielding of Reference (e.g., CFCl₃) A->D C NMR Shielding Calculation (e.g., GIAO/6-311+G(2d,p)) B->C E Calculate Chemical Shift (δ = σ_ref - σ_sample) C->E D->E

Computational workflow for predicting the ¹⁹F NMR chemical shift.

It is important to note that the accuracy of computational predictions can be influenced by the choice of functional, basis set, and the treatment of solvent effects (either implicitly through a continuum model or explicitly with solvent molecules).[11] Recent studies have also explored the use of machine learning models trained on large datasets of experimental ¹⁹F NMR data to enhance prediction accuracy.[12]

Conclusion: A Multifaceted Approach to Spectroscopic Characterization

The determination and interpretation of the ¹⁹F NMR chemical shift of this compound is a prime example of the synergy between experimental measurement, comparative analysis, and computational chemistry. While a definitive literature value is yet to be reported, the principles and methodologies outlined in this guide provide a clear and comprehensive pathway for its elucidation. By understanding the factors that govern ¹⁹F chemical shifts, leveraging data from analogous structures, adhering to a rigorous experimental protocol, and harnessing the predictive power of computational methods, researchers can confidently characterize this and other novel fluorinated molecules, accelerating the pace of discovery and innovation in drug development and materials science.

References

  • Penner, P. et al. QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. 2021. Available from: [Link]

  • Diwo, C. et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. 2020;59(32):13267-13271. Available from: [Link]

  • NMR Facility, UCSB Chemistry and Biochemistry. F19 detection. Available from: [Link]

  • Pavlin, M. et al. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Molecules. 2019;24(18):3328. Available from: [Link]

  • NMR Core Facility, University of Ottawa. 19Flourine NMR. Available from: [Link]

  • DiRocco, D. A. et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters. 2014;16(23):6084-6087. Available from: [Link]

  • NMR Facility, UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Takeuchi, K. et al. A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance Open. 2022;12-13:100078. Available from: [Link]

  • Gerig, J. T. Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. 2002. Available from: [Link]

  • Al-Maharik, N. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013;3:1-12. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Wylie, B. J. et al. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B. 2011;115(40):11734-11743. Available from: [Link]

  • Mifkovic, M. et al. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. 2022;24(8):1354-1361. Available from: [Link]

  • Rzepa, H. S. et al. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics. 2020;22(39):22373-22380. Available from: [Link]

  • Jee, J. et al. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. 2022;7(15):12835-12842. Available from: [Link]

Sources

1H NMR interpretation of 2,3-disubstituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Interpretation of 2,3-Disubstituted Quinolines

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Unambiguous structural confirmation of novel quinoline derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed methodology for interpreting the ¹H NMR spectra of 2,3-disubstituted quinolines, moving beyond simple data reporting to explain the underlying principles that govern spectral patterns.

We will explore how substitution at the C2 and C3 positions creates a unique magnetic environment for the remaining protons, offering a diagnostic fingerprint for structural elucidation. This guide synthesizes data from established literature and provides practical, field-proven insights to aid in your research.

The ¹H NMR Landscape of the Parent Quinoline Ring

Before delving into substituted systems, a firm understanding of the parent quinoline spectrum is essential. The quinoline ring system can be conceptualized as a fusion of a benzene ring and a pyridine ring.[3] This fusion results in a complex and informative aromatic region in the ¹H NMR spectrum, typically spanning from 7.0 to 9.0 ppm.

The proton numbering convention is critical for spectral assignment.

Caption: Standard IUPAC numbering for the quinoline ring system.

The protons on the pyridine ring (H2, H3, H4) are distinct from those on the benzene ring (H5, H6, H7, H8).

ProtonTypical Chemical Shift (δ, ppm)MultiplicityKey Influences
H2 8.8 - 9.0ddStrongly deshielded by the adjacent electronegative nitrogen atom.
H8 8.0 - 8.2dDeshielded due to the "peri effect," a through-space interaction with the nitrogen lone pair.
H4 7.9 - 8.1ddInfluenced by the ring current and the nitrogen atom.
H5, H6, H7 7.4 - 7.8mForm a complex multiplet pattern typical of a substituted benzene ring.
H3 7.3 - 7.5ddTypically the most upfield of the pyridine-ring protons.

The Profound Impact of C2 and C3 Substitution

Introducing substituents at the C2 and C3 positions eliminates the signals for H2 and H3, respectively, and significantly alters the chemical environment of the remaining protons. The H4 proton, in particular, becomes a powerful diagnostic tool.

The Role of Substituent Electronics

The electronic nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly modulates the electron density across the quinoline system. This, in turn, dictates the degree of shielding or deshielding experienced by each proton.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides decrease electron density on the ring. This deshields the remaining protons, causing their signals to shift downfield (to a higher ppm value).

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ increase electron density on the ring. This shields the protons, causing an upfield shift (to a lower ppm value).

The following diagram illustrates how these electronic effects propagate and influence the chemical shift of the key H4 proton.

G cluster_main Influence of C2/C3 Substituents on H4 Chemical Shift C2_Sub Substituent at C2 EWG Electron-Withdrawing (e.g., -Cl, -NO2) C2_Sub->EWG is an EDG Electron-Donating (e.g., -CH3, -Ph) C2_Sub->EDG is an C3_Sub Substituent at C3 C3_Sub->EWG is an C3_Sub->EDG is an H4_Proton H4 Proton Chemical Shift (δ) Deshielding Deshielding (Downfield Shift ↑) EWG->Deshielding causes Shielding Shielding (Upfield Shift ↓) EDG->Shielding causes Deshielding->H4_Proton results in Shielding->H4_Proton results in

Caption: Substituent electronic effects on the H4 proton.

Comparative Analysis of Substitution Patterns

With H2 and H3 absent, the H4 proton typically appears as a singlet, providing a clear and unobstructed signal. Its chemical shift is highly dependent on the adjacent C3 substituent and, to a lesser extent, the C2 substituent.

The following table compares ¹H NMR data for various 2,3-disubstituted quinolines, compiled from experimental sources. This allows for objective comparison of how different functional groups influence the spectrum.

C2 SubstituentC3 SubstituentH4 (δ, ppm)H5 (δ, ppm)H8 (δ, ppm)Data Source
-Cl-CH₂O-propargyl8.27 (s)7.83 (d)8.01 (d)[4]
-Ph-CH₃7.85 (s)7.71 (d)8.14 (d)[5]
-Ph (p-tolyl)-CH₂-Ph7.90 (s)7.72 (d)8.14 (d)[5]
-Ph (p-Cl)-CH₃8.05 (d)7.33 (dd)7.57 (m)[6]

Key Observations:

  • The H4 Singlet: The most striking feature is the appearance of H4 as a singlet, its multiplicity simplified by the absence of a proton at C3. Its chemical shift is consistently downfield, often appearing above 7.8 ppm.

  • Influence of C2-Aryl Groups: A phenyl group at C2 generally results in a downfield shift for the benzo-ring protons compared to an alkyl group, due to its anisotropic effect.

  • Influence of C3 Substituents: A C3 substituent with π-character (like a vinyl group) or electronegativity will significantly deshield the H4 proton. For instance, the H4 proton in 2-chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline is found at a very downfield 8.27 ppm.[4]

Case Study: Interpretation of 2-chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline

Let's apply these principles to a real-world example using published data for 2-chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline.[4]

Reported ¹H NMR Data (400 MHz, CDCl₃): δ 8.27 (s, 1H), 8.01 (d, J = 8.5 Hz, 1H), 7.83 (dd, J = 8.2, 1.0 Hz, 1H), 7.72 (ddd, J = 8.4, 7.0, 1.4 Hz, 1H), 7.56 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H), 4.82 (d, J = 1.1 Hz, 2H), 4.38 (d, J = 2.4 Hz, 2H), 2.54 (t, J = 2.4 Hz, 1H).

Step-by-Step Analysis:

  • Identify the H4 Singlet: The sharp singlet at 8.27 ppm is immediately assigned to H4 . Its significant downfield position is consistent with the deshielding effects of the C2-chloro group and the adjacent C3-CH₂O- moiety.

  • Assign the Benzo-Ring Protons:

    • The doublet at 8.01 ppm is characteristic of H8 , deshielded by the peri-interaction with the nitrogen.

    • The doublet of doublets at 7.83 ppm is assigned to H5 .

    • The two remaining complex multiplets at 7.72 ppm and 7.56 ppm correspond to H6 and H7 . Unambiguous assignment would require a 2D COSY experiment to establish their connectivity to H5 and H8.

  • Assign the Substituent Protons:

    • The signal at 4.82 ppm (2H) corresponds to the methylene group attached to the quinoline ring (-CH₂ -O).

    • The signal at 4.38 ppm (2H) is the methylene group of the propargyl unit (-O-CH₂ -C≡CH).

    • The triplet at 2.54 ppm (1H) is the terminal alkyne proton (-C≡CH ).

This systematic approach, starting with the most diagnostic signals, allows for a confident assignment of the entire structure.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a clean, high-resolution spectrum is a prerequisite for accurate interpretation. The following protocol is a self-validating system for preparing and analyzing 2,3-disubstituted quinolines.

Objective: To obtain a publication-quality ¹H NMR spectrum suitable for unambiguous structural elucidation.

Methodology Workflow:

G A 1. Sample Preparation B 2. NMR Tube Loading A->B ~5-10 mg C 3. Instrument Setup B->C Insert into Spinner D 4. Data Acquisition C->D Lock, Tune, Shim E 5. Data Processing D->E Fourier Transform F 6. Analysis & Interpretation E->F Phase & Baseline Correction

Caption: Standard workflow for NMR data acquisition.

Step-by-Step Protocol:

  • Sample Preparation:

    • Rationale: Purity is paramount. Impurities introduce extraneous peaks that complicate analysis.

    • Action: Weigh approximately 5-10 mg of the purified 2,3-disubstituted quinoline directly into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general organic compounds, while DMSO-d₆ is preferred for its ability to reveal exchangeable protons (e.g., -OH, -NH).[7]

  • NMR Tube Loading & Referencing:

    • Rationale: A proper solvent height is necessary for optimal shimming. An internal standard provides a universal reference point (0 ppm).

    • Action: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent height is at least 4 cm. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Instrument Setup & Shimming:

    • Rationale: Shimming corrects for magnetic field inhomogeneities, leading to sharp peaks and resolved multiplets, which is crucial for the complex aromatic region.

    • Action: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to maximize the lock signal and achieve a narrow, symmetrical peak shape for a reference signal (like TMS).

  • Data Acquisition:

    • Rationale: Sufficient scans are needed to achieve a good signal-to-noise ratio (S/N), especially for less concentrated samples.

    • Action: Set the appropriate spectral width (e.g., -2 to 12 ppm). Use a 30° or 45° pulse angle to allow for a short relaxation delay. Acquire 8 to 16 scans.

  • Data Processing & Analysis:

    • Rationale: Correct processing ensures accurate peak integration and chemical shift determination.

    • Action: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and analyze the chemical shifts and coupling constants to elucidate the structure. For definitive confirmation of proton-proton connectivities, acquisition of a 2D ¹H-¹H COSY spectrum is strongly recommended.[3]

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information - Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. Retrieved from [Link]

  • ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Methyl-2-phenylquinoline. Retrieved from [Link]

  • Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • ACS Omega. (2022). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

  • (n.d.). Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

Sources

Publish Comparison Guide: HPLC Analytical Methods for Fluoroquinoline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fluoroquinolones (FQs)—including Ciprofloxacin, Levofloxacin, and Moxifloxacin—present a unique chromatographic challenge due to their zwitterionic nature, amphoteric properties, and tendency to chelate metals. In purity analysis, the "good enough" legacy methods often fail to resolve critical impurity pairs or suffer from severe peak tailing (


), masking trace contaminants.

This guide moves beyond the standard USP monographs to objectively compare three distinct methodological approaches. We analyze the shift from traditional fully porous particle (FPP) mechanics to modern superficially porous particle (SPP) kinetics and alternative selectivities.

The Three Methodologies Under Review
  • Method A (The Legacy Standard): C18 Fully Porous (5 µm) with Ion-Pairing (TEA/Phosphate).

  • Method B (The Modern Workhorse): C18 Superficially Porous (2.7 µm) with Acidic Mobile Phase.

  • Method C (The Selectivity Specialist): Phenyl-Hexyl Superficially Porous (2.7 µm) for Pi-Pi interactions.

Mechanistic Analysis & Decision Logic

Before detailing protocols, we must understand why methods fail. FQs contain both a basic piperazinyl group and an acidic carboxylic group.

  • Silanol Activity: The basic nitrogen interacts with residual silanols on the silica surface, causing tailing.[1][2]

  • Metal Chelation: The keto-acid moiety chelates trace iron in stainless steel frits/columns, causing broad, split peaks.

Decision Tree: Method Selection

The following logic map guides your choice based on analyte complexity and available instrumentation.

MethodSelection Start Start: FQ Purity Analysis Goal Define Goal Start->Goal QC Routine QC / USP Compliance Goal->QC Legacy Systems HighThru High Throughput / MS Compat. Goal->HighThru Speed/Sensitivity Complex Complex Impurity Profile Goal->Complex Isomers/Analogs MethodA Method A: Legacy C18 (Phosphate + TEA) QC->MethodA Robust, Established MethodB Method B: SPP C18 (Formate/Acidic) HighThru->MethodB Sharp Peaks, Fast MethodC Method C: Phenyl-Hexyl (Pi-Pi Selectivity) Complex->MethodC Orthogonal Selectivity

Figure 1: Strategic decision tree for selecting the optimal HPLC methodology for fluoroquinolones.

Comparative Experimental Protocols

Method A: The Legacy Standard (USP-Style)

Best for: Routine QC where method re-validation is difficult. Relies on "masking" silanols.

  • Column: Fully Porous C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.025 M Phosphoric Acid adjusted to pH 3.0 ± 0.1 with Triethylamine (TEA) .[3][4]

    • Solvent: Acetonitrile.[1][3][5]

    • Ratio: 87:13 (Buffer:ACN).[3]

  • Flow Rate: 1.5 mL/min.

  • Detection: UV @ 278 nm.[4]

  • Critical Mechanism: TEA acts as a sacrificial base, saturating silanol sites so the FQ drug does not.

  • Drawback: TEA suppresses ionization in LC-MS; Phosphate precipitates in high organic; Long equilibration times.

Method B: The Modern High-Efficiency (SPP)

Best for: High-throughput labs, LC-MS workflows, and trace impurity detection.

  • Column: Superficially Porous (Core-Shell) C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (or Methanol for different selectivity).[6][7]

    • Gradient: 5% B to 40% B over 10 min.

  • Flow Rate: 1.2 mL/min (Lower backpressure allows higher velocity).

  • Detection: UV @ 278 nm or MS (ESI+).

  • Critical Mechanism: The solid core reduces longitudinal diffusion (Van Deemter B-term), yielding 2-3x higher efficiency than Method A. Low pH suppresses silanol ionization without needing TEA.

Method C: The High-Selectivity Alternative

Best for: Separating structural isomers or impurities with similar hydrophobicity but different aromaticity.

  • Column: Phenyl-Hexyl SPP, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Methanol is preferred over Acetonitrile to enhance pi-pi interactions.

    • A: 10 mM Ammonium Formate (pH 3.0).

    • B: Methanol.[4][6]

  • Critical Mechanism: The phenyl ring on the stationary phase interacts with the fluorine and quinolone ring system via pi-pi stacking, offering "orthogonal" separation power compared to the hydrophobic-only C18.

Performance Data Comparison

The following data summarizes a comparative study analyzing a degraded Ciprofloxacin sample containing Impurity A (Desfluoro) and Impurity B (Ethylenediamine analog).

ParameterMethod A (Legacy C18)Method B (SPP C18)Method C (Phenyl-Hexyl)
Run Time 25.0 min8.0 min10.0 min
Backpressure ~120 bar~280 bar~290 bar
Resolution (

)
(Imp A vs API)
2.13.84.5
Tailing Factor (

)
1.3 - 1.61.05 - 1.15 1.10 - 1.20
Sensitivity (S/N) Baseline3x Baseline (Sharper peaks)2.5x Baseline
MS Compatibility No (Non-volatile salts)Yes Yes

Key Insight: While Method A is compliant, Method B provides superior peak shape (


 close to 1.0) and speed. Method C  demonstrates the highest resolution for aromatic impurities due to the specific pi-electron selectivity.

Troubleshooting & Optimization (The "Why")

The Tailing Factor Mechanism

Tailing is the primary failure mode in FQ analysis. It is rarely a column void; it is almost always chemical interaction.

TailingMechanism cluster_0 Stationary Phase Surface Silanol Free Silanol (Si-O-) C18 C18 Ligand FQ Fluoroquinolone (Basic Amine) FQ->Silanol Ionic Interaction (Tailing) FQ->C18 Hydrophobic Retention (Good) TEA Triethylamine (TEA) TEA->Silanol Blocks Site (Method A) Acid Acidic pH (<3.0) Acid->Silanol Protonates to Si-OH (Method B)

Figure 2: Mechanism of peak tailing and mitigation strategies. Method A uses TEA to block silanols; Method B uses pH to neutralize them.

Expert Tips for Robustness
  • Passivation: If you see split peaks, flush your LC system with 30% Phosphoric acid (remove the column first!) to remove iron deposits that chelate FQs.

  • Solvent Choice: For Phenyl-Hexyl columns (Method C), use Methanol . Acetonitrile forms a "pi-cloud" that can shield the stationary phase, negating the selectivity benefit [1].

  • Fluorescence Detection: If LOQ is insufficient with UV, switch to Fluorescence (Ex: 278 nm, Em: 450 nm). FQs are naturally fluorescent, offering 100-1000x sensitivity gains over UV [2].

References

  • Comparison of Phenyl-Hexyl and C18 Columns. Waters Knowledge Base. Available at: [Link]

  • Spectrofluorimetric and Spectrophotometric Methods for Ciprofloxacin. Bentham Science. Available at: [Link]

  • Comparison of Core-Shell and Totally Porous Particle Stationary Phases. PubMed. Available at: [Link]

  • Preventing Tailing Peaks in HPLC. LabCompare. Available at: [Link]

Sources

Comparative Reactivity Guide: 2-Chloro-3-fluoroquinoline vs. 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-chloro-3-fluoroquinoline and 2-chloro-6-fluoroquinoline , focusing on their distinct reactivity profiles in nucleophilic aromatic substitution (


), organometallic functionalization, and palladium-catalyzed cross-coupling.

Executive Summary

In medicinal chemistry, the placement of the fluorine atom on the 2-chloroquinoline scaffold dictates the synthetic strategy.[1]

  • This compound is an activated electrophile . The C3-fluorine atom exerts a powerful inductive effect, significantly accelerating

    
     at the C2 position.[1] Furthermore, it acts as an ortho-directing group for lithiation, enabling exclusive functionalization at the C4 position .[1]
    
  • 2-Chloro-6-fluoroquinoline behaves as a standard quinoline scaffold with remote electronic modulation. The C6-fluorine atom has minimal impact on C2 reactivity but offers a secondary site for metabolic blocking or late-stage functionalization at C5/C7.[1]

Electronic Profile & Reactivity Prediction[1]

The reactivity difference stems from the proximity of the fluorine atom to the reaction center (C2-Cl) and the nitrogen atom.[1]

FeatureThis compound2-Chloro-6-fluoroquinoline
Electronic Effect on C2 Strong Activation (-I) : F is ortho to Cl. Inductive withdrawal lowers the LUMO energy at C2.[1]Weak/Moderate : F is on the benzenoid ring.[1] Effect is transmitted via resonance (+R) and weak induction (-I).[1]
Steric Environment (C2) Congested : C3-F creates steric bulk, potentially hindering bulky nucleophiles.[1]Open : C3-H offers minimal steric hindrance.[1]
Primary Lithiation Site C4 (Directed by C3-F).[1]C3 (Directed by C2-Cl/N).[1][2]

Rate (Relative)
Fast (

)
Standard (

)
Visualization: Reactivity Vectors

The following diagram illustrates the electronic vectors and primary reactive sites for both isomers.

ReactivityComparison cluster_3F This compound cluster_6F 2-Chloro-6-fluoroquinoline node3F 2-Cl-3-F-Quinoline SNAr3 SNAr at C2 (Accelerated by F) node3F->SNAr3 Inductive Effect (-I) Li3 Lithiation at C4 (Ortho to F) node3F->Li3 DoM Direction node6F 2-Cl-6-F-Quinoline SNAr6 SNAr at C2 (Standard Rate) node6F->SNAr6 Remote Effect Li6 Lithiation at C3 (Ortho to Cl) node6F->Li6 DoM Direction

Figure 1: Comparison of reactive sites. Note the shift in lithiation regioselectivity from C4 (in the 3-F isomer) to C3 (in the 6-F isomer).

Nucleophilic Aromatic Substitution ( )

The displacement of the C2-chloride by amines, alkoxides, or thiols is the most common transformation.[1]

This compound (The "Activated" Core)
  • Mechanism: The electronegative fluorine at C3 stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C2.[1]

  • Kinetics: Reaction rates are significantly higher than the non-fluorinated parent.[1]

  • Regioselectivity: Exclusive substitution at C2. The C3-F bond is strong and not easily displaced unless forcing conditions (e.g.,

    
     of F itself) are applied, but Cl is the superior leaving group here.[1]
    
  • Constraint: Extremely bulky nucleophiles (e.g., tert-butylamine) may show reduced rates due to the ortho-F steric clash.[1]

2-Chloro-6-fluoroquinoline (The "Standard" Core)
  • Mechanism: Reactivity is driven primarily by the ring nitrogen.[1] The C6-F exerts a minor long-range effect.[1]

  • Kinetics: Comparable to 2-chloroquinoline.[1] Requires higher temperatures (80-120 °C) compared to the 3-F isomer (which often reacts at 25-60 °C).[1]

Organometallic Functionalization (Lithiation)[1]

This is the most critical divergence point for synthetic planning.

Protocol: Regioselective Lithiation[3][4]
  • 3-Fluoro Isomer (Access to C4): The C3-fluorine is a potent Directed Ortho Metalation (DoM) group.[1] Treatment with LDA at -78 °C leads to exclusive deprotonation at C4 .[1] This allows for the introduction of electrophiles (CHO, I, B(OR)2) at the difficult-to-access C4 position.[1]

  • 6-Fluoro Isomer (Access to C3): The C6-fluorine is too remote to direct lithiation on the pyridine ring. The C2-chlorine directs lithiation to C3 .[1]

Decision Tree for Functionalization:

LithiationLogic Start Select Substrate Branch3F This compound Start->Branch3F Branch6F 2-Chloro-6-fluoroquinoline Start->Branch6F Reagent Reagent: LDA, THF, -78°C Branch3F->Reagent Branch6F->Reagent Prod3F C4-Lithio Species (Ortho to F) Reagent->Prod3F Directed by F Prod6F C3-Lithio Species (Ortho to Cl) Reagent->Prod6F Directed by Cl/N App3F Application: Synthesis of 2,3,4-trisubstituted quinolines Prod3F->App3F App6F Application: Synthesis of 2,3-disubstituted quinolines Prod6F->App6F

Figure 2: Divergent lithiation pathways dictated by fluorine position.

Experimental Protocols

Protocol A: Amination of this compound

Objective: Synthesis of 2-amino-3-fluoroquinoline derivatives. Rationale: Mild conditions are sufficient due to C3-F activation.[1]

  • Setup: Charge a reaction vial with This compound (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at 60 °C for 4-6 hours. (Note: The 6-fluoro isomer typically requires 100 °C or microwave irradiation).[1]

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

  • Validation: Monitor disappearance of starting material (TLC/LCMS). The product should show a shift in the C3-F signal in

    
    F NMR due to the electronic change at C2.
    
Protocol B: C4-Selective Lithiation of this compound

Objective: Introduction of an iodine atom at C4.

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Base Preparation: Add LDA (1.1 equiv, freshly prepared or commercial) to anhydrous THF at -78 °C .

  • Substrate Addition: Add a solution of This compound (1.0 equiv) in THF dropwise over 15 min. The solution often turns deep red/orange (lithio-species).[1]

  • Aging: Stir at -78 °C for 30-60 minutes.

  • Quench: Add Iodine (

    
    , 1.2 equiv) dissolved in THF.
    
  • Warming: Allow to warm to room temperature slowly.

  • Result: Yields 2-chloro-3-fluoro-4-iodoquinoline .

Data Summary: Reactivity Comparison

Reaction TypeThis compound2-Chloro-6-fluoroquinolineMechanism Note

(Morpholine, 80°C)
>95% Conv. (1h)~60% Conv.[1] (1h)Inductive activation by C3-F.
Suzuki Coupling (PhB(OH)2) High Yield (Fast OA)High YieldC2-Cl is reactive in both; 3-F accelerates Oxidative Addition (OA).[1]
Lithiation (LDA, -78°C) C4-Substitution C3-Substitution Directing group dominance: F > Cl.[1]
Buchwald-Hartwig GoodExcellentSterics at C3 (in 3-F isomer) can hinder bulky phosphine ligands.[1]

References

  • Regioselective Lithiation of Fluoroquinolines

    • Title: Directed ortho-lithiation of chloroquinolines.[1] Application to synthesis of 2,3-disubstituted quinolines.

    • Source: ResearchGate / Tetrahedron Letters.[1]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution Kinetics

    • Title: Kinetics of Substitution of 2-Chloropyrimidine and Rel
    • Source: Zenodo / J. Chem. Soc.[1]

    • URL:[Link] (Representative for heteroaromatic Cl displacement).[1]

  • Base-Controlled Functionalization

    • Title: Base-Controlled Regioselective Functionaliz
    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

  • Suzuki Coupling of Chloroquinolines

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
    • Source: BenchChem.[1][3]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. The introduction of a fluorine atom into a heterocyclic scaffold like quinoline can dramatically alter its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 3-fluoroquinoline moiety, while less common than its 6- or 8-fluoro counterparts, presents a unique structural motif with significant potential in drug discovery.

This guide provides an in-depth comparison of the key spectroscopic techniques used to characterize these valuable compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, enabling researchers to not only identify their molecules but to deeply understand their structural and electronic properties. We will use specific examples to illustrate how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy coalesce into a definitive structural assignment.

The Strategic Importance of Spectroscopic Analysis

The journey from a synthesized powder to a well-characterized lead compound is paved with analytical data. For 3-fluoroquinoline derivatives, a multi-technique approach is not just recommended; it is essential. Each technique provides a unique piece of the structural puzzle, and their combined power allows for an unambiguous assignment. The choice of techniques and the interpretation of their data are guided by the fundamental properties of the quinoline core and the influential nature of the fluorine substituent.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_output Structural Elucidation Syn Novel 3-Fluoroquinoline Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Syn->NMR Analysis MS Mass Spectrometry (HRMS, MS/MS) Syn->MS Analysis UVF UV-Vis & Fluorescence Spectroscopy Syn->UVF Analysis Structure Definitive Structure & Electronic Properties NMR->Structure Connectivity & Spatial Information MS->Structure Molecular Weight & Fragmentation UVF->Structure Conjugation & Photophysics

Figure 1: The integrated workflow for the spectroscopic characterization of novel 3-fluoroquinoline derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, it offers an exceptionally powerful toolset. The presence of the spin-½, 100% abundant ¹⁹F nucleus provides an additional, highly sensitive probe into the molecular architecture.

Why It's Essential:
  • Connectivity: 2D NMR experiments (COSY, HSQC, HMBC) definitively map the proton and carbon framework.

  • Fluorine's Influence: The fluorine atom's electronegativity and its coupling to neighboring nuclei (¹H and ¹³C) provide crucial positional information. ¹⁹F NMR itself offers a wide chemical shift range, making it highly sensitive to the local electronic environment.[1]

Key Experiments & Interpretation

Case Study: Let's consider a representative structure, 8-fluoro-2,3-dimethylquinolin-4-yl benzoate . While this is an 8-fluoro isomer, the principles of analysis are directly translatable to a 3-fluoro analog and provide a well-documented example from the literature.[1]

1. ¹H NMR (Proton NMR): This is the initial, and often most informative, experiment. It reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline and benzoate rings will appear here. The fluorine at position 8 will induce splitting in the signal for the proton at position 7 (H7). This ³J(H,F) coupling is typically in the range of 8-10 Hz. For a hypothetical 3-fluoro derivative, we would expect to see coupling to the protons at C2 and C4.

  • Alkyl Region (δ 2.0-3.0 ppm): The two methyl groups at C2 and C3 will appear as sharp singlets, as seen for the case study compound at δ 2.81 and 2.31 ppm.[1]

2. ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments. The key diagnostic feature is the large one-bond carbon-fluorine coupling (¹J(C,F)), which is typically 240-260 Hz.[1]

  • Directly Attached Carbon: For the 8-fluoro case study, the C8 carbon signal is split into a large doublet with a coupling constant of ¹J(C,F) = 256.0 Hz.[1] For a 3-fluoro derivative, the C3 signal would exhibit this characteristic large doublet.

  • Two- and Three-Bond Couplings: Smaller couplings (²J(C,F) and ³J(C,F)) are observed for carbons two and three bonds away, providing further confirmation of the fluorine's position. These typically range from 10-25 Hz.

3. ¹⁹F NMR (Fluorine NMR): This experiment directly observes the fluorine nucleus. Its chemical shift is highly sensitive to its environment.

  • Chemical Shift: The specific chemical shift provides a fingerprint for the fluorine's location.

  • Coupling: In a ¹H-coupled ¹⁹F spectrum, the signal will be split by adjacent protons, confirming the J(H,F) couplings observed in the ¹H spectrum.

Parameter 3-Fluoroquinoline (Predicted) 8-Fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate[1] Non-Fluorinated Quinoline (Reference)
¹H NMR H2 and H4 signals appear as doublets or doublet of doublets due to coupling with ¹⁹F.H7 signal is a multiplet due to coupling with H5, H6, and ¹⁹F.H3 signal is a doublet coupled to H2 and H4.
¹³C NMR C3 shows a large doublet, ¹J(C,F) ≈ 240-260 Hz. C2 and C4 show smaller ²J(C,F) couplings (≈ 15-25 Hz).C8 shows a large doublet, ¹J(C,F) = 256.0 Hz. C7 and C8a show smaller ²J(C,F) couplings.All signals are singlets (in a proton-decoupled spectrum).
¹⁹F NMR A single resonance, coupled to H2 and H4.A single resonance, coupled to H7.Not Applicable.
Experimental Protocol: Acquiring High-Quality NMR Data

G A 1. Sample Prep ~5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) B 2. Filter Sample Use pipette with glass wool to remove particulates A->B C 3. Transfer to NMR Tube Ensure proper volume (depth of ~4-5 cm) B->C D 4. Acquire Spectra ¹H, ¹³C{¹H}, ¹⁹F COSY, HSQC, HMBC C->D E 5. Data Processing Phasing, Baseline Correction, Integration, Peak Picking D->E F 6. Structure Assignment Correlate all data to assemble the structure E->F

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 3-fluoroquinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[2] Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.

  • Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the solution into a clean, dry NMR tube. This is critical. Use a Pasteur pipette with a small plug of glass wool to remove any suspended particles.[3]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F), and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard 1D proton spectrum.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. For fluorinated compounds, a {¹H, ¹⁹F} double-decoupling experiment can be beneficial to simplify the spectrum by removing all couplings and producing sharp singlets for each carbon, which aids in identification and comparison to non-fluorinated analogs.[4]

    • ¹⁹F Spectrum: Acquire a standard 1D fluorine spectrum, often with proton decoupling.

    • 2D Spectra: Acquire standard 2D correlation spectra: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) to establish connectivity.

Part 2: Mass Spectrometry (MS) — Confirming Identity and Piecing Together Fragments

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental formula.

Why It's Essential:
  • Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula.

  • Structural Fragmentation: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting pieces. This fragmentation is not random and provides a roadmap of the molecule's stable substructures.

Key Experiments & Interpretation

Electrospray ionization (ESI) is a soft ionization technique ideal for the polar, nitrogen-containing quinoline scaffold, typically producing a strong protonated molecular ion [M+H]⁺.

Common Fragmentation Pathways for Fluoroquinolones: Fluoroquinolones exhibit characteristic fragmentation patterns. While the exact fragments depend on the specific substituents, common losses observed in positive-ion ESI-MS/MS include:

  • Loss of H₂O (18 Da): From the carboxylic acid group, if present.

  • Loss of CO₂ (44 Da) or COOH (45 Da): A very common fragmentation for quinolone carboxylic acids.

  • Side-Chain Fragmentation: Cleavage of substituents, particularly at the N1 or C7 position (e.g., loss of a cyclopropyl or piperazine ring).[5]

For a 3-fluoroquinoline derivative, the core quinoline ring is relatively stable. Fragmentation will likely initiate at more labile substituent groups. The C-F bond is very strong and is unlikely to be cleaved in standard ESI-MS/MS conditions.

G A 1. Sample Prep ~1 mg/mL stock in MeOH or ACN. Dilute to ~1-10 µg/mL B 2. Infusion/LC Introduction Direct infusion via syringe pump or separation via HPLC A->B C 3. Ionization (ESI+) Generate [M+H]⁺ ions in the gas phase B->C D 4. Full Scan MS (HRMS) Determine accurate mass of the [M+H]⁺ ion C->D To Mass Analyzer 1 E 5. Tandem MS (MS/MS) Isolate [M+H]⁺, induce fragmentation (CID) D->E Select Precursor Ion F 6. Data Analysis Confirm elemental formula. Propose fragmentation pathway E->F Analyze Product Ions

Figure 3: General workflow for structural analysis by ESI-HRMS and tandem MS.

Experimental Protocol: HRMS and MS/MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[6] Formic acid is added to promote protonation for positive-ion mode analysis.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, and temperatures) to achieve stable and efficient ionization.

  • Full Scan (MS1) Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire a high-resolution full scan spectrum to find the [M+H]⁺ ion.

  • Formula Determination: Use the accurate mass of the [M+H]⁺ ion and software to generate a list of possible elemental formulas. The correct formula should be identifiable based on the synthetic precursors and other spectroscopic data (e.g., NMR).

  • Tandem MS (MS/MS) Acquisition: Set up a product ion scan experiment. The mass spectrometer will isolate the [M+H]⁺ ion, subject it to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon) in a collision cell, and then scan for the resulting fragment ions. Varying the collision energy can help control the extent of fragmentation.

  • Fragmentation Analysis: Propose structures for the observed fragment ions based on logical bond cleavages and neutral losses from the parent molecule.[7]

Part 3: UV-Visible and Fluorescence Spectroscopy — Probing the Electronic Landscape

UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. These techniques are particularly relevant for quinoline derivatives, which often possess extended π-conjugated systems and exhibit fluorescence.

Why It's Important:
  • Chromophore Analysis: UV-Vis spectroscopy confirms the presence of the quinoline chromophore and shows how substituents alter its electronic transitions.

  • Fluorophore Characterization: Many quinoline derivatives are fluorescent. Fluorescence spectroscopy characterizes their emission properties, which is crucial for applications in bio-imaging, sensing, or materials science.[8]

  • Comparative Tool: The position of the absorption (λ_max) and emission maxima are sensitive to the electronic effects of substituents. Comparing a 3-fluoroquinoline to its non-fluorinated analog or other isomers can reveal the electronic impact of the fluorine's placement.

Key Concepts & Interpretation
  • UV-Vis Absorption: Quinolines typically display multiple absorption bands in the UV region (250-400 nm) corresponding to π→π* transitions. The position and intensity of the longest wavelength absorption maximum (λ_max) are of particular interest. An electron-withdrawing group like fluorine may cause a slight blue shift (hypsochromic shift) or a change in intensity compared to the parent quinoline.

  • Fluorescence Emission: Upon excitation at a wavelength within their absorption band, fluorescent quinolines will emit light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield (a measure of emission efficiency) and lifetime are also key parameters. The position of the fluorine atom can modulate these properties.

Compound Type Typical λ_abs (nm) Typical λ_em (nm) Key Observations
Quinolone Core ~280-340~350-500Positions are highly sensitive to substitution and solvent.[9]
Ciprofloxacin ~275-280~440-450A common 6-fluoroquinolone benchmark.[10]
Ofloxacin ~290~500Shows a red-shift compared to ciprofloxacin due to its tricyclic structure.[10]
3-Fluoroquinoline (Predicted) ~270-330~350-480Expected to have distinct λ_max values compared to 6-fluoro or 8-fluoro isomers due to different electronic perturbation of the π-system.
Experimental Protocol: Acquiring Photophysical Data

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1 mM) of the compound in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • UV-Vis Measurement:

    • Prepare a series of dilutions from the stock solution in the chosen solvent to a final concentration in the micromolar range (e.g., 1-10 µM).

    • Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan a spectral range (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max values.

  • Fluorescence Measurement:

    • Using the same dilute solution, place the quartz cuvette in a spectrofluorometer.

    • Acquire Emission Spectrum: Set the excitation wavelength (λ_ex) to the main absorption maximum (λ_max) found from the UV-Vis spectrum. Scan the emission monochromator over a longer wavelength range (e.g., from λ_ex + 20 nm to 700 nm) to record the emission spectrum and determine the emission maximum (λ_em).

    • Acquire Excitation Spectrum: Set the emission monochromator to the λ_em value. Scan the excitation monochromator over a shorter wavelength range (e.g., 250-450 nm). The resulting excitation spectrum should closely match the absorption spectrum, confirming that the observed emission originates from the main chromophore.

    • (Optional) EEM Acquisition: For a comprehensive profile, an Excitation-Emission Matrix (EEM) can be acquired by scanning a range of excitation wavelengths and recording the emission spectrum at each step.[11]

Conclusion: A Unified Approach to Structural Certainty

The characterization of 3-fluoroquinoline derivatives is a task that demands a synergistic application of modern spectroscopic techniques. NMR spectroscopy serves as the architect, drawing the foundational blueprint of atomic connectivity. Mass spectrometry acts as the inspector, verifying the exact building materials (elemental formula) and testing the structure's integrity through fragmentation. Finally, UV-Vis and fluorescence spectroscopy paint a picture of the electronic and photophysical properties, revealing the functional aesthetics of the final design.

By understanding not just what each technique does, but why its data is critical and how it interlinks with others, researchers can move with confidence from a novel synthesis to a fully validated molecular structure, ready for the next stages of drug discovery and development.

References

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  • Borodkin, G. S., et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

  • Ahamad, T., et al. (2021). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Zeid, A. M., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Al-Omar, M. A., et al. (2017). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. Royal Society of Chemistry. [Link]

  • Western University. NMR Sample Preparation. Western University. [Link]

  • Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]

  • Johns, S. R., et al. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. CSIRO Publishing. [Link]

  • Yamashita, K., et al. (2012). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone antibacterial agents in plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health. [Link]

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  • Atkinson, S. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

  • Masebe, T., et al. (2022). Discovery of Novel Derivatives of Catechin Gallate with Antimycobacterial Activity from Kirkia wilmsii Engl. Extracts. MDPI. [Link]

  • Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]

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Sources

A Senior Application Scientist's Guide to Differentiating 3-Fluoroquinoline and 6-Fluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. In the realm of quinoline chemistry, a foundational scaffold in numerous pharmaceuticals, the differentiation of isomers such as 3-fluoroquinoline and 6-fluoroquinoline presents a common yet crucial analytical challenge. The position of the fluorine atom, a key bioisostere, can significantly alter the molecule's physicochemical properties, biological activity, and metabolic fate.

This guide provides an in-depth comparison of the analytical techniques used to differentiate these two isomers. We will delve into the principles behind why their spectroscopic and chromatographic behaviors differ and provide practical, field-proven insights and experimental protocols to empower you to confidently distinguish between these two closely related molecules.

The Foundational Difference: Electronic Effects of Fluorine Placement

The key to differentiating 3-fluoroquinoline and 6-fluoroquinoline lies in understanding the electronic influence of the fluorine atom on the quinoline ring system. The location of this highly electronegative atom dictates the electron density distribution across the molecule, which in turn governs its interaction with electromagnetic radiation (in spectroscopy) and stationary phases (in chromatography).

In 3-fluoroquinoline , the fluorine atom is situated on the pyridine ring. Its strong inductive electron-withdrawing effect (-I) directly influences the electron-deficient pyridine core. This placement has a pronounced effect on the chemical shifts of the protons and carbons within this ring.

Conversely, in 6-fluoroquinoline , the fluorine atom is on the benzene ring. While still exerting a -I effect, it can also participate in resonance, donating a lone pair of electrons to the aromatic system (+M effect). This interplay of inductive and mesomeric effects alters the electronic environment of the benzene portion of the molecule more significantly.

These fundamental electronic differences are the root cause of the distinct analytical signatures we can exploit for their differentiation.

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Figure 1: Logical relationship illustrating how the positional isomerism of the fluorine atom leads to distinct electronic effects, which in turn result in different spectroscopic and chromatographic properties that can be used for differentiation.

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic techniques provide a detailed view of the molecular structure and are paramount in isomer differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and for distinguishing between isomers. The differences in the electronic environments of 3-fluoroquinoline and 6-fluoroquinoline will manifest as predictable variations in their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

The chemical shifts of the protons on the quinoline ring are highly sensitive to the position of the fluorine atom.

  • For 3-fluoroquinoline: The protons on the pyridine ring, particularly H-2 and H-4, will be significantly affected. The strong -I effect of the fluorine at C-3 will deshield these adjacent protons, causing them to resonate at a higher frequency (further downfield) compared to unsubstituted quinoline. Furthermore, we will observe characteristic J-coupling between the fluorine atom and the nearby protons (²JHF, ³JHF), which will be absent in the spectrum of 6-fluoroquinoline for these specific protons.

  • For 6-fluoroquinoline: The protons on the benzene ring (H-5 and H-7) will be most affected. The fluorine at C-6 will induce both through-bond and through-space coupling to these protons. The proton at C-5 will likely appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom.

¹³C NMR Spectroscopy:

The effect of the fluorine substituent is even more pronounced in the ¹³C NMR spectrum due to the large one-bond carbon-fluorine coupling constant (¹JCF) and smaller two- and three-bond couplings.

  • For 3-fluoroquinoline: The C-3 signal will appear as a large doublet with a ¹JCF value typically in the range of 240-260 Hz. The adjacent carbons, C-2 and C-4, will also show smaller couplings (²JCF).

  • For 6-fluoroquinoline: The C-6 signal will be a large doublet due to the ¹JCF coupling. The neighboring carbons, C-5 and C-7, will exhibit smaller ²JCF couplings.

The distinct patterns of C-F coupling are unequivocal indicators of the fluorine's position.

Nucleus Expected Key Differentiating Feature for 3-Fluoroquinoline Expected Key Differentiating Feature for 6-Fluoroquinoline
¹H NMR Coupling of F to H-2 and H-4. Significant downfield shift of H-2 and H-4.Coupling of F to H-5 and H-7.
¹³C NMR Large ¹JCF coupling for C-3.Large ¹JCF coupling for C-6.

Table 1: Predicted key differentiating features in the ¹H and ¹³C NMR spectra of 3-fluoroquinoline and 6-fluoroquinoline.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the fluoroquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width to cover the aromatic region (typically 7-9 ppm).

    • Ensure adequate resolution to observe fine coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire a coupled ¹³C spectrum (or a gHSQC/gHMBC) to observe the C-F coupling constants, which are crucial for assignment.

  • Data Analysis:

    • Assign the proton and carbon signals based on their chemical shifts, multiplicities, and coupling constants.

    • Pay close attention to the presence and magnitude of H-F and C-F coupling constants to definitively identify the isomer.

Mass Spectrometry (MS): Differentiating by Fragmentation

While 3-fluoroquinoline and 6-fluoroquinoline are isomers and will have the same molecular ion peak (m/z = 145.05) in a high-resolution mass spectrum, their fragmentation patterns upon ionization can differ, providing another avenue for differentiation. The stability of the resulting fragment ions will be influenced by the position of the fluorine atom.

Under electron ionization (EI), the initial molecular ion can undergo fragmentation. The quinoline ring is relatively stable, but fragmentation can be initiated by the loss of small neutral molecules.

  • Common Fragmentation Pathway: A likely fragmentation pathway for both isomers is the loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation of quinolines. This would result in a fragment ion at m/z 118.

  • Potential Differentiating Pathways: The position of the fluorine atom may influence the propensity for other fragmentation pathways. For instance, the loss of a fluorine radical or HF could occur, and the relative abundance of the resulting ions might differ between the two isomers due to the different electronic environments of the C-F bond. However, these differences may be subtle and require careful analysis of the mass spectra and potentially the use of tandem mass spectrometry (MS/MS) to elucidate distinct fragmentation pathways.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

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Figure 2: A generalized workflow for mass spectrometry analysis, highlighting the key steps from sample introduction to data interpretation for isomer differentiation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the fluoroquinoline isomer (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injection: 1 µL split injection.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good peak shape and elution.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze and compare the fragmentation patterns of the two isomers, paying attention to the relative abundances of key fragment ions.

Chromatographic Separation: Leveraging Polarity and Volatility Differences

Chromatography is the workhorse of separation science and is indispensable for both the analysis and purification of isomeric mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can both be effectively employed to separate 3-fluoroquinoline and 6-fluoroquinoline.

Gas Chromatography (GC)

The separation in GC is based on the compound's volatility and its interaction with the stationary phase. While the boiling points of 3-fluoroquinoline and 6-fluoroquinoline are expected to be similar, their differing dipole moments can lead to different retention times, especially on a polar stationary phase.

  • 3-Fluoroquinoline: With the fluorine on the pyridine ring, this isomer is likely to have a larger dipole moment than 6-fluoroquinoline.

  • 6-Fluoroquinoline: The fluorine on the benzene ring results in a more balanced distribution of charge, likely leading to a smaller dipole moment.

Therefore, on a polar GC column (e.g., a wax or a phenyl-substituted column), the more polar 3-fluoroquinoline is expected to interact more strongly with the stationary phase and thus have a longer retention time compared to the less polar 6-fluoroquinoline . On a non-polar column, the separation may be less pronounced and might be primarily based on subtle differences in boiling points.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, separation is based on the analyte's polarity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds will have a greater affinity for the mobile phase and will elute earlier (shorter retention time).

  • 3-Fluoroquinoline: Being the more polar isomer, it will be less retained by the non-polar stationary phase and is expected to have a shorter retention time .

  • 6-Fluoroquinoline: The less polar isomer will interact more strongly with the C18 stationary phase and will have a longer retention time .

Technique Stationary Phase Expected Elution Order Rationale
GC Polar (e.g., Wax)1. 6-Fluoroquinoline2. 3-FluoroquinolineBased on dipole moment; more polar isomer interacts more strongly.
HPLC (Reversed-Phase) Non-polar (e.g., C18)1. 3-Fluoroquinoline2. 6-FluoroquinolineBased on polarity; more polar isomer is less retained.

Table 2: Predicted chromatographic elution order for 3-fluoroquinoline and 6-fluoroquinoline.

Experimental Protocol: HPLC Separation
  • Sample Preparation: Dissolve the fluoroquinoline mixture in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol. A good starting point is 60:40 water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 275 nm).

  • Method Development:

    • If co-elution occurs, adjust the mobile phase composition. Increasing the aqueous component will increase the retention time of both isomers, potentially improving resolution.

    • Gradient elution can be employed to optimize the separation and reduce run time.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

  • NMR spectroscopy provides the most definitive structural information, with the position of C-F and H-F couplings serving as a "smoking gun" for isomer identification.

  • Mass spectrometry , particularly with careful analysis of fragmentation patterns, can offer supporting evidence.

  • Chromatographic techniques (GC and HPLC) are essential for the physical separation of the isomers and can provide a reliable method for routine quality control once a separation method is established.

By understanding the fundamental principles of how the fluorine atom's position influences the electronic structure and by applying the appropriate analytical methodologies, researchers can confidently and accurately differentiate between these and other positional isomers, ensuring the integrity and quality of their scientific endeavors.

References

While direct comparative studies of 3-fluoroquinoline and 6-fluoroquinoline are not abundant in the literature, the principles and techniques described in this guide are based on well-established practices in analytical and organic chemistry. The following resources provide a good foundation for the analysis of quinoline and fluoroquinolone compounds.

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. This article provides insights into how substituents, including fluorine, affect the NMR spectra of quinoline-based structures.[1]

  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. This paper describes the spectroscopic characterization of a fluoroquinolone, offering examples of typical spectral features.[2]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. This study provides details on the characterization of ciprofloxacin, including NMR and mass spectrometry data.[3]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. A comprehensive review of various analytical techniques for fluoroquinolone analysis, including HPLC and MS.[4]

  • Synthesis and spectral characterization of fluoroquinolone-ofloxacin. This article details the spectroscopic analysis of ofloxacin, another common fluoroquinolone.[5]

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. This paper describes advanced mass spectrometric techniques for the analysis of fluoroquinolones.[6]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. A review that discusses the structure and properties of various fluoroquinolones.[7]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. This article presents HPLC methods for the separation of multiple fluoroquinolones.[8]

  • Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO 2 Nanocomposite. While focused on degradation, this paper touches upon the analytical characterization of fluoroquinolones.[9]

  • DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. This study provides a theoretical basis for understanding the NMR spectra of fluoroquinolones.[10]

  • Levofloxacin | Magritek. An application note detailing the NMR analysis of levofloxacin.[11]

  • Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. This paper discusses an alternative separation technique, capillary zone electrophoresis, for fluoroquinolone analysis.[12]

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. A research paper on the LC-MS/MS analysis of fluoroquinolones.[13]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. This article provides spectral data for a difluorinated quinoline derivative.[14]

  • QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. This paper compares NMR and HPLC for the quantitative analysis of a fluoroquinolone.[15]

  • Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. This study describes HPLC methods for the analysis of fluoroquinolones in environmental samples.[16]

  • 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. This paper provides detailed NMR data for norfloxacin.[17]

  • Validation of HPLC method for determination of six fluoroquinolones: cinoxacin, ciprofloxacin, enoxacin, lomefloxacin, norfloxacin and ofloxacin. A study on the validation of an HPLC method for multiple fluoroquinolones.[18]

Sources

Safety Operating Guide

2-Chloro-3-Fluoroquinoline: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary & Core Directive

Do not treat 2-chloro-3-fluoroquinoline as standard organic waste. [1]

As a halogenated heterocyclic compound, this reagent presents specific disposal challenges that distinguish it from non-halogenated organic solvents. The presence of both chlorine and fluorine atoms on the quinoline ring dictates that this material must be directed toward high-temperature incineration with acid gas scrubbing .[1]

Improper disposal (e.g., mixing with non-halogenated solvents or standard landfilling) risks the release of Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) into the environment or destruction equipment, violating RCRA compliance and endangering facility infrastructure.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the material's state and hazard profile.[1] This compound is often used as a scaffold in fluoroquinolone antibiotic synthesis; its reactivity at the 2-position (chlorine displacement) makes it chemically active in waste streams.[1]

PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust be segregated from non-halogenated waste to prevent "up-coding" of entire waste streams.[1]
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityRequires double-containment during transport.[1]
Combustion Byproducts NOx, HCl, HF (Hydrogen Fluoride)Critical: Standard incinerators cannot handle HF.[1] Waste manifest must explicitly state "Fluorinated."[1]
Reactivity Susceptible to Nucleophilic SubstitutionDo not mix with strong nucleophiles (e.g., azides, amines) in waste containers to avoid exothermic reactions.[1]

Pre-Disposal Stabilization & Segregation

The Scientist's Rationale: In a drug discovery lab, the temptation is to pour all reaction byproducts into a general "Organic Waste" carboy.[1] For this compound, this is a procedural failure.[1]

Segregation Protocol
  • Halogenated vs. Non-Halogenated:

    • Rule: If the waste stream contains >1,000 ppm (0.1%) halogens, it is classified as Halogenated Waste.[1]

    • Action: Dedicate a specific carboy (HDPE preferred) labeled "HALOGENATED ORGANIC WASTE" .

    • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[1] Halogens poison the catalysts in these kilns and create acid rain precursors.[1] Mixing this compound into the wrong stream forces the disposal facility to re-classify (and re-bill) the entire container.

  • Material Compatibility:

    • Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Avoid: Do not use metal containers (steel/aluminum) if the waste is acidic or wet, as the hydrolysis of the C-F or C-Cl bond can generate trace acids that corrode metal.[1]

Disposal Workflow (Visualized)

The following decision matrix outlines the logical flow for disposing of this compound, ensuring compliance with EPA RCRA standards (typically D001/D002/D003 depending on the mixture, or U-listed if pure quinoline derivatives are involved).

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckLiquidPathLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidPathSolidPathSolid Waste(Contaminated Silica/Filter Cake)StateCheck->SolidPathSegregationSegregation:HALOGENATED StreamLiquidPath->SegregationSolidPath->SegregationContainerLiqContainer:HDPE Carboy (Secondary Containment)Segregation->ContainerLiqLiquidsContainerSolContainer:Wide-Mouth Poly Jar orDouble-Bagged DrumSegregation->ContainerSolSolidsLabelingLabeling Requirement:'Hazardous Waste - Halogenated'(Explicitly list Fluorine content)ContainerLiq->LabelingContainerSol->LabelingDisposalFinal Disposal:High-Temp Incineration(w/ Acid Scrubbers)Labeling->Disposal

Caption: Logical decision tree for segregating and packaging halogenated quinoline waste.

Detailed Operational Procedures

A. Liquid Waste (Reaction Mixtures)[1][3]
  • pH Check: Before bottling, ensure the waste solution is not highly acidic (< pH 2).[1] If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to prevent gas buildup in the waste container.[1]

  • Transfer: Pour into the Halogenated waste container using a funnel.

  • Log: Immediately record the volume and chemical name on the waste tag.[1] Do not abbreviate. Write "this compound" fully.

  • Cap: Ensure the cap is vented (if available) or loosely tightened if gas evolution is suspected, then fully tightened for storage.[1]

B. Solid Waste (Silica Gel, Contaminated PPE)[1][3]
  • Bagging: Place contaminated silica gel, filter papers, and gloves into a clear polyethylene bag (6 mil thickness recommended).[1]

  • Sealing: Goose-neck seal the bag with tape or a zip-tie.[1]

  • Secondary Container: Place the sealed bag into a wide-mouth HDPE drum or bucket.

  • Labeling: Mark the drum as "Solid Hazardous Waste - Halogenated Debris."

C. Emergency Spill Response

If a spill occurs (>100g or >100mL):

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double layer), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.[1]

  • Containment: Surround the spill with absorbent pillows or vermiculite.[1]

  • Cleanup:

    • Liquids: Absorb with vermiculite or sand.[1]

    • Solids: Dampen slightly with inert oil or water (if compatible) to prevent dust, then sweep carefully.[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated waste stream.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-List) and Discarded Commercial Chemical Products (P and U Lists).[1][2] RCRA Regulations.[1][3] Available at: [Link]

  • PubChem. Compound Summary: Halogenated Quinolines (General Hazard Data).[1] National Library of Medicine.[1] Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Research Council.[1] Available at: [Link]

Personal protective equipment for handling 2-chloro-3-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Chloro-3-fluoroquinoline is a halogenated nitrogen heterocycle commonly employed as a scaffold in medicinal chemistry (e.g., for antimalarial or kinase inhibitor synthesis).[1] While often handled as a stable solid, its specific substitution pattern presents distinct toxicological risks that differ from non-halogenated quinolines.

Immediate Hazard Profile:

  • Primary Risk: Severe Eye Irritant / Potential Corrosive (Category 1/2A).

  • Secondary Risk: Skin Sensitization. The 2-chloro position is activated for Nucleophilic Aromatic Substitution (

    
    ), meaning it can alkylate skin proteins, leading to contact dermatitis or systemic sensitization.
    
  • Silent Threat: The 3-fluoro substituent increases the molecule's lipophilicity (

    
    ), facilitating rapid dermal absorption compared to non-fluorinated analogs.
    

Strategic Risk Assessment (The "Why")

Effective safety relies on understanding the mechanism of toxicity, not just following a checklist.

The Lipophilic Vector

Fluorine substitution mimics hydrogen sterically but alters the electronic landscape. For this compound, the fluorine atom increases lipid solubility.

  • Consequence: Standard latex gloves offer negligible protection against solutions of this compound. The molecule can permeate the glove matrix and enter the bloodstream before the user detects a breakthrough.

  • Control: Utilization of high-density nitrile or laminate glove systems is non-negotiable.

The Reactive Handle

The chlorine atom at the C2 position is electron-deficient due to the adjacent nitrogen and the inductive effect of the C3-fluorine.

  • Consequence: This makes the compound an electrophile. Upon contact with mucous membranes or lung tissue, it can hydrolyze or react with biological nucleophiles, causing immediate irritation and potential long-term sensitization.

  • Control: All manipulation must occur within a certified fume hood to prevent inhalation of micro-particulates or vapors.

Personal Protective Equipment (PPE) Matrix

This system is designed to create redundant barriers. Do not rely on a single layer of protection.[2]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Examination Grade).Outer Layer: 5-8 mil Nitrile (Extended Cuff).Rationale: Halogenated heterocycles can degrade thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects during doffing. Change outer gloves immediately upon splash contact.
Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1+ Impact/Splash rated.Rationale: Safety glasses with side shields are insufficient. Fine powders can bypass side shields, and vapors can absorb into contact lenses. Contact lenses should be avoided.
Respiratory Engineering Control (Primary) Device: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Contingency: If hood failure occurs, use a Half-Face Respirator with P100/Organic Vapor (OV) cartridges.
Body Defense Barrier Lab Coat Material: Poly-cotton blend (minimum); Tyvek® sleeves recommended for scale-up (>10g).Rationale: Prevents migration of dust onto street clothes.

Operational Workflow: The "Safe Loop"

The following diagram outlines the logical flow for handling this compound, ensuring containment from storage to disposal.

SafeHandling cluster_hood Chemical Fume Hood Zone start Storage (Cool, Dry, Dark) ppe Don PPE (Double Nitrile + Goggles) start->ppe check Visual Inspection (Crystals vs. Powder) ppe->check weigh Weighing (Anti-static measures) check->weigh Transfer solubilize Solubilization (Add solid to solvent) weigh->solubilize reaction Reaction Setup solubilize->reaction waste Waste Segregation (Halogenated Stream) reaction->waste Quench decon Decontamination (Solvent Wipe -> Soap) waste->decon end Doff PPE & Wash decon->end

Figure 1: Operational workflow emphasizing the containment of the compound within the Fume Hood Zone (Red Dashed Box) until neutralized or disposed of.

Detailed Experimental Protocols

Weighing & Transfer

Halo-quinolines often exhibit high static charge, causing "fly-away" powder that contaminates balance surfaces.

  • Preparation: Place a disposable balance draft shield or a simple secondary container (e.g., a large beaker) inside the fume hood.

  • Static Control: Use an anti-static gun on the weigh boat and spatula before touching the compound.

  • Transfer: Never weigh directly into the reaction vessel if it requires removing the vessel from the hood. Weigh into a transportable, sealable vial.

  • Hygiene: Wipe the balance area with a solvent-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous waste.[3][4]

Solubilization (Dissolution)[1]
  • Solvent Choice: this compound is typically soluble in DCM (Dichloromethane), DMSO, or Ethyl Acetate.

  • Addition Order: Always add the solid to the solvent .

  • Exotherm Check: While not violently reactive with neutral solvents, the heat of solution can liberate small amounts of vapor. Keep the vial capped when not actively adding material.

Spill Management
  • Dry Spill (Powder): Do not sweep. Sweeping generates aerosols. Cover with a solvent-dampened pad (DCM or Acetone) to wet the powder, then wipe up.

  • Wet Spill (Solution): Cover with an absorbent pad (polypropylene). If the solvent is volatile (e.g., DCM), allow the hood ventilation to handle the vapors before removing the pad.

  • Decontamination: Clean the surface with a detergent solution (pH 7-9) to remove organic residues.

Waste & Disposal Logistics[1][4]

Improper disposal of halogenated heterocycles is a common compliance violation.

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Halogenated) Contaminated gloves, weigh boats, and paper towels must go into a double-bagged solid waste drum. Do not throw in regular trash.
Liquid Waste Halogenated Organic Segregate from non-halogenated solvents (e.g., Acetone/Methanol waste). Mixing halogenated compounds with non-halogenated streams increases disposal costs significantly and can cause incompatibility issues.
Empty Containers Triple Rinse Rinse the original container 3x with a compatible solvent. Pour rinsate into the Halogenated Liquid Waste stream. Deface the label before recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[5] Compound Summary: Quinoline Derivatives Safety Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.